molecular formula C4H3N3O4 B014392 4,6-Dihydroxy-5-nitropyrimidine CAS No. 2164-83-2

4,6-Dihydroxy-5-nitropyrimidine

Numéro de catalogue: B014392
Numéro CAS: 2164-83-2
Poids moléculaire: 157.08 g/mol
Clé InChI: ABTLZAVJDRUDNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dihydroxy-5-nitropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3N3O4 and its molecular weight is 157.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-hydroxy-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTLZAVJDRUDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062228
Record name 5-Nitropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-83-2
Record name 6-Hydroxy-5-nitro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dihydroxy-5-nitropyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Nitropyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitropyrimidine-4,6-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxy-5-nitropyrimidine is a pivotal chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its structural features, including the pyrimidine core functionalized with hydroxyl and nitro groups, make it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its known biological activities, serving as a crucial resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, with the CAS number 2164-83-2 , is a solid, nitro-substituted pyrimidine derivative. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 2164-83-2
Molecular Formula C₄H₃N₃O₄
Molecular Weight 157.08 g/mol
Melting Point >300 °C
Appearance White to Amber powder/crystal[1]
Purity >98.0%[1]
InChI Key ABTLZAVJDRUDNG-UHFFFAOYSA-N
SMILES Oc1ncnc(O)c1--INVALID-LINK--=O

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for various research applications. It is a key starting material for the synthesis of other important compounds, such as 4,6-dichloro-5-nitropyrimidine. The following sections detail the methodologies for its synthesis and subsequent use.

Synthesis of this compound

The synthesis of this compound can be inferred from its use as a precursor. A common method involves the nitration of a 4,6-dihydroxypyrimidine derivative. For instance, the nitration of 4,6-dihydro-2-methyl-pyrimidine using a mixture of nitric acid, trichloroacetic acid, and acetic acid yields the corresponding 5-nitro derivative.[2] A similar principle would apply to the unsubstituted pyrimidine core.

Experimental Protocol for the Synthesis of 4,6-Dichloro-5-nitropyrimidine from this compound

A widely cited application of this compound is its conversion to 4,6-dichloro-5-nitropyrimidine. This reaction is a key step in the synthesis of various pharmaceutical and agrochemical compounds.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA) or Dimethylaniline

  • Crushed ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Disperse 500 g of this compound in 2000 ml of phosphorus oxychloride in a suitable reaction vessel.

  • Cool the mixture to 6 °C.

  • Slowly add 2000 ml of diisopropylethylamine dropwise. A significant amount of white smoke will be generated, and the temperature will rise. Maintain control over the temperature during the addition.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain for 5 hours.

  • Cool the mixture to 25 °C and remove the excess phosphorus oxychloride by concentration under reduced pressure.

  • Slowly pour the reaction mixture onto 5 kg of crushed ice with stirring for approximately 1 hour.

  • Extract the aqueous mixture with 2000 ml of ethyl acetate.

  • Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate, followed by a wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried solution to obtain the 4,6-dichloro-5-nitropyrimidine product.[3]

Synthesis_Workflow Start 4,6-Dihydroxy-5- nitropyrimidine Reaction Chlorination (100°C, 5h) Start->Reaction Reagents POCl₃, DIPEA Reagents->Reaction Workup Quenching (Ice), Extraction (EtOAc), Washing Reaction->Workup Purification Drying (Na₂SO₄), Concentration Workup->Purification Product 4,6-Dichloro-5- nitropyrimidine Purification->Product

Caption: Workflow for the synthesis of 4,6-dichloro-5-nitropyrimidine.

Analytical Methodologies

The characterization and purity assessment of this compound and its derivatives are crucial. Spectroscopic and chromatographic methods are routinely employed.

4.1. Spectroscopic Analysis

  • UV Spectroscopy: Ultraviolet spectroscopy is a valuable tool for studying the protonation states of dihydroxypyrimidine derivatives. The electronic spectra of these compounds, including their free base and protonated forms, provide insights into their acid-base properties. For instance, the presence of a nitro group at the 5-position has been shown to decrease the basicity of the compound.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): ¹H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the structure and purity of 4,6-dihydroxypyrimidine derivatives.[4][5]

Biological Activity and Signaling Pathways

While this compound primarily serves as a synthetic intermediate, it has also been identified as an inhibitor of certain enzymes.

5.1. Enzyme Inhibition

  • Thymidine Phosphorylase Inhibition: this compound has been reported as an inhibitor of thymidine phosphorylase activity.

  • Glucuronidation Inhibition: It is also a potent and selective inhibitor of 4-nitrophenol glucuronidation.

The inhibitory activity of this compound suggests its potential as a scaffold for the development of more potent and selective enzyme inhibitors.

Biological_Activity Compound This compound Inhibition_TP Inhibition Compound->Inhibition_TP Inhibition_UGT Inhibition Compound->Inhibition_UGT TP Thymidine Phosphorylase UGT UDP-Glucuronosyltransferase (4-nitrophenol glucuronidation) Inhibition_TP->TP Inhibition_UGT->UGT

Caption: Enzyme inhibitory activities of this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its well-defined properties and reactivity make it an invaluable building block for creating novel molecules with potential therapeutic applications. This guide provides a foundational understanding of this compound, from its basic characteristics to its role in complex chemical transformations and biological systems. Further research into its derivatives and their mechanisms of action will undoubtedly continue to expand its utility in the development of new pharmaceuticals and agrochemicals.

References

physical and chemical properties of 4,6-Dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dihydroxy-5-nitropyrimidine

Introduction

This compound, also known as 5-nitro-4,6-pyrimidinediol, is a heterocyclic organic compound that serves as a crucial intermediate in various synthetic processes.[1][2] Its pyrimidine core, functionalized with hydroxyl and nitro groups, imparts a unique reactivity profile, making it a valuable building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use in synthesis, and its known biological activities.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C4H3N3O4[3]
Molecular Weight 157.08 g/mol [3]
CAS Number 2164-83-2[1][3]
Appearance Solid
Melting Point >300 °C[1][3]
IUPAC Name 4-hydroxy-5-nitro-1H-pyrimidin-6-one[3]
Synonyms 5-Nitro-4,6-pyrimidinediol[3]
InChI Key ABTLZAVJDRUDNG-UHFFFAOYSA-N[3]
SMILES C1=NC(=C(C(=O)N1)N+(=O)O-)O[3]
pKa The pKa of the parent compound, 4,6-dihydroxypyrimidine, is 5.4. The electron-withdrawing nitro group at the 5-position is expected to decrease the basicity of the pyrimidine ring.[4][5]N/A
Solubility While specific solubility data for this compound is not readily available, its chlorinated derivative, 4,6-dichloro-5-nitropyrimidine, is soluble in polar organic solvents like chloroform, ethyl acetate, and methanol, and insoluble in water. A similar trend can be expected for the dihydroxy compound.[6][7]N/A

Chemical Reactivity and Synthesis

This compound is a key starting material for the synthesis of other functionalized pyrimidines. A notable reaction is its conversion to 4,6-dichloro-5-nitropyrimidine, a versatile intermediate for introducing various nucleophiles to the pyrimidine ring.[8][9]

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine

This protocol describes the chlorination of this compound using phosphoryl chloride.

Materials:

  • This compound (160 mmol, 25 g)

  • Phosphoryl chloride (1056 mmol, 96 mL)

  • Dimethylaniline (246 mmol, 32.6 mL)

  • Ice (300 g)

  • Ether

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • To a suspension of this compound in phosphoryl chloride, add dimethylaniline.[10]

  • Heat the reaction mixture in an oil bath at 125 °C, then increase the temperature to 130 °C and maintain for 1 hour.[10]

  • After the reaction is complete, remove the excess phosphoryl chloride by evaporation.[10]

  • Slowly pour the residue onto ice. The solid product will precipitate.[10]

  • Collect the solid by filtration.[10]

  • Extract the filtrate with ether.[10]

  • Combine the organic layers, wash sequentially with water and brine, and then dry with anhydrous sodium sulfate.[10]

  • Remove the solvent by evaporation.[10]

  • Purify the residue by fast column chromatography using dichloromethane to yield the final product, 4,6-dichloro-5-nitropyrimidine.[10]

G General Synthesis Workflow A This compound C Chlorination Reaction (125-130 °C) A->C Starting Material B Reactants: - Phosphoryl chloride - Dimethylaniline B->C Reagents D Work-up and Purification C->D Reaction Mixture E 4,6-Dichloro-5-nitropyrimidine D->E Purified Product

Caption: General workflow for the synthesis of 4,6-dichloro-5-nitropyrimidine.

Biological Activity

This compound has been identified as an inhibitor of specific enzymatic activities, suggesting its potential for further investigation in drug development.

  • Thymidine Phosphorylase Inhibition: It acts as an inhibitor of thymidine phosphorylase activity.

  • Glucuronidation Inhibition: It is also a potent and selective inhibitor of 4-nitrophenol glucuronidation.

G Inhibitory Activity of this compound cluster_inhibitor cluster_targets A This compound B Thymidine Phosphorylase A->B Inhibits C 4-Nitrophenol Glucuronidation A->C Inhibits

Caption: Known inhibitory targets of this compound.

Safety Information

This compound is associated with certain hazards and requires appropriate handling precautions.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

  • Personal Protective Equipment (PPE): Dust mask type N95 (US), eyeshields, and gloves are recommended.

  • Storage: It is classified under Storage Class 11 for combustible solids.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development. The compiled data and protocols are intended to facilitate its safe and effective use in a laboratory setting.

References

4,6-Dihydroxy-5-nitropyrimidine structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Elucidation of 4,6-Dihydroxy-5-nitropyrimidine

Authored by: Gemini, Senior Application Scientist

December 2025

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a critical heterocyclic intermediate in medicinal chemistry. The central challenge in characterizing this molecule is its pronounced prototropic tautomerism, which complicates spectroscopic interpretation. This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating workflow that combines modern spectroscopic methods with the definitive analysis of single-crystal X-ray crystallography. Detailed, field-proven protocols are provided for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The guide is intended for researchers, scientists, and drug development professionals who require a robust, multi-faceted approach to confirm the precise chemical structure of this and related pyrimidine derivatives.

Introduction: The Ambiguity of a "Dihydroxy" Pyrimidine

This compound is a valuable precursor for the synthesis of biologically significant compounds, including purines and pteridines.[1] Its structure, however, is not as straightforward as its name implies. The presence of hydroxyl groups adjacent to ring nitrogens introduces the possibility of keto-enol tautomerism, a phenomenon where the molecule can exist in multiple, interconvertible isomeric forms. This structural plasticity is the core challenge in its characterization.

The primary tautomeric forms under consideration are:

  • Dihydroxy Form (A): this compound (aromatic)

  • Keto-Enol Form (B): 6-hydroxy-5-nitro-3H-pyrimidin-4-one

  • Dioxo Form (C): 5-nitro-pyrimidine-2,4(1H,3H)-dione (structurally analogous to barbituric acid)[2]

Spectroscopic analysis is therefore not merely about confirming a molecular formula but about identifying which tautomer predominates in a given state (solid vs. solution), as this has profound implications for reactivity and biological function.[3]

Tautomers A A: Dihydroxy Form (Aromatic Diol) B B: Keto-Enol Form A->B Tautomerization C C: Dioxo Form B->C Tautomerization

Caption: Potential tautomeric equilibria of this compound.

The Elucidation Workflow: A Multi-Pronged Approach

A definitive structural assignment requires the synergistic use of multiple analytical techniques. No single method provides a complete picture; instead, data from each technique must be correlated to build a consistent and unambiguous structural model. This workflow ensures that the final structure is self-validating.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesis via Nitration of 4,6-Dihydroxypyrimidine Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Analyte FTIR FTIR Spectroscopy Purification->FTIR Pure Analyte MS Mass Spectrometry (HRMS) Purification->MS Pure Analyte Xray Single-Crystal X-ray Crystallography Purification->Xray Pure Analyte Structure Definitive Structure & Tautomer ID NMR->Structure FTIR->Structure MS->Structure Xray->Structure

Caption: Integrated workflow for the structural elucidation of the target compound.

Synthesis and Purification

The journey to structural elucidation begins with the synthesis of the target molecule. A common and effective method involves the chlorination of this compound to produce 4,6-dichloro-5-nitropyrimidine, indicating that the dihydroxy precursor is a readily available starting material.[4][5]

Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine from this compound[4]

  • Reaction Setup: Suspend this compound (160 mmol) in phosphoryl chloride (POCl₃, 1056 mmol).

  • Catalyst Addition: Carefully add dimethylaniline (246 mmol) to the suspension.

  • Heating: Heat the reaction mixture in an oil bath to 125-130°C and maintain for 1 hour.

  • Workup: After the reaction is complete, remove excess POCl₃ by evaporation under reduced pressure.

  • Precipitation: Slowly pour the residue onto ice (approx. 300 g).

  • Isolation: Collect the resulting solid product by filtration.

For the purpose of elucidating the structure of the starting material, rigorous purification is paramount. Recrystallization from an appropriate solvent (e.g., ethanol/water) is typically sufficient to yield high-purity crystals suitable for all subsequent analyses.

Spectroscopic Characterization

Spectroscopy provides the foundational data for proposing a dominant tautomeric structure in solution and for verifying the molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework in solution, providing critical insights into which tautomer is present.[6][7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving polar heterocyclic compounds.[8]

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher NMR spectrometer.[7] Standard acquisition parameters are generally sufficient.

  • Advanced Analysis (Optional): If assignments are ambiguous, 2D NMR experiments such as HSQC and HMBC can be employed to establish C-H connectivities.

Data Interpretation and Causality:

The key to distinguishing tautomers lies in the chemical shifts (δ) and the number of signals.

  • ¹H NMR: The aromatic dihydroxy form (A) would show a single signal for the proton at C2. In contrast, the keto-enol (B) and dioxo (C) forms would exhibit signals for N-H protons, typically as broad singlets at a higher chemical shift (>10 ppm in DMSO-d₆). The presence and integration of these N-H signals are strong evidence against the purely aromatic diol structure.

  • ¹³C NMR: This technique provides the most compelling evidence. Carbonyl carbons (C=O) in the keto forms have a characteristic chemical shift in the 150-170 ppm range. Conversely, aromatic carbons bonded to hydroxyl groups (C-OH) in the diol form would appear further upfield. Observing signals in the carbonyl region strongly supports the predominance of a tautomer containing a pyrimidinone or dione ring.[9]

Expected NMR Data for Predominant Tautomers (in DMSO-d₆)
Tautomer Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
A: Dihydroxy Form H2 proton (~8.0-8.5), OH protons (broad)C4/C6 (~160-165, C-OH), C2 (~150)
B/C: Keto/Dioxo Forms H2 proton (~8.0-8.5), NH protons (>10, broad)C4/C6 (~160-170, C=O ), C2 (~150), C5 (~110-120)

Note: The ¹³C chemical shifts for substituted 5-nitropyrimidines can range from ~112 ppm to ~160 ppm.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of specific functional groups, which serve as fingerprints for the different tautomeric forms.[12]

Experimental Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the purified, dry solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation and Causality:

The presence or absence of key vibrational bands allows for direct inference of the dominant solid-state tautomer.

  • C=O Stretch: The most diagnostic peak. A strong, sharp absorption between 1650-1720 cm⁻¹ is unambiguous evidence of a carbonyl group, strongly favoring the keto-enol or dioxo tautomers.

  • O-H/N-H Stretch: A broad band in the 3100-3400 cm⁻¹ region can be attributed to O-H (enol/diol) or N-H (keto) stretching vibrations.

  • NO₂ Stretch: Two strong bands are expected for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹ .

Characteristic FTIR Absorption Bands
Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch (Amide)3100 - 3300
O-H Stretch (Enol)3200 - 3400 (Broad)
C=O Stretch (Amide/Ketone)1650 - 1720 (Strong, Sharp)
C=N, C=C Stretch1550 - 1640
NO₂ Asymmetric Stretch1500 - 1550
NO₂ Symmetric Stretch1300 - 1350

Data compiled from general spectroscopic tables and analysis of related pyrimidine derivatives.[12][13]

High-Resolution Mass Spectrometry (HRMS)

MS is used to confirm the molecular weight and elemental composition, ensuring the synthesized product is indeed the target compound.[7][14]

Experimental Protocol: ESI-qTOF HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (10-100 μg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Data Interpretation and Causality:

The goal is to match the experimentally observed mass to the theoretical mass. For C₄H₃N₃O₄:

  • Theoretical Exact Mass: 157.01235 Da

  • Expected [M+H]⁺: 158.02018 Da

  • Expected [M-H]⁻: 156.00452 Da

Observing a mass with an error of less than 5 ppm provides high confidence in the elemental formula of the compound.[10]

Definitive Elucidation: Single-Crystal X-ray Crystallography

While spectroscopy provides compelling evidence for the dominant tautomer, single-crystal X-ray crystallography offers the only definitive, unambiguous picture of the molecular structure in the solid state.[7][15] It provides a three-dimensional map of atomic positions, bond lengths, and bond angles, resolving any lingering ambiguity from spectroscopic data.[16] Studies on the parent 4,6-dihydroxypyrimidine have shown it can crystallize in different polymorphic forms, including one with a keto-enol structure and another with an ionic (zwitterionic) structure, underscoring the power of this technique to reveal subtle structural details.[3]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in ethanol/water) is a common starting point.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion.[17] Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Data Interpretation:

The final output is a refined crystal structure model. The key findings will be:

  • Tautomer Confirmation: The location of hydrogen atoms on oxygen or nitrogen atoms will definitively identify the tautomeric form.

  • Bond Lengths: The C4-O and C6-O bond lengths will be indicative. A C=O double bond (~1.23 Å) is significantly shorter than a C-O single bond (~1.36 Å).

  • Planarity and Intermolecular Interactions: The analysis will reveal the planarity of the pyrimidine ring and detail the hydrogen bonding network in the crystal lattice.

Typical Crystallographic Data Table
Parameter Example Value
FormulaC₄H₃N₃O₄
Molecular Weight157.09
Crystal SystemMonoclinic / Orthorhombic
Space Groupe.g., P2₁/c
a (Å)13.65
b (Å)3.92
c (Å)13.02
V (ų)698.9
Z4
T (K)100
R-factor< 0.05

Example cell parameters are based on the related structure of 4,6-dichloro-5-methoxypyrimidine for formatting illustration.[17][18]

Conclusion

The structural elucidation of this compound is a case study in the importance of a multi-technique analytical approach. Its name belies its structural complexity, which is dominated by keto-enol tautomerism. While NMR and FTIR spectroscopy provide strong evidence that the molecule predominantly exists in a keto-containing form (likely the 6-hydroxy-5-nitro-3H-pyrimidin-4-one tautomer) in both solution and solid states, only single-crystal X-ray crystallography can provide the ultimate, unambiguous structural proof. The integrated workflow described herein—combining synthesis, purification, comprehensive spectroscopic analysis, and crystallographic confirmation—represents a robust and scientifically rigorous protocol for the definitive characterization of this and other challenging heterocyclic systems.

References

Spectroscopic Profile of 4,6-Dihydroxy-5-nitropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4,6-dihydroxy-5-nitropyrimidine (CAS No. 2164-83-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding the spectroscopic signature of this pivotal intermediate is crucial for its synthesis, reaction monitoring, and quality control in various research and development applications.[1][2][3]

Introduction: The Structural Complexity of this compound

This compound is a pale yellow solid that serves as a key building block in organic synthesis.[1] Its pyrimidine core, functionalized with two hydroxyl groups and an electron-withdrawing nitro group, presents a fascinating case for spectroscopic analysis due to the phenomenon of tautomerism. The molecule can exist in several tautomeric forms, primarily the dihydroxy form and various keto-enol forms (pyrimidinone structures). This equilibrium is sensitive to the solvent, pH, and temperature, which profoundly influences the observed spectroscopic data. The predominant tautomeric forms in solution significantly affect the chemical environment of the protons and carbon atoms, as well as the vibrational modes of the functional groups.

Tautomers cluster_0 Tautomeric Equilibrium Dihydroxy 4,6-Dihydroxy (Aromatic) KetoEnol1 6-Hydroxy-5-nitro-1H- pyrimidin-4(3H)-one Dihydroxy->KetoEnol1 Keto-Enol Tautomerization KetoEnol2 4-Hydroxy-5-nitro-1H- pyrimidin-6(5H)-one KetoEnol1->KetoEnol2 Diketo 5-Nitro-1H-pyrimidine- 4,6(3H,5H)-dione KetoEnol2->Diketo NMR_Workflow cluster_nmr NMR Spectroscopy Workflow Start Sample Preparation (Dissolution in Deuterated Solvent) Acquisition Data Acquisition (NMR Spectrometer) Start->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Interpretation Spectral Interpretation (Structure Elucidation) Processing->Interpretation End Final Structure Interpretation->End MS_Fragmentation cluster_ms Proposed MS Fragmentation Pathway M [M]⁺˙ m/z = 157 M_NO2 [M-NO₂]⁺ m/z = 111 M->M_NO2 - NO₂ M_H2O [M-H₂O]⁺˙ m/z = 139 M->M_H2O - H₂O Fragment1 Further Fragments M_NO2->Fragment1 M_H2O->Fragment1

References

An In-depth Technical Guide to the Tautomeric Forms of 4,6-Dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-nitropyrimidine stands as a pivotal, yet nuanced, heterocyclic scaffold in medicinal chemistry and materials science. Its profound potential is intrinsically linked to a complex tautomeric landscape, governed by the interplay of its hydroxypyrimidine core and the potent electron-withdrawing nitro substituent. This guide synthesizes the current understanding of its tautomeric forms, drawing upon established principles of pyrimidine chemistry, spectroscopic data from analogous structures, and theoretical considerations. We will explore the probable tautomeric equilibria, propose a viable synthetic pathway, and discuss the analytical methodologies crucial for the characterization of these dynamic isomers. Furthermore, the implications of this tautomerism in the context of drug design and molecular recognition will be examined, providing a comprehensive resource for professionals engaged in the development of novel therapeutics and functional materials.

Introduction: The Significance of Tautomerism in Pyrimidine Chemistry

Pyrimidine derivatives are fundamental to a vast array of biological processes and therapeutic interventions. The tautomeric nature of hydroxypyrimidines, in particular, is a critical determinant of their chemical reactivity, physical properties, and biological activity. Tautomers, as readily interconverting constitutional isomers, can exhibit distinct pharmacodynamic and pharmacokinetic profiles. Therefore, a comprehensive understanding and control of tautomeric equilibria are paramount in drug discovery and development. The introduction of a nitro group at the C5 position of the 4,6-dihydroxypyrimidine ring dramatically influences its electronic properties, thereby shifting the tautomeric balance and presenting unique opportunities for molecular design.

The Tautomeric Landscape of this compound

While direct experimental data on the tautomeric equilibrium of this compound is not extensively documented in the provided literature, a robust understanding can be extrapolated from the study of closely related analogs, most notably 5-nitrobarbituric acid. The presence of the electron-withdrawing nitro group is expected to significantly favor the formation of enol tautomers and potentially stabilize zwitterionic forms.

The principal tautomeric forms of this compound are hypothesized to be in equilibrium, as depicted below. The equilibrium is likely to be influenced by the solvent polarity, pH, and temperature.

tautomers T1 Diketone (4,6-dioxo-5-nitro-hexahydropyrimidine) T2 Keto-Enol (6-hydroxy-5-nitro-4-oxo-dihydropyrimidine) T1->T2 Keto-Enol Tautomerization T3 Di-Enol (this compound) T2->T3 Keto-Enol Tautomerization T4 Zwitterion T2->T4 Proton Transfer synthesis reagents Diethyl Nitromalonate + Formamidine base Sodium Ethoxide in Ethanol intermediate Cyclization Intermediate base->intermediate Condensation acid Acidification (e.g., HCl) product This compound acid->product Work-up

Navigating the Solubility Landscape of 4,6-Dihydroxy-5-nitropyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4,6-Dihydroxy-5-nitropyrimidine (CAS No. 2164-83-2), a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, providing insights into its solubility in organic solvents, detailed experimental protocols for solubility determination, and the factors influencing the dissolution of pyrimidine derivatives.

Quantitative Solubility Data

Specific, numerically-defined solubility data for this compound remains limited. One available source indicates that the compound is sparingly soluble in Dimethyl Sulfoxide (DMSO)[1]. Further detailed quantitative measurements in various organic solvents have not been widely reported in the reviewed literature. The following table summarizes the available qualitative solubility information.

SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Not SpecifiedSparingly soluble[1]

The lack of comprehensive data underscores the necessity for bespoke experimental determination of solubility for specific applications and solvent systems.

Factors Influencing the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives, including this compound, is governed by several key factors:

  • Substituents on the Pyrimidine Ring: The nature and position of functional groups are critical. The hydroxyl (-OH) and nitro (-NO2) groups on the this compound ring introduce polarity, which influences its interaction with solvents.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are paramount. Following the "like dissolves like" principle, polar pyrimidine derivatives will exhibit greater solubility in polar solvents, whereas nonpolar derivatives are more soluble in nonpolar solvents[2].

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature[3][4].

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides a detailed methodology for determining the solubility of this compound, primarily based on the widely accepted equilibrium shake-flask method.

Protocol: Equilibrium Shake-Flask Method

This method establishes the equilibrium solubility of a compound, which is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid material[5].

Materials:

  • This compound

  • Selected organic solvent(s) of interest

  • Vials with tight-fitting caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved[2][6].

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This period can range from 24 to 72 hours, depending on the compound and the solvent system[6]. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration[7].

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. To remove any undissolved solid particles, immediately filter the sample through a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) into a clean vial[8]. This step is critical to avoid overestimation of the solubility.

  • Concentration Analysis:

    • Gravimetric Method: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute)[2]. The container with the dried solute is weighed again. The solubility can be calculated from the mass of the residue and the initial volume of the filtrate.

    • Spectroscopic/Chromatographic Method: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry[9][10]. The solubility is then calculated by taking the dilution factor into account.

Data Analysis and Reporting:

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The experimental temperature must always be specified. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_end Result start Start add_excess Add Excess Solute to Solvent start->add_excess shake Agitate at Constant Temperature (24-72h) add_excess->shake settle Settle Excess Solid shake->settle filtrate Filter Supernatant settle->filtrate analyze Analyze Concentration (HPLC/UV-Vis/Gravimetric) filtrate->analyze end_node Report Solubility Data analyze->end_node

Caption: Experimental workflow for determining the solubility of this compound.

References

commercial availability of 4,6-Dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Commercial Availability of 4,6-Dihydroxy-5-nitropyrimidine

Introduction

This compound is a pivotal intermediate in organic synthesis, serving as a versatile platform for the construction of more complex molecules.[1] Its structure, which features two hydroxyl groups and a nitro group on a pyrimidine core, allows for a variety of chemical transformations. The pyrimidine ring itself is a privileged scaffold in medicinal chemistry, forming the core of nucleic acids and numerous therapeutic agents with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, chemical properties, synthesis applications, and handling protocols for this compound. By synthesizing technical data with practical insights, this document aims to facilitate its effective procurement and application in research and development.

Physicochemical Properties

This compound is typically a pale yellow solid.[1] Its chemical properties are influenced by the electron-withdrawing nitro group and the tautomeric nature of the dihydroxy-pyrimidine ring. The nitro group in the 5-position decreases the basicity of the compound.[3][4]

PropertyValueSource
CAS Number 2164-83-2[1]
Molecular Formula C₄H₃N₃O₄[1]
Molecular Weight 157.09 g/mol [1]
Appearance Pale yellow solid[1]
Melting Point >300 °C[1]

Commercial Availability and Procurement

This compound is available from a range of chemical suppliers that cater to research and bulk manufacturing needs. When sourcing this intermediate, it is crucial to consider purity levels, available quantities, and the supplier's quality control documentation.

SupplierPurityAvailable QuantitiesContact Information
Benchchem VariesResearch to bulkNot specified
Capot Chemical Co., Ltd. VariesResearch to bulk--INVALID-LINK--
ChemUniverse VariesResearch to bulkQuote request form available online[5]
Echemi VariesResearch to bulkContact form available online[6]
Fisher Scientific ≥98%Gram to kilogramTel: (201) 796-7100[7]
Sigma-Aldrich ≥97%Gram to kilogramCustomer Support available online
Thermo Scientific Chemicals 98%Gram scaleOnline contact form available

Procurement Workflow:

The process of acquiring this compound for research or development typically follows a structured workflow designed to ensure the material meets all technical and regulatory requirements.

G cluster_procurement Procurement Workflow start Identify Need & Specifications (Purity, Quantity) supplier_id Identify & Qualify Potential Suppliers start->supplier_id quote Request Quotations & Lead Times supplier_id->quote eval Evaluate Supplier Documentation (CoA, SDS) quote->eval select Select Supplier & Place Purchase Order eval->select receive Receive & Log Material select->receive qc In-House Quality Control Verification receive->qc release Release for R&D Use qc->release

Caption: A typical workflow for procuring chemical intermediates.

Key Synthetic Applications

The primary utility of this compound lies in its role as a precursor for more complex, functionalized pyrimidines. Its most common application is in the synthesis of 4,6-dichloro-5-nitropyrimidine, a critical intermediate for a wide range of pharmaceuticals and agrochemicals.[8][9][10] The dichloro derivative is used in the development of herbicides, fungicides, and drugs targeting bacterial infections and cancer.[10][11]

Synthesis Pathway to a Key Intermediate:

G A This compound B 4,6-Dichloro-5-nitropyrimidine A->B  Chlorination (e.g., POCl₃) C Further Functionalization (e.g., Amination, Alkylation) B->C  Nucleophilic Substitution D Active Pharmaceutical Ingredients (APIs) & Agrochemicals C->D

Caption: Synthetic utility of this compound.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine

The conversion of this compound to 4,6-dichloro-5-nitropyrimidine is a foundational reaction that replaces the hydroxyl groups with more reactive chlorine atoms. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Causality of Reagent Choice: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, making it highly effective for converting hydroxyl groups on heterocyclic rings into chlorides. The addition of a base, such as dimethylaniline or diisopropylethylamine, can be used to scavenge the HCl produced during the reaction, driving it to completion.[8][9]

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, suspend this compound (1.0 eq) in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.[8][12]

  • Addition of Base: Slowly add a tertiary amine base like N,N-dimethylaniline (e.g., 1.5 eq) or diisopropylethylamine to the suspension.[8][9] This may cause an exothermic reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 100-125 °C) and maintain this temperature for several hours (e.g., 1-5 hours) to ensure the reaction goes to completion.[8][9]

  • Work-up: After cooling, carefully remove the excess POCl₃ under reduced pressure.[8][9]

  • Quenching: Slowly and cautiously pour the residue onto crushed ice with vigorous stirring to quench the remaining reactive species.[8] A solid precipitate should form.

  • Isolation: Collect the solid product by filtration.

  • Purification: The crude product can be further purified by extraction with a solvent like ether or ethyl acetate, followed by washing, drying, and solvent evaporation.[8][9] Fast column chromatography may be used for higher purity.[8]

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound and its derivatives is critical for reproducible research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify impurities.[10][13] Reverse-phase HPLC is a common method.[14]
Nuclear Magnetic Resonance (¹H NMR) To confirm the chemical structure of the compound by analyzing the chemical environment of its protons.[8]
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
UV Spectroscopy To study the electronic properties and protonation states of the pyrimidine ring.[3][4]

Safety, Handling, and Storage

While specific safety data for this compound is limited, the safety protocols for its common derivative, 4,6-dichloro-5-nitropyrimidine, provide a strong basis for handling related compounds. This derivative is classified as a skin and eye irritant and may cause respiratory irritation.[15]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][16]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[16]

  • Respiratory Protection: Use in a well-ventilated area.[17] If dust formation is likely, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended.

Handling and Storage:

  • Avoid breathing dust and avoid contact with skin and eyes.[17]

  • Ensure adequate ventilation and that eyewash stations and safety showers are close to the workstation.[7]

  • Store in a cool, dry, well-ventilated place with the container tightly closed.[16] For some derivatives, storage at 0-8 °C is recommended.[10]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

Chemical Handling Safety Workflow:

G cluster_safety Safe Handling Workflow assess Assess Hazards (Review SDS) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe handling Handle in Ventilated Area (e.g., Fume Hood) ppe->handling storage Store in Designated Area (Cool, Dry, Tightly Sealed) handling->storage waste Dispose of Waste in Approved Containers handling->waste decon Decontaminate Work Area & Remove PPE storage->decon waste->decon end Wash Hands Thoroughly decon->end

Caption: A standard workflow for the safe handling of chemical reagents.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of diverse, biologically active molecules. Its established role as a versatile intermediate ensures its continued relevance in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development.[1] A thorough understanding of its procurement, synthetic applications, and safe handling is essential for researchers aiming to leverage its potential. As research into novel therapeutics continues, the demand for functionalized pyrimidines derived from this key intermediate is expected to grow, solidifying its importance in modern chemistry.

References

role of 4,6-Dihydroxy-5-nitropyrimidine in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 4,6-Dihydroxy-5-nitropyrimidine in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of essential biomolecules like nucleic acids and thiamine (vitamin B1).[1] Its versatile structure allows for extensive modification, leading to a wide spectrum of pharmacological agents with anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this class, this compound stands out as a pivotal intermediate. This pale yellow solid, featuring two hydroxyl groups and an electron-withdrawing nitro group on the pyrimidine core, serves as a versatile platform for constructing complex heterocyclic molecules with significant biological activity.[1]

Synthesis and Key Derivatives

The primary utility of this compound lies in its role as a precursor to more reactive intermediates, most notably 4,6-dichloro-5-nitropyrimidine. This conversion is a critical step that opens the door to a vast array of subsequent chemical transformations.

Chlorination: The Gateway to Reactivity

The hydroxyl groups of this compound can be readily replaced by chlorine atoms through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[2] This reaction is fundamental, as the resulting chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, dramatically increasing the synthetic potential of the pyrimidine core. The electron-withdrawing nitro group at the 5-position further activates the ring for such substitutions.

// Node definitions Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="POCl₃", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product1 [label="4,6-Dichloro-5-nitropyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent2 [label="Nucleophiles\n(e.g., R-NH₂, R-OH, C-nucleophiles)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product2 [label="Diverse Heterocyclic Systems\n(Purines, Pteridines, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Product1 [label=" Chlorination"]; Reagent1 -> Product1 [style=dashed, arrowhead=none]; Product1 -> Product2 [label=" Nucleophilic\n Aromatic Substitution"]; Reagent2 -> Product2 [style=dashed, arrowhead=none]; }

Caption: Synthetic workflow from this compound.

Synthesis of Other Derivatives

The synthetic strategy can be adapted to produce a variety of substituted pyrimidines. For example, starting from 4,6-dihydro-2-methyl-pyrimidine, nitration followed by chlorination with phosphorus oxytrichloride yields 4,6-dichloro-2-methyl-5-nitropyrimidine.[3] Similarly, a multi-step synthesis starting from diethyl malonate can produce 4,6-dichloro-2-methylthio-5-nitropyrimidine.[4]

Table 1: Synthesis of Key Pyrimidine Intermediates
Starting MaterialReagents/ConditionsProductYieldReference
This compoundPOCl₃, N,N-diisopropylethylamine, 6-100°C, 5h4,6-Dichloro-5-nitropyrimidine97%[2]
This compoundPOCl₃, Dimethylaniline, 125-130°C, 1h4,6-Dichloro-5-nitropyrimidineN/A[5]
4,6-Dihydro-2-methyl-pyrimidine1. HNO₃, Trichloroacetic acid, Acetic acid2. POCl₃4,6-Dichloro-2-methyl-5-nitropyrimidine82.6% (chlorination step)[3]
Diethyl malonate1. Nitration2. Cyclization with thiourea3. Methylation4. Chlorination with POCl₃4,6-Dichloro-2-methylthio-5-nitropyrimidineN/A[4]

Chemical Reactivity and Transformations

The synthetic versatility of the 4,6-dichloro-5-nitropyrimidine intermediate stems from its high reactivity towards a wide range of nucleophiles.[1] The two chlorine atoms at the C4 and C6 positions are electronically equivalent, allowing for sequential or simultaneous substitution.[1]

Nucleophilic Aromatic Substitution (SNAr)

Reactions with Amines: Primary and secondary amines readily displace the chlorine atoms to form 4,6-diamino-5-nitropyrimidine derivatives.[6] Interestingly, in reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, the alkoxy group can also be displaced, leading to symmetrically disubstituted dialkyl/arylamino pyrimidines under mild conditions.[6][7] This unexpected reactivity highlights the complex interplay of substituents on the pyrimidine ring.

Reactions with C-Nucleophiles: Carbon-based nucleophiles also react effectively. For instance, the interaction with 1-phenyl-3-methylpyrazol-5-one can lead to 4,6-dipyrazolyl derivatives.[8] Similarly, 2-methylindole reacts to form diindolylmethane and trisindolylmethane products.[8]

Reactions with Alkoxides: Alkoxides can be used to introduce alkoxy groups, although their leaving group ability has been shown to be comparable to or even greater than chlorine in some contexts, leading to unexpected substitution patterns.[6][7]

// Central Node Core [label="4,6-Dichloro-\n5-nitropyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Nucleophile Nodes Amine [label="Amines\n(R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxide [label="Alkoxides\n(R-O⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; C_Nuc [label="C-Nucleophiles\n(e.g., Indoles)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiol [label="Thiols\n(R-SH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Nodes Product_Amine [label="4,6-Diamino-\npyrimidines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Alkoxide [label="4,6-Dialkoxy-\npyrimidines", fillcolor="#FBBC05", fontcolor="#202124"]; Product_C_Nuc [label="4,6-Di-C-substituted\npyrimidines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Thiol [label="4,6-Dithio-\npyrimidines", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Amine -> Core [dir=none]; Core -> Product_Amine [label=" SₙAr"]; Alkoxide -> Core [dir=none]; Core -> Product_Alkoxide [label=" SₙAr"]; C_Nuc -> Core [dir=none]; Core -> Product_C_Nuc [label=" SₙAr"]; Thiol -> Core [dir=none]; Core -> Product_Thiol [label=" SₙAr"]; }

Caption: Reactivity of 4,6-dichloro-5-nitropyrimidine with nucleophiles.

Applications in Heterocyclic Synthesis and Drug Development

4,6-Dichloro-5-nitropyrimidine is a cornerstone intermediate for the synthesis of fused heterocyclic systems, particularly purines and their analogues, which are of immense interest in drug discovery.[7][9]

Synthesis of Fused Heterocycles
  • Purine Analogues: The pyrimidine core serves as the foundation for building the purine ring system. For example, 6-mercaptopurine 7-N-oxide, an analogue of the antileukemic agent 6-mercaptopurine, was synthesized from 4,6-dichloro-5-nitropyrimidine.[10] The general strategy involves sequential nucleophilic substitution, reduction of the nitro group to an amine, and subsequent ring closure.

  • Pteridines: Condensation of 4-chloro-5-nitropyrimidines with α-amino acid esters, followed by reduction of the nitro group, provides an unambiguous route to 7,8-dihydro-6-hydroxypteridines.[8]

  • Thiazolo[5,4-d]pyrimidines: These compounds, which are analogues of purines like adenine and hypoxanthine, can be synthesized from appropriately substituted pyrimidines derived from the 4,6-dihydroxy-5-nitro precursor.[8]

  • Pyrido[3,4-d]pyrimidines: This scaffold is present in selective histone deacetylase 6 (HDAC6) inhibitors, which are being investigated as cancer therapeutics.[11]

Role in Drug Discovery and Agrochemicals

The derivatives of this compound are integral to the development of a wide range of biologically active molecules.

  • Pharmaceuticals: This pyrimidine intermediate is crucial in synthesizing compounds for cancer treatment and bacterial infections.[9] It is also an intermediate in the synthesis of Tenofovir, an antiretroviral drug used to treat HIV.[12]

  • Agrochemicals: The pyrimidine core is a common feature in many agrochemicals.[1] Its derivatives are used in the formulation of herbicides and fungicides to protect crops and enhance agricultural productivity.[1][9]

Table 2: Biological Activity of Selected Pyrimidine Derivatives
Compound ClassTarget/ApplicationExample IC₅₀ ValuesReference
Tetrahydropyridopyrimidine DerivativesHDAC6 Inhibition (Anticancer)Compound 8f : 6.4 nM (HDAC6); 2.8 µM (RPMI-8226 cells)[11]
Coumarin-Pyrimidine HybridsAnticancer (Human Tumor Cell Lines)Compound 6 : 91.1 µg/mlCompound 7 : 5.5 µg/mlCompound 8 : 52.0 µg/ml[13]
Pyridoacridone Analogues (from purine synthesis principles)Trypanocidal (Neglected Tropical Diseases)Compound 26 : 0.007 µM (against T. brucei rhodesiense)[14]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 4,6-dichloro-5-nitropyrimidine, a key step that enables much of the subsequent chemistry.

Synthesis of 4,6-dichloro-5-nitropyrimidine from this compound[2]
  • Dispersion: Disperse 500 g of 5-nitro-4,6-dihydroxypyrimidine in 2000 ml of phosphorus oxychloride (POCl₃) in a suitable reaction vessel.

  • Cooling & Addition: Cool the mixture to 6°C. Add 2000 ml of N,N-diisopropylethylamine dropwise. Caution: This reaction is exothermic and generates a significant amount of white smoke.

  • Heating: After the addition is complete, raise the temperature to 100°C and maintain the reaction for 5 hours.

  • Work-up:

    • Cool the reaction mixture to 25°C.

    • Concentrate the mixture under reduced pressure to remove excess phosphorus oxychloride.

    • Slowly pour the reaction residue into 5 kg of crushed ice with stirring for approximately 1 hour.

  • Extraction & Purification:

    • Extract the aqueous mixture with 2000 ml of ethyl acetate.

    • Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer once with a saturated aqueous solution of sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the dried solution to yield the product, 4,6-dichloro-5-nitropyrimidine.

Expected Outcome: 600 g of the intermediate product with a purity greater than 98% (97% yield).[2]

Conclusion

This compound is a deceptively simple molecule that holds a position of significant strategic importance in modern heterocyclic chemistry. Its true value is realized upon conversion to its dichloro derivative, which acts as a powerful and versatile electrophilic scaffold. The predictable, yet sometimes surprising, reactivity of this intermediate with a host of nucleophiles provides synthetic chemists with a robust toolkit for constructing complex, fused heterocyclic systems. For researchers in drug discovery and agrochemical development, this pyrimidine derivative is not merely a starting material but a gateway to novel purine analogues, enzyme inhibitors, and other biologically active compounds with the potential to address critical needs in medicine and agriculture.

References

An In-Depth Technical Guide to 4,6-Dihydroxy-5-nitropyrimidine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxy-5-nitropyrimidine is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and key chemical properties. The document elucidates the compound's role as a versatile building block and presents its known chemical transformations. Quantitative data are systematically organized, and experimental workflows are visually represented to facilitate a deeper understanding for researchers in organic synthesis and drug discovery.

Introduction and Historical Context

The systematic study of pyrimidines, a class of heterocyclic aromatic compounds, began in 1884 with the pioneering work of Adolf Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner is also credited with coining the term "pyrimidin" in 1885.[1] The foundational discoveries in pyrimidine chemistry were further advanced by the isolation of the first pyrimidine derivative, alloxan, by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid.[1] The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman.[1]

While a definitive first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of pyrimidine chemistry. Its precursor, 4,6-dihydroxypyrimidine, became a key synthetic target, with its preparation from malonic acid esters and formamide being a significant advancement. The subsequent nitration of this precursor to introduce the nitro group at the 5-position yielded this compound, a compound whose true value lies in its utility as a versatile intermediate. Its chemical structure, featuring two hydroxyl groups and an electron-withdrawing nitro group, allows for a variety of chemical transformations, making it a valuable starting material for more complex molecules.[1]

Physicochemical Properties

This compound is a solid at room temperature with a high melting point, indicating its stable crystalline structure. Due to its functional groups, it exhibits tautomerism, existing in equilibrium between the dihydroxy form and various keto-enol and zwitterionic forms.[2][3] The presence of the nitro group significantly influences the electronic properties of the pyrimidine ring, affecting its basicity and reactivity.[2][3]

PropertyValueReference
Molecular FormulaC₄H₃N₃O₄
Molecular Weight157.08 g/mol
Melting Point>300 °C (decomposes)
AppearanceWhite to amber crystalline powder[4]
CAS Number2164-83-2

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the 4,6-dihydroxypyrimidine ring, followed by nitration at the 5-position.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

The synthesis of the precursor, 4,6-dihydroxypyrimidine, is typically achieved through the condensation of a malonic acid ester (e.g., diethyl malonate) with formamide in the presence of a strong base such as sodium methoxide.

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine

  • Materials: Diethyl malonate, formamide, sodium methoxide, methanol, hydrochloric acid.

  • Procedure:

    • A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Formamide is added to the sodium methoxide solution.

    • Diethyl malonate is then added dropwise to the mixture while stirring.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

    • After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting solid is dissolved in water and acidified with hydrochloric acid to precipitate the 4,6-dihydroxypyrimidine.

    • The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

Step 2: Nitration of 4,6-Dihydroxypyrimidine

The introduction of the nitro group at the 5-position of the 4,6-dihydroxypyrimidine ring is achieved through electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of this compound

  • Materials: 4,6-dihydroxypyrimidine, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • 4,6-dihydroxypyrimidine is carefully dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a flask equipped with a stirrer and a dropping funnel.

    • A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the low temperature and vigorous stirring.

    • After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete nitration.

    • The reaction mixture is then carefully poured onto crushed ice, causing the this compound to precipitate.

    • The solid product is collected by filtration, washed thoroughly with cold water to remove any residual acid, and then dried.

Below is a Graphviz diagram illustrating the synthetic workflow.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4,6-Dihydroxypyrimidine cluster_step2 Step 2: Nitration diethyl_malonate Diethyl Malonate reaction1 Condensation Reaction diethyl_malonate->reaction1 formamide Formamide formamide->reaction1 naome Sodium Methoxide naome->reaction1 dihydroxypyrimidine 4,6-Dihydroxypyrimidine reaction1->dihydroxypyrimidine reaction2 Electrophilic Aromatic Substitution dihydroxypyrimidine->reaction2 nitrating_agent HNO₃ / H₂SO₄ nitrating_agent->reaction2 final_product This compound reaction2->final_product

Synthetic pathway for this compound.

Chemical Reactions and Synthetic Utility

This compound serves as a versatile precursor for a variety of substituted pyrimidines. The hydroxyl groups can be readily converted into other functional groups, most notably chlorine atoms, to produce 4,6-dichloro-5-nitropyrimidine. This dichloro derivative is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide range of substituents at the 4 and 6 positions.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine

  • Materials: this compound, phosphorus oxychloride (POCl₃), N,N-diisopropylethylamine (DIPEA).

  • Procedure:

    • A suspension of this compound is made in phosphorus oxychloride.

    • The mixture is cooled, and N,N-diisopropylethylamine is added dropwise.

    • The reaction mixture is then heated to reflux for several hours.[5]

    • After completion, excess phosphorus oxychloride is removed by distillation under reduced pressure.

    • The residue is carefully poured onto crushed ice, and the resulting precipitate of 4,6-dichloro-5-nitropyrimidine is collected by filtration, washed with water, and dried.[6]

The resulting 4,6-dichloro-5-nitropyrimidine is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals.[7]

The logical relationship for its synthetic utility is depicted in the following diagram.

LogicalRelationship cluster_products Derivative Products start This compound intermediate 4,6-Dichloro-5-nitropyrimidine start->intermediate Chlorination (e.g., POCl₃) pharma Pharmaceuticals intermediate->pharma Nucleophilic Substitution agro Agrochemicals intermediate->agro Nucleophilic Substitution materials Other Biologically Active Molecules intermediate->materials Nucleophilic Substitution

Synthetic utility of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in single, consolidated sources. However, based on its structure and data from related compounds, the following are expected characteristic spectral features.

Spectroscopic DataExpected Observations
¹H NMR A singlet for the proton at the 2-position of the pyrimidine ring. The chemical shift would be influenced by the solvent and the tautomeric form present. Broad signals for the hydroxyl protons, which are exchangeable with D₂O.
¹³C NMR Signals for the four carbon atoms of the pyrimidine ring. The carbons bearing the hydroxyl groups would appear at a characteristic downfield shift. The carbon attached to the nitro group would also be significantly deshielded.
IR Spectroscopy Broad O-H stretching vibrations from the hydroxyl groups. N-O stretching vibrations characteristic of the nitro group. C=C and C=N stretching vibrations from the pyrimdine ring.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (157.08 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other small molecules.

Note: Actual spectral data should be obtained from experimental analysis for definitive characterization.

Biological Relevance

Currently, this compound is primarily recognized for its role as a synthetic intermediate rather than for its direct biological activity. There is limited information available on its interaction with specific biological pathways or its pharmacological effects. However, some studies have noted that this compound can act as an inhibitor of thymidine phosphorylase activity and is a potent and selective inhibitor of 4-nitrophenol glucuronidation. Its significance in drug development stems from its utility in the synthesis of compounds that target a wide range of diseases.

Conclusion

This compound is a cornerstone intermediate in the field of heterocyclic chemistry, with its importance rooted in the early explorations of pyrimidine synthesis. While its own biological activity is not extensively studied, its role as a precursor to a vast number of pharmaceuticals and agrochemicals is well-established. The synthetic pathways to and from this compound are robust and offer a high degree of flexibility for the design and synthesis of novel, biologically active molecules. This guide provides a foundational understanding of this key molecule for researchers and professionals dedicated to advancing chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Basicity and pKa of 4,6-Dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the basicity and acid-base dissociation constants (pKa) of 4,6-dihydroxy-5-nitropyrimidine, a key intermediate in organic synthesis. In the absence of directly reported experimental pKa values, this document synthesizes information from structurally related compounds, theoretical principles, and established analytical methodologies to offer a robust framework for understanding and determining the physicochemical properties of this molecule.

Introduction: The Significance of pKa in a Pyrimidine Context

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biological molecules.[1] The ionization state of a molecule, dictated by its pKa value(s), is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and interaction with biological targets. For drug development professionals, a thorough understanding of the pKa of a molecule like this compound is therefore not merely academic but a fundamental prerequisite for rational drug design and optimization.

This compound presents a fascinating case study in molecular ionization due to the interplay of its electron-donating hydroxyl groups and the strongly electron-withdrawing nitro group, all influencing the basicity of the pyrimidine ring nitrogens. This guide will delve into the structural and electronic factors governing its acid-base properties, outline detailed protocols for its experimental pKa determination, and discuss the role of computational chemistry in predicting these values.

Structural and Electronic Factors Influencing Basicity

The basicity of this compound is a complex interplay of several structural and electronic features, primarily tautomerism and the inductive and resonance effects of its substituents.

Tautomeric Equilibria

Like many hydroxypyrimidines, this compound can exist in various tautomeric forms. The parent compound, 4,6-dihydroxypyrimidine, exists predominantly in the hydroxy-oxo form in aqueous solution, with the dioxo form also present in equilibrium.[1] The introduction of a nitro group at the 5-position is expected to significantly influence this equilibrium. The potential tautomeric forms of this compound are depicted below. The relative stability of these tautomers will directly impact which functional groups are available for protonation or deprotonation and, consequently, the observed pKa values.

Caption: Potential tautomeric equilibria of this compound.

Influence of Substituents on Basicity

The pyrimidine ring is inherently a weak base. The introduction of substituents can either enhance or diminish this basicity.

  • Hydroxyl Groups (-OH): At positions 4 and 6, the hydroxyl groups can act as electron-donating groups through resonance, increasing the electron density on the ring nitrogens and thus their basicity. However, they are also acidic and can be deprotonated at higher pH values.

  • Nitro Group (-NO₂): The nitro group at the 5-position is a powerful electron-withdrawing group, both through inductive and resonance effects. This effect significantly reduces the electron density of the pyrimidine ring, thereby decreasing the basicity of the nitrogen atoms.

A spectroscopic study on the basicity of 4,6-dihydroxypyrimidine derivatives confirmed that the introduction of a nitro group at the 5-position leads to a decrease in the basicity of the compound.[2][3][4] This study also revealed that while 4,6-dihydroxypyrimidine undergoes two protonation stages in a strong acidic medium, its 5-nitro derivatives, such as 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one, form only a monocation.[2][3] This suggests that the electron-withdrawing nature of the nitro group is potent enough to suppress the second protonation.

Protonation Sites and pKa Values

Due to its multiple nitrogen and oxygen atoms, this compound has several potential sites for protonation and deprotonation. The pKa values quantify the tendency of these sites to accept or donate a proton.

Expected pKa Values

While no experimental pKa values for this compound have been explicitly reported, we can infer its likely acid-base properties from related compounds.

CompoundpKa Value(s)Comments
4,6-Dihydroxypyrimidine5.4Refers to the protonation of a ring nitrogen.[5]
5-NitrouracilNot specified, but available in IUPAC datasetStructurally similar, with a nitro group and two carbonyls.[6]
Barbituric Acid3.9, 12.5A related trihydroxy pyrimidine derivative.[5]

Based on the strong electron-withdrawing effect of the nitro group, it is anticipated that the pKa for the protonation of the ring nitrogen in this compound will be significantly lower than that of the parent 4,6-dihydroxypyrimidine (pKa = 5.4). Additionally, the hydroxyl groups are expected to have acidic pKa values, likely in the higher pH range, for their deprotonation.

The protonation of 4,6-dihydroxypyrimidine derivatives generally occurs on the nitrogen atoms of the pyrimidine ring.[1] The specific nitrogen that is protonated depends on the relative basicities, which are influenced by the electronic effects of the substituents.[1]

Experimental Determination of pKa

The determination of pKa values is crucial for a complete physicochemical characterization of this compound. Two primary methods are well-suited for this purpose: UV-Vis spectrophotometry and potentiometric titration.

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a pH-dependent UV spectrum. Given the aromatic nature and the presence of the nitro group, this compound is an excellent candidate for this technique. The study by Safonov et al. (2021) demonstrated significant changes in the UV spectra of 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one in solutions of varying sulfuric acid concentrations, indicating its suitability for this method.[2][3]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 12).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of the stock solution to each well containing the different buffer solutions. Include blank wells with only the buffer solutions for background correction.

  • UV Spectra Recording: Record the UV spectra of each well over a suitable wavelength range (e.g., 230-500 nm).

  • Data Analysis: Plot the absorbance at a wavelength of maximum change against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve using appropriate software.

Potentiometric Titration Method

Potentiometric titration is a classic and reliable method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting pH changes.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water or a suitable co-solvent to a known concentration. Maintain a constant ionic strength by adding a background electrolyte like KCl.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the titration curve.

pka_determination_workflow cluster_uv UV-Vis Spectrophotometry cluster_pot Potentiometric Titration uv_prep Prepare buffer solutions (pH 1-12) uv_sample Mix in 96-well plate uv_prep->uv_sample uv_stock Prepare compound stock solution uv_stock->uv_sample uv_scan Record UV spectra uv_sample->uv_scan uv_analyze Plot Abs vs. pH and find inflection point uv_scan->uv_analyze uv_pka Determine pKa uv_analyze->uv_pka pot_prep Prepare compound solution with constant ionic strength pot_setup Calibrate pH meter and set up titration pot_prep->pot_setup pot_titrate Titrate with standardized acid or base pot_setup->pot_titrate pot_record Record pH after each addition pot_titrate->pot_record pot_analyze Plot pH vs. titrant volume pot_record->pot_analyze pot_pka Determine pKa at half-equivalence point(s) pot_analyze->pot_pka

Caption: Experimental workflows for pKa determination.

Computational Prediction of pKa

In the absence of experimental data, computational methods provide a valuable tool for estimating pKa values. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), combined with a suitable solvent model, can predict pKa values with reasonable accuracy.[7] Various approaches, including the use of thermodynamic cycles and quantitative structure-activity relationship (QSAR) models, have been successfully applied to predict the pKa of heterocyclic compounds like pyrimidines and pyridines.[7][8] For drug-like molecules, semiempirical quantum chemical methods also offer a rapid means of pKa prediction.[9]

Conclusion and Future Directions

For researchers and drug development professionals working with this compound, the experimental protocols detailed herein for UV-Vis spectrophotometry and potentiometric titration offer clear pathways to obtaining precise pKa values. Furthermore, the application of computational chemistry stands as a powerful complementary tool for predicting and rationalizing its acid-base behavior. Future experimental studies are warranted to definitively establish the pKa values of this compound, which will undoubtedly aid in the continued exploration of its synthetic utility and therapeutic potential.

References

Methodological & Application

synthesis of 4,6-dichloro-5-nitropyrimidine from 4,6-dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4,6-dichloro-5-nitropyrimidine from 4,6-dihydroxy-5-nitropyrimidine. 4,6-dichloro-5-nitropyrimidine is a critical intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The protocol described herein employs phosphorus oxychloride as both a reagent and a solvent for the chlorination reaction. This method is presented with comprehensive experimental details, quantitative data, and safety considerations to ensure reproducibility and safe handling for researchers in chemical synthesis and drug development.

Introduction

4,6-dichloro-5-nitropyrimidine (CAS No: 4316-93-2) is a versatile chemical building block used extensively in organic synthesis.[3] Its structure, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, allows for diverse chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.[2] A common and effective method for its preparation involves the chlorination of this compound using phosphorus oxychloride, often in the presence of a tertiary amine base to drive the reaction.[4][5][6][7] This document outlines a standard laboratory procedure for this conversion.

Reaction Scheme

The overall reaction involves the conversion of the hydroxyl groups of this compound to chlorine atoms using phosphorus oxychloride (POCl₃).

Experimental Protocol

This protocol is based on established procedures for the chlorination of dihydroxypyrimidines.[4][5]

3.1 Materials and Reagents

  • This compound (CAS: 2164-83-2)

  • Phosphorus oxychloride (POCl₃) (CAS: 10025-87-3)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (CAS: 7087-68-5) or Dimethylaniline[5]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.2 Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, disperse 500 g of this compound in 2000 mL of phosphorus oxychloride.[4]

  • Addition of Base: Cool the mixture to approximately 6°C using an ice bath.[4] Slowly add 2000 mL of N,N-diisopropylethylamine dropwise to the suspension.[4] The addition is exothermic and may generate white smoke.[4] Control the rate of addition to maintain the desired temperature.

  • Heating: After the complete addition of the base, raise the temperature of the reaction mixture to 100-130°C and maintain it for 1-5 hours with continuous stirring.[4][5]

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature (approximately 25°C).[4] Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.[4][5]

  • Work-up and Quenching: Slowly and carefully pour the concentrated reaction residue onto 5 kg of crushed ice with vigorous stirring.[4][5] Stir the mixture for about 1 hour until all the ice has melted and any remaining reactive species are quenched.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel and extract the product with ethyl acetate (e.g., 2000 mL).[4]

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with saturated brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4,6-dichloro-5-nitropyrimidine.[4]

  • Purification: The resulting product can be further purified by recrystallization or column chromatography if necessary, although this procedure often yields a product with high purity.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

ParameterValue / DescriptionReference
Starting Material This compound[4]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[4][5]
Base N,N-Diisopropylethylamine or Dimethylaniline[4][5]
Reaction Temperature 6°C (addition), 100-130°C (reflux)[4][5]
Reaction Time 1 - 5 hours[4][5]
Typical Yield ~97%[4]
Reported Purity >98%[4]
Appearance Pale brown to yellow solid[3][5]
Melting Point 100-103 °C[3][8]

Experimental Workflow Visualization

The logical flow of the synthesis protocol is illustrated in the diagram below.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Disperse 4,6-dihydroxy- 5-nitropyrimidine in POCl₃ B Cool to 6°C A->B C Add DIPEA dropwise B->C D Heat to 100-130°C for 1-5 hours C->D E Cool to 25°C & remove excess POCl₃ (vacuum) D->E F Quench with crushed ice E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO₃ and Brine G->H I Dry with Na₂SO₄ H->I J Concentrate in vacuo I->J K 4,6-dichloro- 5-nitropyrimidine J->K

Caption: Workflow for the synthesis of 4,6-dichloro-5-nitropyrimidine.

Safety and Hazard Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Diisopropylethylamine (DIPEA): Flammable and corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

  • 4,6-dichloro-5-nitropyrimidine: Irritating to the eyes, respiratory system, and skin.[5] May be toxic by inhalation, in contact with skin, or if swallowed.[5]

  • Quenching Step: The addition of the reaction mixture to ice/water is highly exothermic and will release HCl gas. This step must be performed slowly and with caution in a fume hood.

References

Application Note: A Validated Protocol for the Synthesis of 4,6-Dichloro-5-nitropyrimidine via Phosphorus Oxychloride Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, field-tested protocol for the chlorination of 4,6-dihydroxy-5-nitropyrimidine to produce 4,6-dichloro-5-nitropyrimidine. This pyrimidine derivative is a critical building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The protocol herein emphasizes safety, procedural causality, and reproducibility, drawing from established chemical literature to ensure a self-validating and robust methodology. We will delve into the reaction mechanism, provide a detailed step-by-step workflow, and outline essential safety considerations when handling the hazardous reagents involved.

Introduction and Scientific Rationale

4,6-Dichloro-5-nitropyrimidine is a highly versatile chemical intermediate.[2] The presence of two reactive chlorine atoms, activated by the electron-withdrawing nitro group, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This property makes it an invaluable precursor for generating diverse molecular libraries, particularly in the development of pharmaceuticals like enzyme inhibitors and anticancer agents.[2][3]

The conversion of the hydroxyl groups in this compound to chlorine atoms is most effectively achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often serving as both the chlorinating agent and the reaction solvent when used in excess.[4][5][6] The reaction is typically catalyzed by a tertiary amine, such as N,N-dimethylaniline or diisopropylethylamine, which acts as an acid scavenger to neutralize the hydrogen chloride (HCl) generated, thereby driving the reaction to completion.[7][8]

Health and Safety: A Paramount Concern

The reagents used in this protocol, particularly phosphorus oxychloride, are highly hazardous. Adherence to strict safety protocols is mandatory.

  • Phosphorus Oxychloride (POCl₃): This substance is a colorless, fuming liquid that is highly toxic, corrosive, and reacts violently with water.[9][10]

    • Hazards: Causes severe burns to skin and eyes, and inhalation can lead to pulmonary edema, a medical emergency.[11][12] It is also a reactive chemical with explosion potential.[12]

    • Handling: All manipulations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is non-negotiable and must include a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

    • Quenching: The reaction work-up involves quenching with ice/water. This is a highly exothermic process that generates corrosive HCl and phosphoric acid fumes.[11] The addition must be performed slowly and cautiously in a well-ventilated fume hood.

  • N,N-Dimethylaniline: This catalyst is toxic and should be handled with care to avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Experimental Protocol

This protocol is adapted from established and validated synthetic procedures.[5][7]

Materials and Equipment
  • Reagents:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

    • Dichloromethane (DCM) or Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Crushed Ice

  • Equipment:

    • Round-bottom flask with a reflux condenser and drying tube

    • Heating mantle with a magnetic stirrer and stir bar

    • Constant-pressure dropping funnel

    • Rotary evaporator

    • Buchner funnel and filtration flask

    • Separatory funnel

    • Glassware for column chromatography

Reaction Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

Chlorination_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Suspend Reactant (this compound in POCl₃) B Add Catalyst (Dropwise N,N-Dimethylaniline) A->B C Heat Reaction Mixture (125-130°C, ~1 hour) B->C D Remove Excess POCl₃ (Reduced Pressure Distillation) C->D E Quench Residue (Slowly pour onto crushed ice) D->E F Isolate Crude Product (Collect solid by filtration) E->F G Extract Filtrate (e.g., Dichloromethane) F->G H Purify by Chromatography G->H I Characterize Final Product (NMR, Melting Point) H->I

Caption: Workflow for the chlorination of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (e.g., 25 g, 160 mmol) in an excess of phosphorus oxychloride (e.g., 96 mL, 1056 mmol).[7]

  • Catalyst Addition: To this suspension, add N,N-dimethylaniline (e.g., 32.6 mL, 246 mmol) dropwise using a dropping funnel at room temperature.[7]

  • Heating: Heat the reaction mixture in an oil bath to 125°C. Once this temperature is reached, increase it to 130°C and maintain for 1 hour with vigorous stirring.[7] The solution should become clearer as the reaction progresses.

  • Removal of Excess POCl₃: After cooling the mixture to room temperature, remove the excess phosphorus oxychloride by distillation under reduced pressure. This step must be performed in a fume hood.

  • Quenching: (Caution: Highly Exothermic) Very slowly and carefully, pour the viscous residue onto a large beaker containing crushed ice (e.g., 300 g).[7] A solid product will precipitate.

  • Isolation: Collect the precipitated light brown solid by vacuum filtration and wash it with cold water.

  • Extraction: Transfer the filtrate to a separatory funnel and extract it several times with a suitable organic solvent like ether or dichloromethane.[7]

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[7]

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. Purify the resulting crude product by flash column chromatography using dichloromethane as the eluent to yield pure 4,6-dichloro-5-nitropyrimidine.[7]

Quantitative Data and Characterization

The following table summarizes the quantitative aspects of a typical reaction scale.

ParameterValueReference
Starting Material 25 g (160 mmol) of this compound[7]
Phosphorus Oxychloride 96 mL (1056 mmol)[7]
N,N-Dimethylaniline 32.6 mL (246 mmol)[7]
Reaction Temperature 125-130 °C[7]
Reaction Time 1 hour[7]
Expected Yield ~21.5 g (70%)[7]
Appearance Light brown or yellow solid[1][7]
Melting Point 100-103 °C[7]
Product Characterization
  • ¹H NMR: The proton NMR spectrum of the final product in DMSO-d₆ should show a characteristic singlet at approximately δ 8.3 ppm, corresponding to the single aromatic proton on the pyrimidine ring.[7]

  • Mass Spectrometry: The compound can be further characterized by mass spectrometry to confirm its molecular weight of 193.98 g/mol .[5][13]

Conclusion

This protocol details a reliable method for the synthesis of 4,6-dichloro-5-nitropyrimidine. By understanding the function of each reagent and adhering strictly to the safety precautions outlined, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry and materials science. The key to success lies in maintaining anhydrous conditions during the reaction and exercising extreme caution during the work-up, particularly the quenching step.

References

Application Notes: Synthesis of Purine Analogs from 4,6-Dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of purine analogs, such as xanthine, utilizing 4,6-dihydroxy-5-nitropyrimidine as a key starting material. The methodologies described herein are based on the versatile Traube purine synthesis, a fundamental strategy in heterocyclic chemistry.

Purine analogs are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] The pyrimidine ring serves as a privileged scaffold for constructing these complex heterocyclic systems.[3] This document outlines the reduction of this compound to a key diaminouracil intermediate, followed by cyclization to form the desired purine ring system.

General Synthetic Pathway

The synthesis of purine analogs from this compound is typically achieved via a two-step process. The initial step involves the reduction of the nitro group at the 5-position of the pyrimidine ring to form 5-amino-4,6-dihydroxypyrimidine (also known as 4,5-diaminouracil). This intermediate is then cyclized with a one-carbon source, such as formic acid or formamide, to construct the fused imidazole ring, yielding the final purine analog. This classical approach is known as the Traube purine synthesis.[4][5]

Synthetic_Workflow General Synthetic Scheme Start 4,6-Dihydroxy- 5-nitropyrimidine Intermediate 5-Amino-4,6-dihydroxy- pyrimidine (4,5-Diaminouracil) Start->Intermediate Step 1: Reduction (e.g., Sodium Dithionite) Product Purine Analog (e.g., Xanthine) Intermediate->Product Step 2: Cyclization (e.g., Formic Acid)

Caption: General workflow for the synthesis of purine analogs.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of xanthine, a key purine analog, from this compound.

Protocol 1: Synthesis of Xanthine via Traube Synthesis

This protocol is divided into two primary stages: the reduction of the starting material and the subsequent cyclization of the intermediate.

Step 1.1: Reduction of this compound

Objective: To synthesize 5-amino-4,6-dihydroxypyrimidine (4,5-diaminouracil) by reducing the nitro group of the starting pyrimidine. A common and effective method utilizes sodium dithionite.[6]

Materials:

  • This compound

  • Sodium Dithionite (Na₂S₂O₄)

  • Aqueous Ammonia solution

  • Deionized Water

  • Standard laboratory glassware (beaker, flask, filtration apparatus)

  • Heating mantle and magnetic stirrer

Procedure:

  • Suspend this compound in a suitable volume of deionized water in a beaker.

  • Heat the suspension to approximately 70-80 °C with continuous stirring.

  • Slowly add a solution of sodium dithionite in aqueous ammonia to the heated suspension. The amount of sodium dithionite should be in molar excess to ensure complete reduction.

  • Continue heating and stirring the mixture for approximately 30 minutes, during which the color of the suspension should change, indicating the progress of the reduction.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Collect the precipitated 5-amino-4,6-dihydroxypyrimidine by vacuum filtration.

  • Wash the collected solid with cold deionized water and dry it under a vacuum. The resulting product is used in the next step without further purification.

Step 1.2: Cyclization of 5-Amino-4,6-dihydroxypyrimidine to Xanthine

Objective: To form the xanthine ring system by cyclizing the intermediate with formic acid.[6]

Materials:

  • 5-Amino-4,6-dihydroxypyrimidine (from Step 1.1)

  • Anhydrous Formic Acid (HCOOH)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Reflux apparatus

Procedure:

  • Place the dried 5-amino-4,6-dihydroxypyrimidine into a round-bottom flask equipped with a reflux condenser.

  • Add an excess of anhydrous formic acid to the flask.

  • Heat the mixture to reflux and maintain it for 1-2 hours.

  • After the reflux period, allow the mixture to cool and then carefully evaporate the excess formic acid under reduced pressure.

  • Dissolve the resulting residue in a dilute sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the crude xanthine.

  • Collect the xanthine precipitate by filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of xanthine.

Table 1: Reaction Conditions and Yields for Xanthine Synthesis

Step Key Reagents Solvent Temperature (°C) Reaction Time (hours) Typical Yield (%)
Reduction This compound, Sodium Dithionite, Aqueous Ammonia Water 70-80 0.5 - 1 ~85-95

| Cyclization | 5-amino-4,6-dihydroxypyrimidine, Formic Acid | Formic Acid (neat) | Reflux (~100) | 1 - 2 | ~70-80 |

Biological Context and Potential Signaling Pathways

Purine analogs exert their biological effects through various mechanisms, primarily by acting as antimetabolites.[1] Once inside a cell, they can be metabolized into fraudulent nucleotides. These nucleotide analogs can then interfere with cellular processes in several ways:

  • Inhibition of de novo Purine Biosynthesis: Purine analogs can act as feedback inhibitors of key enzymes involved in the synthesis of natural purines, thereby depleting the cell of essential building blocks for DNA and RNA.

  • Incorporation into Nucleic Acids: The triphosphate forms of purine analogs can be incorporated into DNA and RNA by polymerases. This incorporation can disrupt the structure and function of these nucleic acids, leading to chain termination, mutations, and ultimately, cell death (apoptosis). This is a common mechanism of action for many anticancer and antiviral drugs.[1]

  • Inhibition of Key Enzymes: Some purine analogs can directly bind to and inhibit the activity of enzymes that are crucial for cell survival and proliferation, such as kinases or polymerases.[7]

Signaling_Pathway Mechanism of Action of Purine Analogs cluster_0 Cellular Uptake & Activation cluster_1 Cellular Targets & Effects PurineAnalog Purine Analog NucleotideAnalog Analog Nucleoside Triphosphate PurineAnalog->NucleotideAnalog Metabolic Activation DNA_Polymerase DNA/RNA Polymerases NucleotideAnalog->DNA_Polymerase Substrate Mimicry Enzyme Key Metabolic Enzymes NucleotideAnalog->Enzyme Inhibitory Binding DNA_Strand DNA/RNA Incorporation DNA_Polymerase->DNA_Strand Apoptosis Chain Termination & Cell Death (Apoptosis) DNA_Strand->Apoptosis Inhibition Enzyme Inhibition Enzyme->Inhibition

Caption: Potential mechanisms of action for synthesized purine analogs.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds from 4,6-dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a wide array of antiviral drugs.[1] The inherent ability of the pyrimidine ring to engage in various biological interactions makes it a privileged structure for the design of novel antiviral agents. This document provides detailed protocols for the synthesis of potential antiviral compounds starting from 4,6-dihydroxy-5-nitropyrimidine. The synthetic strategy involves the initial conversion to a highly reactive intermediate, 4,6-dichloro-5-nitropyrimidine, followed by nucleophilic substitution to introduce functionalities known to be associated with antiviral activity.

Synthesis Workflow

The overall synthetic strategy is a two-step process. First, the hydroxyl groups of the starting material are replaced with chlorine atoms to enhance the reactivity of the pyrimidine ring. The second step involves the nucleophilic substitution of the chlorine atoms with a suitable amine, leading to the final compound with potential antiviral properties.

Synthesis_Workflow A This compound (Starting Material) B Chlorination (POCl3, DIPEA) A->B Step 1 C 4,6-dichloro-5-nitropyrimidine (Key Intermediate) B->C D Diamination (e.g., 2 eq. Cyclopropylamine, TEA) C->D Step 2 E 4,6-bis(cyclopropylamino)-5-nitropyrimidine (Potential Antiviral Compound) D->E

Caption: Synthetic pathway from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-5-nitropyrimidine (Intermediate)

This protocol describes the conversion of this compound to the key intermediate 4,6-dichloro-5-nitropyrimidine. This is achieved through chlorination using phosphorus oxychloride.[2]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (e.g., 5 g) in phosphorus oxychloride (e.g., 20 mL).

  • Cool the mixture in an ice bath to approximately 6°C.

  • Slowly add N,N-Diisopropylethylamine (e.g., 20 mL) dropwise to the cooled suspension. Caution: This reaction is exothermic and generates fumes. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 5 hours under reflux.

  • Cool the mixture to room temperature and remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

  • Carefully and slowly pour the reaction residue onto a large beaker of crushed ice (e.g., 500 g) with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until neutral pH is achieved, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-5-nitropyrimidine as a solid. The expected yield is approximately 97%.[2]

Protocol 2: Synthesis of 4,6-bis(cyclopropylamino)-5-nitropyrimidine (Potential Antiviral Compound)

This protocol outlines the nucleophilic substitution of the chlorine atoms in 4,6-dichloro-5-nitropyrimidine with an amine, in this case, cyclopropylamine. This class of substitution reaction is a common method for generating libraries of pyrimidine derivatives for biological screening.

Materials:

  • 4,6-dichloro-5-nitropyrimidine

  • Cyclopropylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring plate and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve 4,6-dichloro-5-nitropyrimidine (e.g., 1 g) in dichloromethane (20 mL) in a round-bottom flask.

  • Add triethylamine (2.5 equivalents) to the solution to act as a base.

  • Add cyclopropylamine (2.2 equivalents) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the final compound.

Antiviral Activity Data (Representative)

While specific antiviral data for compounds synthesized directly from this compound is not extensively available, the following table presents data for structurally related 4,6-disubstituted pyrimidine and pyrimido[4,5-d]pyrimidine derivatives to indicate the potential of this compound class.

Compound ClassTarget VirusAssayEC₅₀ / IC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI)Reference
Pyrimido[4,5-d]pyrimidine derivativeHuman Coronavirus 229E (HCoV-229E)Cytopathic Effect (CPE) Reduction3.1>100>32[3]
Pyrimido[4,5-b]indole ribonucleosideDengue VirusVirus Yield Reduction11.2>50>4.5[4]
Pyrimidyl-di(diazaspiroalkane) derivativeHIV-1HIV Replication Inhibition1.17Not ReportedNot Reported[5]

Proposed Mechanism of Action

Many antiviral compounds derived from pyrimidines function by interfering with host-cell processes that are essential for viral replication. One plausible mechanism for a 4,6-diamino-5-nitropyrimidine derivative is the inhibition of host cell kinases. Viruses often co-opt cellular signaling pathways to facilitate their life cycle, making these kinases attractive targets for broad-spectrum antiviral therapies. By inhibiting a key kinase, the compound can disrupt the viral life cycle, preventing replication. Another potential mechanism for highly basic di-amino derivatives is the inhibition of viral entry by binding to heparan sulfate proteoglycans on the host cell surface, which are used by numerous viruses for initial attachment.[5]

Mechanism_Pathway cluster_virus Virus Life Cycle cluster_host Host Cell Virus Virus Viral_Entry Viral_Entry Virus->Viral_Entry Attachment Viral_Replication Viral_Replication Viral_Entry->Viral_Replication Uncoating Progeny_Virions Progeny_Virions Viral_Replication->Progeny_Virions Assembly & Release Host_Kinase Host_Kinase Viral_Replication->Host_Kinase Hijacks Cellular_Processes Cellular_Processes Host_Kinase->Cellular_Processes Activates Compound Potential Antiviral Compound Compound->Host_Kinase Inhibition

Caption: Proposed mechanism of action via host kinase inhibition.

Conclusion

The synthetic route starting from this compound offers a viable pathway to novel pyrimidine derivatives with potential antiviral activity. The conversion to the 4,6-dichloro intermediate provides a versatile platform for introducing a wide range of chemical diversity through nucleophilic substitution. The provided protocols offer a foundational methodology for the synthesis and subsequent biological evaluation of these compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the antiviral potency and selectivity of this promising class of molecules.

References

Application Notes and Protocols for the Development of Herbicides Using 4,6-Dihydroxy-5-nitropyrimidine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic use of 4,6-dihydroxy-5-nitropyrimidine as a versatile precursor for the discovery and development of novel herbicides. We will delve into the synthetic pathways, detailed experimental protocols, structure-activity relationships (SAR), and biological evaluation of pyrimidine-based herbicides. This document is intended to equip researchers with the foundational knowledge and practical methodologies to innovate within this promising class of agrochemicals.

Introduction: The Potential of the 5-Nitropyrimidine Scaffold in Herbicide Discovery

The pyrimidine ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules.[1][2][3][4] Its presence in natural products like vitamin B1 and nucleic acids (cytosine, thymine, and uracil) underscores its biological significance. In the realm of herbicides, pyrimidine derivatives have a well-established track record, with many commercial products targeting essential plant enzymes like acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO).[5][6]

The strategic incorporation of a nitro group at the 5-position of the 4,6-dihydroxypyrimidine ring significantly influences its chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group acidifies the hydroxyl protons and, more importantly, activates the 4 and 6 positions for subsequent chemical modifications. This guide will focus on the synthetic journey from the stable this compound precursor to a diverse array of potent herbicidal molecules.

The Synthetic Strategy: From Precursor to Active Herbicide

The development of herbicides from this compound follows a logical and modular synthetic approach. The core strategy involves a two-step process:

  • Activation of the Precursor: The initial and most critical step is the conversion of the relatively inert this compound to a more reactive intermediate. This is typically achieved through chlorination to yield 4,6-dichloro-5-nitropyrimidine. The chlorine atoms at the 4 and 6 positions are excellent leaving groups, paving the way for nucleophilic aromatic substitution (SNAr) reactions.

  • Diversification through Nucleophilic Substitution: The activated 4,6-dichloro-5-nitropyrimidine serves as a versatile platform for introducing a wide range of functional groups. By reacting this intermediate with various nucleophiles such as phenols (to form ethers), thiophenols (to form thioethers), and amines (to form substituted anilines), a library of candidate herbicides can be synthesized and screened for biological activity.

The overall synthetic workflow is depicted in the diagram below:

G precursor This compound activated 4,6-Dichloro-5-nitropyrimidine precursor->activated Chlorination (POCl₃) ethers 4,6-Bis(aryloxy)-5-nitropyrimidines (Herbicidal Ethers) activated->ethers Nucleophilic Substitution (Ar-OH, Base) amines 4,6-Bis(arylamino)-5-nitropyrimidines (Herbicidal Amines) activated->amines Nucleophilic Substitution (Ar-NH₂, Base)

Caption: General synthetic workflow for herbicide development.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine (Activated Intermediate)

Rationale: The conversion of the hydroxyl groups to chlorides is paramount for enabling subsequent diversification. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation. The reaction is typically performed in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as a base to neutralize the HCl generated during the reaction.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in dichloromethane.

  • Add N,N-dimethylaniline (2.2 equivalents) to the suspension.

  • Carefully add phosphorus oxychloride (3-5 equivalents) dropwise to the mixture at 0 °C (ice bath).

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4,6-dichloro-5-nitropyrimidine.

Protocol 2: Synthesis of 4,6-Bis(aryloxy)-5-nitropyrimidine Derivatives

Rationale: The introduction of aryloxy moieties is a common strategy in herbicide design. The electron-withdrawing nature of the pyrimidine ring and the nitro group facilitates the nucleophilic aromatic substitution of the chlorine atoms by phenoxides. The choice of substituted phenols allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Materials:

  • 4,6-Dichloro-5-nitropyrimidine

  • Substituted phenol (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (2.2 equivalents) in anhydrous DMF.

  • Add potassium carbonate (3 equivalents) or sodium hydride (2.2 equivalents, handle with extreme care) portion-wise to the solution and stir at room temperature for 30 minutes to generate the phenoxide.

  • Add a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4,6-bis(aryloxy)-5-nitropyrimidine.

Protocol 3: Synthesis of 4,6-Bis(arylamino)-5-nitropyrimidine Derivatives

Rationale: The incorporation of amino functionalities can significantly impact the herbicidal activity and selectivity of the compounds. Similar to the synthesis of ethers, this protocol relies on the SNAr reaction, where anilines act as the nucleophiles.

Materials:

  • 4,6-Dichloro-5-nitropyrimidine

  • Substituted aniline (2.2 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) and the substituted aniline (2.2 equivalents) in anhydrous toluene.

  • Add triethylamine (3 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the target 4,6-bis(arylamino)-5-nitropyrimidine.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized 5-nitropyrimidine derivatives is highly dependent on the nature and position of the substituents at the 4 and 6 positions.[1][2][3] Based on available literature, the following SAR trends can be inferred:

  • Nature of the Linking Atom: The choice of an oxygen (ether), sulfur (thioether), or nitrogen (amine) bridge between the pyrimidine core and the aryl substituent significantly influences herbicidal activity. Often, ether and amine linkages have shown promising results.

  • Substitution on the Aryl Ring: The electronic and steric properties of the substituents on the aryl rings are critical. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., alkyl, alkoxy) at different positions (ortho, meta, para) can dramatically alter the herbicidal potency and spectrum. For instance, some studies have shown that halogen substitutions on the benzene ring can significantly improve activity.[7]

  • Symmetry and Asymmetry: The synthesis of both symmetrical (identical substituents at positions 4 and 6) and asymmetrical derivatives allows for a broader exploration of the chemical space and can lead to compounds with improved selectivity and efficacy.

SAR cluster_0 Pyrimidine Core cluster_1 Key Modification Points cluster_2 Substituent Effects core 5-Nitropyrimidine pos4 Position 4 core->pos4 pos6 Position 6 core->pos6 linker Linker Atom (O, S, N) pos4->linker pos6->linker aryl Aryl Group (Substituted Phenyl) linker->aryl ewg Electron-Withdrawing Groups aryl->ewg edg Electron-Donating Groups aryl->edg

Caption: Key structural elements influencing herbicidal activity.

Biological Activity Evaluation

The synthesized compounds should be subjected to a battery of biological assays to determine their herbicidal efficacy and mode of action.

In Vitro and In Vivo Herbicidal Screening

A primary screening should be conducted to assess the pre- and post-emergence herbicidal activity against a panel of representative monocotyledonous and dicotyledonous weeds.

Table 1: Example Herbicidal Activity Data for 4,6-Disubstituted-5-nitropyrimidine Derivatives

Compound IDR Group (at positions 4 and 6)Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%)Reference
E-1 4-ChlorophenoxyBrassica napus250100[7]
E-1 4-ChlorophenoxyChenopodium album250100[7]
E-1 4-ChlorophenoxyAmaranthus retroflexus250100[7]
A-1 4-MethoxyphenylaminoSorghum grain100100[8]
P-1 PhenylRaphanus sativus100 µg/mlHigh[1]

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes.

Mode of Action Studies

To understand the biochemical basis of the herbicidal activity, further studies should be conducted to identify the molecular target. Common targets for pyrimidine-based herbicides include:

  • Acetolactate Synthase (ALS) Inhibition Assay: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5]

  • Protoporphyrinogen Oxidase (PPO) Inhibition Assay: PPO is involved in the chlorophyll and heme biosynthesis pathway.[6]

Conclusion

This compound is a highly valuable and cost-effective precursor for the development of novel herbicides. Through a straightforward activation step to 4,6-dichloro-5-nitropyrimidine, a vast chemical space can be explored by introducing diverse substituents at the 4 and 6 positions. The modular nature of this synthetic approach, coupled with a systematic evaluation of structure-activity relationships, provides a robust platform for the discovery of next-generation agrochemicals. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to innovate in the field of pyrimidine-based herbicides.

References

Application Notes & Protocols: Leveraging 4,6-dihydroxy-5-nitropyrimidine for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Authored by a Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically approved drugs and its ability to mimic the purine core of ATP.[1][2][3] This allows pyrimidine-based compounds to effectively target the ATP-binding sites of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[4][5] This document provides a detailed guide on the strategic use of 4,6-dihydroxy-5-nitropyrimidine as a versatile starting material for the synthesis of potent kinase inhibitors. We will explore the core synthetic transformations, provide field-proven protocols, and explain the mechanistic rationale behind key experimental choices, empowering researchers in drug discovery to construct diverse libraries of potential therapeutics.

The Strategic Importance of the 5-Nitropyrimidine Core

This compound is an ideal precursor for kinase inhibitor synthesis for several reasons:

  • Activation for Nucleophilic Substitution: The powerfully electron-withdrawing nitro group at the C5 position significantly activates the pyrimidine ring, particularly at the C4 and C6 positions, for nucleophilic aromatic substitution (SNAr).

  • Transformation to a Key Hinge-Binding Moiety: The nitro group can be readily reduced to a primary amine. This resulting 5-aminopyrimidine moiety is crucial, as it often acts as a key hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket.[4]

  • Facilitating Sequential Derivatization: The hydroxyl groups are excellent leaving groups after conversion to halides (e.g., chlorides). The resulting 4,6-dichloro-5-nitropyrimidine allows for controlled, sequential displacement of the chlorides with different nucleophiles, enabling the synthesis of unsymmetrically substituted pyrimidines and rapid library generation.[6]

The overall synthetic logic flows from activating the pyrimidine core via chlorination, followed by diversification through sequential amination, and concluding with the reduction of the nitro group to unlock the final pharmacophore.

G A 4,6-Dihydroxy- 5-nitropyrimidine B Activation: Chlorination (POCl₃) A->B Step 1 C Key Intermediate: 4,6-Dichloro-5-nitropyrimidine B->C D Stepwise SₙAr: Sequential Amination C->D Step 2 E 4,6-Diamino(substituted)- 5-nitropyrimidine D->E F Key Transformation: Nitro Group Reduction E->F Step 3 G Final Scaffold: Triaminopyrimidine Core F->G H Kinase Inhibitor Library G->H

Figure 1: General workflow for synthesizing kinase inhibitors from this compound.

Core Synthetic Protocols: From Precursor to Pharmacophore

This section details the essential, validated protocols for transforming the starting material into a versatile scaffold ready for final derivatization.

Protocol 1: Activation via Chlorination — Synthesis of 4,6-Dichloro-5-nitropyrimidine

The conversion of the hydroxyl groups to chlorides is the critical first step to enable subsequent SNAr reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds via the formation of a dichlorophosphate ester intermediate, which is then displaced by chloride ions.

G cluster_0 Reaction Scheme Start This compound Reagent POCl₃, DIPEA Reflux, 5h Start->Reagent Product 4,6-Dichloro-5-nitropyrimidine Reagent->Product

Figure 2: Chlorination of this compound.

Methodology: [7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 4.0 eq).

  • Base Addition: Cool the mixture to 0-6 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, 4.0 eq) dropwise. Causality Note: DIPEA acts as a base to facilitate the reaction and scavenge the HCl byproduct. The slow, cooled addition is crucial to control the initial exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-110 °C) and maintain for 5 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Safety Note: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-5-nitropyrimidine as a solid, which can be used in the next step often without further purification.

Protocol 2: Diversification — Sequential Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the activated pyrimidine ring exhibit different reactivities, which can be exploited to introduce two different amine nucleophiles in a controlled manner. Typically, the first substitution occurs under milder conditions (lower temperature), while the second, displacement of a less reactive chloride, requires more forcing conditions (higher temperature).[6]

G A 4,6-Dichloro- 5-nitropyrimidine B Amine 1 (R¹-NH₂) Base, Mild Temp. A->B First SₙAr C Monosubstituted Intermediate B->C D Amine 2 (R²-NH₂) Base, High Temp. C->D Second SₙAr E Unsymmetrical Diamine Product D->E

Figure 3: Stepwise introduction of amines via sequential SNAr.

General Methodology for Sequential Amination: [6][8][9]

Step A: First Nucleophilic Substitution

  • Setup: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as THF or 1-pentanol.

  • Addition: Add the first amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5 eq).

  • Reaction: Stir the mixture at a moderate temperature (e.g., 50-80 °C) for several hours until TLC analysis indicates the consumption of the starting material.

  • Isolation: After cooling, the reaction can be quenched with water and the product extracted. Purification is typically achieved via column chromatography to isolate the 4-amino-6-chloro-5-nitropyrimidine intermediate.

Step B: Second Nucleophilic Substitution

  • Setup: Dissolve the isolated monosubstituted intermediate (1.0 eq) in a high-boiling solvent like 1-pentanol or DMSO.

  • Addition: Add the second amine (1.2 eq) and base (1.5 eq).

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 120-140 °C) and stir for 2-6 hours.[9] Causality Note: The higher temperature is necessary to overcome the reduced reactivity of the pyrimidine ring after the introduction of the first electron-donating amino group.

  • Purification: Cool the mixture, pour into water to precipitate the product, which can then be collected by filtration and purified by column chromatography or recrystallization.

ParameterFirst SubstitutionSecond SubstitutionRationale
Temperature 50-80 °C120-140 °COvercomes deactivation by the first amino group.
Solvent THF, Isopropanol1-Pentanol, DMSOHigher boiling point required for the second step.
Typical Yield Good to ExcellentModerate to GoodSecond step can be more challenging.[8]

Table 1: Typical parameter differences for sequential SNAr reactions.

Protocol 3: Final Transformation — Catalytic Transfer Hydrogenation of the 5-Nitro Group

The final key step is the reduction of the 5-nitro group to the 5-amino group. Catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like ammonium formate is a safe, efficient, and scalable method that avoids the need for high-pressure hydrogenation gas.[10]

G cluster_0 Reaction Scheme Start 4,6-Diamino(substituted)-5-nitropyrimidine Reagent Pd/C (10 mol%) Ammonium Formate MeOH, Reflux Start->Reagent Product Pyrimidine-4,5,6-triamine Derivative Reagent->Product

References

Application Notes and Protocols for the Analytical Characterization of 4,6-dihydroxy-5-nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4,6-dihydroxy-5-nitropyrimidine and its derivatives. This class of compounds serves as crucial intermediates in the synthesis of various biologically active molecules.[1][2] Accurate characterization is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

The following sections detail experimental protocols for common analytical techniques and present quantitative data for representative derivatives.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound derivatives and for monitoring reaction progress.

1.1. Application Note: Purity Assessment by Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is well-suited for the analysis of polar this compound derivatives. A C18 stationary phase is typically effective, and the mobile phase composition can be adjusted to achieve optimal separation.

1.2. Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

1.3. Data Presentation: HPLC Retention Times

CompoundRetention Time (min)ColumnMobile PhaseReference
4,6-dichloro-5-nitropyrimidineNot specifiedReverse PhaseAcetonitrile/Water/Phosphoric Acid[3]
4,6-dichloro-2-methyl-5-nitropyrimidineNot specifiedNewcrom R1Acetonitrile/Water/Phosphoric AcidNot specified in search results

Note: Specific retention times are highly dependent on the exact HPLC system, column, and conditions. The provided information is for method guidance.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound derivatives.

2.1. Application Note: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the chemical structure of these derivatives. ¹H NMR provides information about the protons in the molecule, while ¹³C NMR identifies the carbon skeleton. The presence of tautomeric forms, particularly the keto-enol tautomerism, can lead to complex spectra.

2.2. Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice due to the potential for hydrogen bonding and the presence of exchangeable protons (OH, NH). Deuterated chloroform (CDCl₃) can also be used for less polar derivatives.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • To identify exchangeable protons (OH, NH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

2.3. Data Presentation: NMR Spectral Data

CompoundNucleusSolventChemical Shift (δ, ppm)
N⁴,N⁶-dibenzyl-5-nitropyrimidine-4,6-diamine¹HCDCl₃9.58 (2H, bs, NH x2), 8.17 (1H, s, NCHN), 7.39-7.31 (10H, m, Ph x2), 4.85 (4H, d, J= 5.6, -CH₂-Ph)[4]
¹³CCDCl₃160.00, 158.80, 157.46, 137.46, 128.96, 127.88, 127.81, 113.14, 45.49[4]
N⁴,N⁶-diethyl-5-nitropyrimidine-4,6-diamine¹HCDCl₃9.29 (2H, bs, NH x2), 8.09 (1H, s, NCHN), 3.63 (4H, m, -CH₂- x2), 1.28 (6H, t, J= 7.3, -CH₃ x2)[4]
¹³CCDCl₃159.59, 157.16, 112.59, 36.38, 14.43[4]
4-(benzyloxy)-6-chloro-5-nitropyrimidine¹HCDCl₃8.64 (1H, s, NCHN), 7.41-7.34 (5H, m, Ph), 5.59 (2H, s, -CH₂-)[5]
¹³CCDCl₃161.26, 157.55, 151.84, 134.17, 129.09, 128.92, 128.37, 71.01[5]

2.4. Application Note: UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is useful for confirming the presence of the pyrimidine chromophore and for quantitative analysis. The wavelength of maximum absorbance (λmax) is sensitive to the substitution pattern on the pyrimidine ring and the solvent.

2.5. Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Methanol, ethanol, or water are common choices. Ensure the solvent does not absorb in the region of interest.

  • Sample Preparation: Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. Dilute the stock solution to obtain a series of concentrations that give absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Measurement: Scan the samples from 200 to 400 nm against a solvent blank. Record the λmax and the corresponding absorbance values.

2.6. Data Presentation: UV-Vis Absorption Maxima

CompoundSolventλmax (nm)Reference
6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one6.7–95.9% H₂SO₄Shifts with acidity[6]
Barbituric acidWater258[6]

2.7. Application Note: Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition.

2.8. Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Sample Introduction: Samples can be introduced directly via an infusion pump or as the eluent from an HPLC system (LC-MS).

  • ESI-MS (for polar compounds):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration (e.g., 10 µg/mL).

    • Analyze in both positive and negative ion modes to determine the most sensitive ionization.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺·). Perform fragmentation (MS/MS) experiments on the molecular ion to aid in structural elucidation.

2.9. Data Presentation: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)Reference
N⁴,N⁶-dibenzyl-5-nitropyrimidine-4,6-diamineES+ HRMS336.1460 ([M+H]⁺)Not specified[4]
N⁴,N⁶-diisopropyl-5-nitropyrimidine-4,6-diamineES+ HRMS240.1467 ([M+H]⁺)Not specified[4]
4,6-dichloro-5-nitropyrimidineGC-MS19386 (Top Peak)[7]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability, melting point, and decomposition of this compound derivatives.

3.1. Application Note: Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of residual solvents or water. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.

3.2. Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Place a small amount of the sample (typically 2-5 mg) in an aluminum or ceramic pan.

  • TGA Measurement:

    • Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • DSC Measurement:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition, mass loss percentages, melting point (peak of the endotherm), and other thermal events.

3.3. Data Presentation: Thermal Analysis Data

CompoundTechniqueKey ObservationsReference
This compoundMelting Point>300 °C[8]
4,6-dichloro-5-nitropyrimidineMelting Point100 - 103 °C[2]

Mandatory Visualizations

4.1. Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of a newly synthesized this compound derivative.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_properties Physicochemical Properties synthesis Synthesis of Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc ms Mass Spectrometry (Molecular Weight) hplc->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Elucidation) ms->nmr ftir FTIR Spectroscopy (Functional Groups) nmr->ftir uvvis UV-Vis Spectroscopy (Electronic Transitions) ftir->uvvis thermal Thermal Analysis (TGA/DSC) (Stability, Melting Point) uvvis->thermal xrd X-ray Crystallography (Solid-State Structure) thermal->xrd final Complete Characterization Data xrd->final

Caption: Workflow for the characterization of this compound derivatives.

4.2. Tautomeric Forms of this compound

The potential for tautomerism is a key feature of this compound derivatives, which significantly influences their analytical characterization. The following diagram illustrates the principal tautomeric forms.

Tautomers dihydroxy 4,6-Dihydroxy (Diol Form) ketohydroxy1 4-Hydroxy-6-oxo (Keto-Enol Form) dihydroxy->ketohydroxy1 Tautomerization ketohydroxy2 6-Hydroxy-4-oxo (Keto-Enol Form) dihydroxy->ketohydroxy2 Tautomerization dione 4,6-Dioxo (Diketone Form) ketohydroxy1->dione Tautomerization ketohydroxy2->dione Tautomerization

Caption: Tautomeric equilibria in this compound.

References

Application Notes and Protocols: NMR Spectroscopy of 4,6-dihydroxy-5-nitropyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-dihydroxy-5-nitropyrimidine is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its pyrimidine core, functionalized with hydroxyl and nitro groups, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. Understanding its spectroscopic properties, particularly through Nuclear Magnetic Resonance (NMR), is crucial for reaction monitoring, structural confirmation, and purity assessment of its downstream products. These notes provide detailed protocols for the synthesis and NMR analysis of this compound and its chlorinated derivative, 4,6-dichloro-5-nitropyrimidine.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 4,6-dihydroxypyrimidine. A plausible synthetic route is adapted from procedures for similar pyrimidine derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-dihydroxypyrimidine

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Drying oven

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g of 4,6-dihydroxypyrimidine.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 50 mL of concentrated sulfuric acid to the flask while stirring, ensuring the temperature remains below 10 °C.

  • Once the 4,6-dihydroxypyrimidine is fully dissolved, slowly add a nitrating mixture of 15 mL of fuming nitric acid and 35 mL of concentrated sulfuric acid via a dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A precipitate will form. Neutralize the solution to pH 5-6 with a saturated solution of sodium hydroxide while keeping the temperature below 20 °C with an ice bath.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

NMR Spectroscopy of this compound

Due to the tautomeric nature of this compound, which can exist in keto-enol forms, its NMR spectra can be complex. The dihydroxy form is in equilibrium with its 4-hydroxy-6-oxo and 4,6-dioxo tautomers. The predominant tautomer in solution will depend on the solvent and pH. For the purpose of these notes, the data for the dihydroxy tautomer is predicted.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR chemical shifts for this compound. These are estimated values based on known data for similar pyrimidine structures.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicitySolvent
H28.2 - 8.5SingletDMSO-d₆
OH (at C4/C6)10.0 - 12.0Broad SingletDMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Solvent
C2150 - 155DMSO-d₆
C4160 - 165DMSO-d₆
C5125 - 130DMSO-d₆
C6160 - 165DMSO-d₆

Reactions of this compound: Chlorination

A common and synthetically useful reaction of this compound is its conversion to 4,6-dichloro-5-nitropyrimidine. This transformation is typically achieved by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis of 4,6-dichloro-5-nitropyrimidine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (as catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of this compound in 50 mL of phosphorus oxychloride.

  • Carefully add 5 mL of N,N-dimethylaniline to the suspension.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto 300 g of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 4,6-dichloro-5-nitropyrimidine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

NMR Spectroscopy of 4,6-dichloro-5-nitropyrimidine

The NMR spectra of 4,6-dichloro-5-nitropyrimidine are simpler than those of its dihydroxy precursor due to the absence of tautomerism and hydroxyl protons.

¹H and ¹³C NMR Data

Table 3: ¹H NMR Data for 4,6-dichloro-5-nitropyrimidine

ProtonChemical Shift (δ, ppm)MultiplicitySolvent
H29.1 - 9.3SingletCDCl₃

Table 4: ¹³C NMR Data for 4,6-dichloro-5-nitropyrimidine

CarbonChemical Shift (δ, ppm)Solvent
C2~158CDCl₃
C4~160CDCl₃
C5~135CDCl₃
C6~160CDCl₃

Experimental Workflow and Reaction Pathway Diagrams

The following diagrams illustrate the synthesis workflow and the reaction pathway described in these application notes.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Chlorination Reaction cluster_analysis NMR Analysis start 4,6-dihydroxypyrimidine step1 Dissolve in H₂SO₄ start->step1 step2 Nitration with HNO₃/H₂SO₄ step1->step2 step3 Quench on ice step2->step3 step4 Neutralize and precipitate step3->step4 step5 Filter and dry step4->step5 product1 This compound step5->product1 product1_analysis NMR of Dihydroxy Product product1->product1_analysis start2 This compound step6 React with POCl₃ start2->step6 step7 Workup and extraction step6->step7 step8 Purification step7->step8 product2 4,6-dichloro-5-nitropyrimidine step8->product2 product2_analysis NMR of Dichloro Product product2->product2_analysis

Caption: Experimental workflow from synthesis to NMR analysis.

reaction_pathway reactant 4,6-dihydroxypyrimidine intermediate This compound reactant->intermediate HNO₃, H₂SO₄ product 4,6-dichloro-5-nitropyrimidine intermediate->product POCl₃

Caption: Reaction pathway for the synthesis of 4,6-dichloro-5-nitropyrimidine.

References

Application Notes and Protocols: Mechanism of Nucleophilic Substitution on 4,6-Dihydroxy-5-nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nucleophilic aromatic substitution (SNAr) on pyrimidine derivatives is a fundamental reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The 4,6-dihydroxy-5-nitropyrimidine scaffold is particularly important as a precursor for various therapeutic agents, including purine analogs. The electron-deficient nature of the pyrimidine ring, significantly enhanced by the strong electron-withdrawing nitro group at the C5 position, makes the C4 and C6 positions highly susceptible to nucleophilic attack.[1]

These application notes provide a detailed overview of the mechanism, quantitative data from relevant studies, and comprehensive experimental protocols for performing nucleophilic substitution on derivatives of this compound.

Reaction Mechanism

The nucleophilic substitution on 5-nitropyrimidine derivatives proceeds via the SNAr mechanism. This mechanism can follow two primary pathways: a stepwise (addition-elimination) route or a concerted route.

  • Stepwise Mechanism (Addition-Elimination): This is the more traditionally accepted pathway for SNAr reactions.

    • Step 1 (Addition): The nucleophile attacks one of the electron-deficient carbons (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge of this complex is delocalized over the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1][4] This step is typically the rate-determining step of the reaction.[5][6]

    • Step 2 (Elimination): The aromaticity of the ring is restored by the departure of the leaving group (e.g., a halide or an alkoxide), yielding the substituted product.

  • Concerted Mechanism: Recent studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step.[7][8] In this pathway, the Meisenheimer complex represents a transition state rather than a stable intermediate.[8][9] Computational studies suggest that concerted mechanisms are likely for many SNAr reactions on heterocyclic rings like pyrimidine.[10]

The regioselectivity of the attack on the pyrimidine ring is directed by the positions of the nitrogen atoms and the activating nitro group. For nucleophilic attack on pyridines and pyrimidines, the ortho and para positions (C2, C4, C6) to the ring nitrogens are favored because the resulting negative charge in the intermediate can be delocalized onto these electronegative atoms.[11][12] In the case of 4,6-disubstituted-5-nitropyrimidine, both the C4 and C6 positions are highly activated.

Mechanism Visualization

SNAr_Mechanism cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism Reactants_S Pyrimidine Derivative + Nucleophile TS1_S Transition State 1 Reactants_S->TS1_S Nucleophilic Attack Intermediate Meisenheimer Complex (Intermediate) TS1_S->Intermediate TS2_S Transition State 2 Intermediate->TS2_S Leaving Group Departure Products_S Substituted Product + Leaving Group TS2_S->Products_S Reactants_C Pyrimidine Derivative + Nucleophile TS_C Meisenheimer-like Transition State Reactants_C->TS_C Single Step Products_C Substituted Product + Leaving Group TS_C->Products_C

Caption: General mechanisms for Nucleophilic Aromatic Substitution (SNAr).

Data Presentation

For practical synthesis, the hydroxyl groups of this compound are typically converted into better leaving groups, such as chlorides, to facilitate the substitution. The resulting 4,6-dichloro-5-nitropyrimidine is a versatile intermediate.[13][14] The following tables summarize quantitative data for subsequent nucleophilic substitution reactions.

Table 1: Synthesis of Symmetric 4,6-Diamino-5-nitropyrimidines Reaction: 6-Alkoxy-4-chloro-5-nitropyrimidine + 2 eq. Amine → N4,N6-Dialkyl/aryl-5-nitropyrimidine-4,6-diamine

Starting Alkoxy GroupAmine NucleophileProductYield (%)Reference
PropargyloxyBenzylamineN4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine55%[15]
BenzyloxyBenzylamineN4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine33%[15]
EthoxyBenzylamineN4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine82%[15]
Not specifiedIsobutylamineN4,N6-diisobutyl-5-nitropyrimidine-4,6-diamine83%[8]

Table 2: Kinetic Data for Nucleophilic Substitution on 2-Chloropyrimidine While not the exact target molecule, this data provides insight into the second-order kinetics typical for these reactions.[16]

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k2)
Hydroxide100% Ethanol5096.4 x 10-4 M-1s-1
Hydroxide30% aq. Ethanol407.7 x 10-4 M-1s-1

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine (Intermediate)

This protocol describes the conversion of the dihydroxy derivative to the more reactive dichloro intermediate.[13]

Materials:

  • 5-Nitro-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl3)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Crushed ice

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Disperse 5-nitro-4,6-dihydroxypyrimidine (1.0 eq.) in phosphorus oxychloride (4.0 vol.).

  • Cool the mixture to 6 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (4.0 vol.) dropwise. The temperature will rise and white smoke will be generated.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain for 5 hours.

  • Cool the mixture to room temperature (25 °C) and concentrate under reduced pressure to remove excess phosphorus oxychloride.

  • Slowly pour the reaction residue onto a large volume of crushed ice (approx. 10 vol.) with vigorous stirring. Stir for about 1 hour.

  • Extract the aqueous mixture with ethyl acetate (3 x 4 vol.).

  • Combine the organic layers and adjust the pH to neutral with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer once with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-5-nitropyrimidine. The product typically has a purity >98%.

Protocol 2: One-Pot Synthesis of Symmetric 4,6-Dialkylamino-5-nitropyrimidines

This protocol details a general method for the disubstitution of an alkoxy-chloro-nitropyrimidine derivative with a primary amine.[15]

Materials:

  • 4-Alkoxy-6-chloro-5-nitropyrimidine (e.g., from a reaction analogous to Protocol 1, but with one equivalent of an alcohol)

  • Primary amine (e.g., benzylamine) (2.0 eq.)

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-alkoxy-6-chloro-5-nitropyrimidine (1.0 eq.) in dichloromethane.

  • To this solution, add the primary amine (2.0 eq.), also dissolved in dichloromethane, at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Evaporate the solvent under reduced pressure to obtain the crude solid product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start Materials: - Pyrimidine Derivative - Nucleophile - Solvent, Base Setup Reaction Setup: - Inert Atmosphere (if needed) - Temperature Control Start->Setup Reaction Stir at Defined Temperature and Time Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extraction with Organic Solvent Quench->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry with Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography, Recrystallization) Concentrate->Purify FinalProduct Final Product Purify->FinalProduct Analysis Characterization: - NMR - Mass Spec - Purity (HPLC) FinalProduct->Analysis

Caption: A generalized workflow for nucleophilic substitution reactions.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4,6-dichloro-5-nitropyrimidine, a key intermediate in the production of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility is notable in the synthesis of compounds targeting bacterial infections, cancer, and in the development of herbicides and fungicides.[1]

Chemical Profile
PropertyValue
CAS Number 4316-93-2
Molecular Formula C₄HCl₂N₃O₂[1][2][3]
Molecular Weight 193.98 g/mol [2][3]
Appearance White to off-white to pale brown solid[1]
Melting Point 100 - 103 °C[1][4]
Purity ≥ 97% (HPLC)[4]

Synthesis Pathway Overview

The most common and direct route for the synthesis of 4,6-dichloro-5-nitropyrimidine involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine using phosphorus oxychloride.[2][5] This method is scalable and provides good yields of the desired product.

Synthesis_Workflow A 4,6-dihydroxy- 5-nitropyrimidine D Reaction Mixture A->D B Phosphorus Oxychloride (POCl₃) B->D C N,N-dimethylaniline (Catalyst) C->D E Heating (125-130°C) D->E 1 hour F Quenching (Ice Water) E->F G Filtration F->G H Purification (Column Chromatography) G->H I 4,6-dichloro- 5-nitropyrimidine H->I

Caption: Workflow for the synthesis of 4,6-dichloro-5-nitropyrimidine.

Experimental Protocol: Chlorination of this compound

This protocol is adapted from established laboratory procedures for the synthesis of 4,6-dichloro-5-nitropyrimidine.[5]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Ice

  • Dichloromethane (for purification)

  • Ether (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Reaction vessel equipped with a reflux condenser and stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a suspension of this compound (25 g, 160 mmol) in phosphorus oxychloride (96 mL, 1056 mmol).[5]

  • Catalyst Addition: To the suspension, carefully add N,N-dimethylaniline (32.6 mL, 246 mmol) as a catalyst.[5]

  • Heating: Heat the reaction mixture in an oil bath to 125 °C. Subsequently, increase the temperature to 130 °C and maintain for 1 hour.[5]

  • Work-up:

    • After the reaction is complete, remove the excess phosphorus oxychloride by evaporation under reduced pressure.[5]

    • Slowly and carefully pour the residue onto ice (300 g).[5] A solid precipitate will form.

    • Collect the solid product by filtration.[5]

  • Extraction and Purification:

    • Extract the filtrate with ether.[5]

    • Combine the organic layers and wash sequentially with water and brine.[5]

    • Dry the organic layer with anhydrous sodium sulfate.[5]

    • Remove the solvent by evaporation.[5]

    • Purify the resulting residue by flash column chromatography using dichloromethane as the eluent to obtain the final product as a light brown solid.[5]

Yield and Characterization:

  • Yield: 21.5 g (70%)[5]

  • ¹H NMR (DMSO-d₆): δ 8.3 (s, 1H, Ar)[5]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis protocol.

ParameterValueReference
Starting MaterialThis compound[5]
Amount of Starting Material25 g (160 mmol)[5]
Chlorinating AgentPhosphorus oxychloride[5]
Volume of Chlorinating Agent96 mL (1056 mmol)[5]
CatalystN,N-dimethylaniline[5]
Volume of Catalyst32.6 mL (246 mmol)[5]
Reaction Temperature125-130 °C[5]
Reaction Time1 hour[5]
Product Yield21.5 g[5]
Molar Yield70%[5]

Safety Precautions

  • Phosphorus oxychloride is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction of phosphorus oxychloride with water is highly exothermic. Ensure that the quenching step is performed slowly and with adequate cooling.

This comprehensive guide should provide researchers and professionals with the necessary information for the successful and safe large-scale synthesis of 4,6-dichloro-5-nitropyrimidine.

References

Application Notes and Protocols: 4,6-Dihydroxy-5-nitropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxy-5-nitropyrimidine is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its inherent chemical reactivity, stemming from the presence of hydroxyl and nitro functionalities, allows for strategic modifications to generate derivatives with significant therapeutic potential. This document provides a comprehensive overview of its applications, focusing on the synthesis of anticancer and antiviral agents, and includes detailed experimental protocols and relevant biological data.

The pyrimidine core is a privileged structure in drug discovery, forming the backbone of numerous FDA-approved drugs.[1] Derivatives of this compound have been extensively explored for their ability to modulate key biological targets, including protein kinases and viral enzymes.

Synthetic Utility

The primary role of this compound in medicinal chemistry is as a precursor to 4,6-dichloro-5-nitropyrimidine. This transformation is typically achieved through chlorination with reagents like phosphorus oxychloride. The resulting dichloro derivative is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions, enabling the introduction of various pharmacophoric groups.

General Synthetic Workflow

The overall synthetic strategy involves a two-step process: chlorination followed by nucleophilic substitution. This approach provides a modular and efficient route to a wide range of substituted pyrimidines.

G A This compound B Chlorination (e.g., POCl3) A->B C 4,6-Dichloro-5-nitropyrimidine B->C D Nucleophilic Aromatic Substitution (SNAr with various nucleophiles) C->D E Diverse Biologically Active Pyrimidine Derivatives D->E

General synthetic workflow starting from this compound.

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.

Kinase Inhibition

Many synthesized pyrimidine derivatives act as inhibitors of key kinases involved in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3][4]

The diagram below illustrates the central role of EGFR and VEGFR-2 in cancer cell signaling and how their inhibition by pyrimidine derivatives can block these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibits Pyrimidine->VEGFR2 Inhibits

Targeting EGFR and VEGFR-2 signaling pathways with pyrimidine derivatives.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives synthesized from this compound precursors.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
11b EGFRWT, EGFRT790MHCT-116 (Colon)3.37[5]
HepG-2 (Liver)3.04[5]
MCF-7 (Breast)4.14[5]
A549 (Lung)2.4[5]
Compound 22 EGFR/VEGFR-2-GI50 = 22 nM[2]
Compound 29 EGFR/VEGFR-2-GI50 = 24 nM[2]
Hybrid 3a -HCT-116 (Colon)5.66[1]
Hybrid 17 Carbonic Anhydrase IIMDA-MB-231 (Breast)2.40[1]

Applications in Antiviral Drug Discovery

The pyrimidine scaffold is also a cornerstone in the development of antiviral agents, particularly nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[6]

HIV Reverse Transcriptase Inhibition

Derivatives of this compound have been utilized to synthesize compounds that inhibit HIV-1 replication. These compounds often act as non-nucleoside reverse transcriptase inhibitors, binding to a hydrophobic pocket in the enzyme and disrupting its function.

Quantitative Data: Anti-HIV Activity

The table below presents the anti-HIV activity of pyrimidine derivatives.

Compound IDTargetCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
10 HIV-1MT-4>1.2312.3010[6]
11 HIV-1MT-4>2.9217.526[6]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine

This protocol describes the chlorination of this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Dichloromethane

Procedure:

  • To a suspension of phosphorus oxychloride, add this compound.

  • Add N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture in an oil bath at 125 °C and then increase the temperature to 130 °C for 1 hour.

  • After the reaction is complete, remove the excess phosphorus oxychloride by evaporation under reduced pressure.

  • Slowly pour the residue onto ice.

  • Collect the resulting solid by filtration.

  • Extract the filtrate with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation and purify the residue by column chromatography to obtain 4,6-dichloro-5-nitropyrimidine.[7]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of 4,6-disubstituted pyrimidines from 4,6-dichloro-5-nitropyrimidine.

Materials:

  • 4,6-Dichloro-5-nitropyrimidine

  • Appropriate nucleophile (e.g., amine, thiol, alcohol)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., isopropanol, THF, DMF)

Procedure:

  • Dissolve 4,6-dichloro-5-nitropyrimidine in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the nucleophile (typically 1.0-1.2 equivalents) to the solution.

  • If required, add a base to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) for the required time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Work up the residue, which may involve partitioning between an organic solvent and water, followed by extraction.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 4,6-disubstituted pyrimidine derivative.[8]

Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against EGFR kinase.

Materials:

  • Synthesized pyrimidine derivatives

  • Recombinant human EGFR kinase

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the substrate peptide, and the test compound solution.

  • Initiate the kinase reaction by adding a solution of EGFR kinase and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.[9]

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its conversion to the highly reactive 4,6-dichloro-5-nitropyrimidine intermediate opens up a vast chemical space for the synthesis of potent and selective anticancer and antiviral agents. The modular nature of the synthetic routes allows for the fine-tuning of pharmacological properties, making this scaffold a continued area of interest for the development of novel therapeutics. The provided protocols and biological data serve as a foundation for researchers to further explore the potential of this important chemical entity.

References

Application Notes & Protocols: A Guide to the Two-Step Synthesis of 5-Amino-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 5-Amino-4,6-dichloropyrimidine

In the landscape of modern drug discovery and development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Among the vast array of pyrimidine derivatives, 5-amino-4,6-dichloropyrimidine (CAS: 5413-85-4) emerges as a particularly valuable and versatile building block.[1] Its structure, featuring two reactive chlorine atoms and a nucleophilic amino group, provides multiple handles for synthetic modification, enabling the construction of complex molecular architectures.[2] This intermediate is pivotal in the synthesis of a wide range of biologically active compounds, including potent antiviral and anticancer agents, making it a high-value target for pharmaceutical research.[3][4]

This document provides an in-depth guide to the reliable, two-step synthesis of 5-amino-4,6-dichloropyrimidine, commencing from the readily available starting material, 4,6-dihydroxy-5-nitropyrimidine. We will explore the chemical principles underpinning each transformation, provide detailed, field-proven protocols, and address critical safety considerations.

Overall Synthetic Pathway

The conversion of this compound to 5-amino-4,6-dichloropyrimidine is efficiently achieved in two distinct synthetic operations: an initial chlorination followed by a chemoselective reduction of the nitro group.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction A This compound B 4,6-Dichloro-5-nitropyrimidine A->B POCl₃ N,N-Diisopropylethylamine C 4,6-Dichloro-5-nitropyrimidine D 5-Amino-4,6-dichloropyrimidine C->D H₂ (1 atm) 10% Pd/C, Ethyl Acetate

Figure 1: Overall reaction scheme for the two-step synthesis.

Part 1: Chlorination of this compound

Principle and Rationale

The first critical step involves the conversion of the hydroxyl groups of the pyrimidine ring to chlorides. While termed "dihydroxy," the starting material exists in tautomeric equilibrium with its more stable 4,6-pyrimidinedione form. The chlorination is robustly achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[5]

The reaction mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. The use of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N,N-diethylaniline, is crucial.[5][6] The base serves two primary functions: it acts as a scavenger for the HCl generated during the reaction, and it can catalyze the reaction by forming a more reactive intermediate with POCl₃.[7] Using POCl₃ in excess often serves as both the reagent and the reaction solvent, helping to maintain a fluid reaction mixture.[7] However, modern protocols aim to minimize excess POCl₃ for environmental and safety reasons.[8]

Safety Directive: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly toxic, corrosive, and water-reactive chemical.[9] It can cause severe burns upon contact with skin and eyes and is fatal if inhaled.[10][11] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, chemical splash goggles, and heavy-duty, chemical-resistant gloves.[12][13] The reaction is extremely sensitive to moisture and reacts violently with water, releasing toxic HCl gas.[11] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine
  • Reactor Setup: In a certified chemical fume hood, equip a three-neck, round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Disperse 5-nitro-4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, ~4.0 eq, also serving as solvent).

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, ~4.0 eq) dropwise via the addition funnel over 30-45 minutes.[5] Maintain the internal temperature below 10 °C during the addition, as the initial reaction is exothermic.

  • Reaction: After the addition is complete, slowly heat the mixture to 100-110 °C and maintain this temperature for 4-5 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large volume of crushed ice with vigorous stirring. CAUTION: This quenching step is highly exothermic and releases HCl gas; perform it slowly in the back of the fume hood.

  • Extraction: Once all the ice has melted, extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4,6-dichloro-5-nitropyrimidine, which can be used in the next step or purified further by recrystallization.

ReagentMW ( g/mol )Molar Eq.Typical Quantity (for 10g Start)
This compound157.081.010.0 g (63.7 mmol)
Phosphorus Oxychloride (POCl₃)153.33~4.039.0 mL (420 mmol)
N,N-Diisopropylethylamine (DIPEA)129.24~4.044.4 mL (255 mmol)
Product (Expected) 193.98 - ~11.8 g (95% yield)

Part 2: Reduction of 4,6-Dichloro-5-nitropyrimidine

Principle and Rationale

The second stage of the synthesis is the chemoselective reduction of the aromatic nitro group to a primary amine. While various methods exist for nitro group reduction, catalytic hydrogenation is one of the most efficient and cleanest, typically yielding water as the only byproduct.[14] This method offers high chemoselectivity, leaving the chloro-substituents on the pyrimidine ring intact under controlled conditions.

The most common catalyst for this transformation is palladium on carbon (Pd/C), typically at 5-10% loading.[15] The reaction is carried out under a positive pressure of hydrogen gas in a suitable solvent, such as ethyl acetate or ethanol. The nitro group is reduced through a series of intermediates, including nitroso and hydroxylamine species, to the final amine.[14][16] Alternative reducing systems, such as iron powder in acetic or hydrochloric acid (Bechamp reduction), are also effective but generate significant amounts of iron salt waste, making them less desirable from an environmental perspective.[17]

Safety Directive: Catalytic Hydrogenation

Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel, but dry Pd/C can also be pyrophoric).[18] The reaction vessel must be purged of all air to prevent the formation of explosive H₂/O₂ mixtures. Always handle the catalyst in a wet state or under an inert atmosphere. Ensure the hydrogenation equipment is properly rated for the intended pressure and is operated by trained personnel.

Detailed Experimental Protocol: Synthesis of 5-Amino-4,6-dichloropyrimidine
  • Reactor Setup: To a Parr hydrogenation vessel or a suitable flask for balloon hydrogenation, add a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % Pd).

  • Inerting: Seal the reaction vessel and purge the system by evacuating and backfilling with nitrogen gas at least three times to remove all oxygen.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (1 atm via balloon or desired pressure in a Parr apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up - Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: Do not allow the catalyst on the filter pad to dry, as it can become pyrophoric. Wash the filter pad thoroughly with ethyl acetate.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield 5-amino-4,6-dichloropyrimidine.[15] The product is often obtained as a solid with sufficient purity for subsequent use.[1] If necessary, it can be further purified by recrystallization.

ReagentMW ( g/mol )Molar Eq.Typical Quantity (for 10g Start)
4,6-Dichloro-5-nitropyrimidine193.981.010.0 g (51.6 mmol)
10% Palladium on Carbon (50% wet)-0.05~0.5 g
Ethyl Acetate88.11Solvent~200 mL
Product (Expected) 164.00 - ~8.0 g (95% yield)

Visualized Laboratory Workflow

G cluster_prep Preparation cluster_chlorination Step 1: Chlorination cluster_reduction Step 2: Reduction prep1 Dry All Glassware prep2 Setup 3-Neck Flask under N₂ Atmosphere prep1->prep2 start Charge 4,6-dihydroxy- 5-nitropyrimidine & POCl₃ prep2->start cool Cool to 0-5 °C start->cool add_base Dropwise Addition of DIPEA cool->add_base react Heat to 100-110 °C for 4-5h add_base->react quench Cool & Quench on Crushed Ice react->quench extract Extract with Ethyl Acetate quench->extract wash Wash, Dry, & Concentrate extract->wash intermediate Isolate Crude 4,6-dichloro-5-nitropyrimidine wash->intermediate dissolve Dissolve Intermediate in Ethyl Acetate intermediate->dissolve add_cat Add 10% Pd/C Catalyst dissolve->add_cat purge Purge with N₂ then H₂ add_cat->purge hydrogenate Stir under H₂ (1 atm) for 2-4h purge->hydrogenate filter Filter through Celite® hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate product Final Product: 5-Amino-4,6-dichloropyrimidine concentrate->product

Figure 2: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for the Use of 4,6-Dihydroxy-5-nitropyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,6-dihydroxy-5-nitropyrimidine as a foundational building block in the synthesis of novel agrochemicals. This document details its conversion to the key intermediate, 4,6-dichloro-5-nitropyrimidine, and subsequent elaboration into fungicidal and herbicidal compounds. Detailed experimental protocols, quantitative biological activity data, and workflow visualizations are provided to support researchers in this field.

Introduction

This compound is a versatile heterocyclic compound whose structural features make it an important precursor in the synthesis of a variety of biologically active molecules.[1] In the agrochemical industry, it serves as a readily available starting material for the production of pyrimidine-based fungicides and herbicides. The electron-withdrawing nitro group and the reactive hydroxyl groups allow for a range of chemical transformations, leading to the creation of diverse molecular scaffolds with potent agrochemical properties.

The primary synthetic utility of this compound lies in its conversion to 4,6-dichloro-5-nitropyrimidine. This chlorinated intermediate is highly reactive towards nucleophilic substitution, enabling the introduction of various pharmacophores to modulate biological activity.

Key Synthetic Intermediate: 4,6-Dichloro-5-nitropyrimidine

The conversion of this compound to 4,6-dichloro-5-nitropyrimidine is a crucial first step in the synthesis of many agrochemicals.[2][3] This transformation is typically achieved through chlorination using reagents such as phosphorus oxychloride (POCl₃). The resulting 4,6-dichloro-5-nitropyrimidine is a versatile intermediate for the synthesis of a variety of agrochemical compounds.[2]

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine

This protocol is adapted from established procedures for the chlorination of dihydroxypyrimidines.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, suspend this compound (1 equivalent) in phosphorus oxychloride (4-5 equivalents).

  • Cool the mixture to approximately 6°C using an ice bath.

  • Slowly add N,N-diisopropylethylamine (4 equivalents) dropwise to the cooled suspension. A significant exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 5 hours.

  • Cool the mixture to room temperature (25°C) and remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

  • Carefully pour the reaction residue onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes of the initial POCl₃).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-5-nitropyrimidine. The product can be further purified by recrystallization or column chromatography if necessary. A purity of >98% and a yield of approximately 97% can be expected.[3]

Application in Fungicide Synthesis

The dichlorinated intermediate can be further functionalized to produce a range of fungicides. Nucleophilic substitution of the chlorine atoms with amines or thiols is a common strategy to introduce fungicidally active moieties.

Synthesis of Pyrimidine Amine and Thioether Derivatives

The chlorine atoms at the 4 and 6 positions of 4,6-dichloro-5-nitropyrimidine are susceptible to sequential or simultaneous displacement by various nucleophiles, such as amines and thiols, to generate libraries of potential fungicides.

General Workflow for Fungicide Synthesis

A This compound B Chlorination (POCl3, DIPEA) A->B C 4,6-Dichloro-5-nitropyrimidine B->C D Nucleophilic Substitution (e.g., R-NH2 or R-SH) C->D E Fungicidal Pyrimidine Amines/Thioethers D->E F Biological Screening (e.g., against Botrytis cinerea) E->F G Lead Compound Identification F->G

Caption: Synthetic workflow for fungicidal pyrimidine derivatives.

Experimental Protocol: Synthesis of a 4-Amino-6-alkoxy-5-nitropyrimidine Derivative

This protocol illustrates a selective nucleophilic substitution.

Materials:

  • 4,6-Dichloro-5-nitropyrimidine

  • Substituted amine (e.g., aniline)

  • Sodium alkoxide (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., DMF, THF)

  • Base (e.g., K₂CO₃, Et₃N)

  • Standard workup and purification reagents

Procedure:

  • Dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) in an anhydrous solvent such as DMF.

  • Add a base like potassium carbonate (2.5 equivalents) and the desired amine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting mono-substituted product can be further reacted with a sodium alkoxide to replace the second chlorine atom, yielding a 4-amino-6-alkoxy-5-nitropyrimidine.

Application in Herbicide Synthesis

Similarly, 4,6-dichloro-5-nitropyrimidine is a valuable precursor for herbicides. The synthesis of pyrimidinyl ether herbicides is a well-established application.

Synthesis of Pyrimidinyl Ether Herbicides

Nucleophilic aromatic substitution with substituted phenols allows for the creation of diaryl ethers containing a pyrimidine ring, a common structural motif in herbicides.

General Pathway for Pyrimidinyl Ether Herbicide Synthesis

A 4,6-Dichloro-5-nitropyrimidine B Nucleophilic Aromatic Substitution (Substituted Phenol, Base) A->B C Pyrimidinyl Ether Intermediate B->C D Further Functionalization (e.g., reduction of nitro group, acylation) C->D E Herbicidal Pyrimidinyl Ether D->E F Herbicidal Activity Assay (e.g., against Amaranthus retroflexus) E->F G Lead Optimization F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. As a crucial intermediate in the synthesis of pharmaceuticals like Tenofovir, ensuring high yield and purity is paramount[1][2].

I. Overview of the Primary Synthetic Pathway

The most prevalent and reliable method for synthesizing 4,6-dichloro-5-nitropyrimidine is the direct chlorination of its hydroxylated precursor, 4,6-dihydroxy-5-nitropyrimidine. This precursor is typically prepared in two steps from readily available starting materials: the cyclization of a malonic acid ester with formamide to form 4,6-dihydroxypyrimidine, followed by nitration.

The complete workflow can be visualized as follows:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination Malonate Diethyl Malonate + Formamide DHP 4,6-Dihydroxypyrimidine Malonate->DHP Alkali Metal Alkoxide DHNP 4,6-Dihydroxy- 5-nitropyrimidine DHP->DHNP Mixed Acid (HNO3/H2SO4) DCNP 4,6-Dichloro- 5-nitropyrimidine DHNP->DCNP POCl3 + Tertiary Amine

Caption: Overall synthetic workflow for 4,6-dichloro-5-nitropyrimidine.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format, categorized by the reaction stage.

Part A: Precursor Synthesis (Steps 1 & 2)

Q1: My yield for 4,6-dihydroxypyrimidine (Step 1) is low. What are the critical parameters?

A1: Low yield in the cyclization of a malonate ester with formamide is often related to the base and reaction conditions. The process involves using an alkali metal alkoxide, such as sodium methoxide, at elevated temperatures[3][4]. To optimize:

  • Base Quality: Ensure your alkoxide is anhydrous. Moisture will consume the base and inhibit the condensation reaction.

  • Addition Strategy: A proven high-yield method involves adding the malonate ester (either alone or with formamide) continuously or in portions to the alkoxide solution, rather than mixing all reactants at once. This maintains better control over the reaction exotherm and stoichiometry[4].

  • Workup pH: After the reaction, the product is typically precipitated by acidification. Ensure the pH is carefully adjusted to the isoelectric point of 4,6-dihydroxypyrimidine to maximize precipitation and avoid redissolving the product.

Q2: The nitration of 4,6-dihydroxypyrimidine (Step 2) is producing significant byproducts. How can I improve selectivity?

A2: The nitration of the pyrimidine ring is a standard electrophilic aromatic substitution, typically using a mixture of concentrated nitric and sulfuric acids ("mixed acid")[5]. The key to high selectivity and yield is rigorous temperature control.

  • Mechanism: Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species[5].

  • Temperature Control: The reaction is highly exothermic. The temperature should be maintained strictly, often below 10°C, during the addition of the pyrimidine substrate to the mixed acid. Runaway temperatures can lead to over-nitration or oxidative degradation of the pyrimidine ring, resulting in colored impurities and reduced yield[6].

  • Alternative Reagents: For substrates sensitive to strong acids, alternative nitrating systems like bismuth subnitrate with thionyl chloride have been developed, offering milder reaction conditions[7].

Part B: Chlorination Reaction (Step 3)

The conversion of this compound to the target 4,6-dichloro-5-nitropyrimidine is the most critical and often problematic step.

Q3: My chlorination reaction with phosphorus oxychloride (POCl₃) is incomplete or fails entirely. What went wrong?

A3: This is the most common failure point. Incomplete chlorination can almost always be traced back to one of three factors: reagent quality, the role of the base, or reaction conditions.

  • Reagent Quality: Phosphorus oxychloride (POCl₃) is highly hygroscopic and reacts with atmospheric moisture to form phosphoric acid and HCl, rendering it inactive for chlorination. Always use fresh or recently distilled POCl₃ from a sealed container.

  • Role of the Base: This reaction requires a tertiary amine base, such as N,N-dimethylaniline or N-ethyl-N,N-diisopropylamine (DIPEA)[8][9]. The base serves two critical functions:

    • Acid Scavenger: It neutralizes the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

    • Catalyst: The amine can react with POCl₃ to form a Vilsmeier-Haack type reagent (a chloro-dialkylaminophosphoryl chloride), which is a more potent chlorinating agent than POCl₃ alone.

  • Reaction Conditions: The temperature and reaction time are critical. The reaction typically requires heating to reflux (100-130°C) for several hours[9][10]. Insufficient heat or time will result in incomplete conversion.

Q4: The reaction mixture turns into a dark, intractable tar. How can I prevent this?

A4: The formation of a dark, tarry residue is a clear sign of decomposition, usually caused by excessive temperatures[11]. The nitro group makes the pyrimidine ring highly electron-deficient and susceptible to decomposition at very high heat.

  • Precise Temperature Control: Use an oil bath and a reliable temperature controller to maintain the reaction temperature within the recommended range (see table below). Avoid aggressive, direct heating with a mantle.

  • Order of Addition: For better control, consider adding the this compound substrate portion-wise to the hot mixture of POCl₃ and the amine base. This helps manage the initial exotherm[12].

Q5: Which tertiary amine base is superior: N,N-dimethylaniline or DIPEA?

A5: Both are effective, but literature suggests that DIPEA can offer significantly higher yields, albeit sometimes requiring different reaction times or temperatures. The choice may depend on material availability and cost considerations.

Comparative Table of Chlorination Conditions
ParameterMethod AMethod B
Precursor This compoundThis compound
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Base/Catalyst N,N-dimethylanilineN-ethyl-N,N-diisopropylamine (DIPEA)
Temperature 125–130 °C[9][10]100 °C[8]
Time 1 hour[9][10]5 hours[8]
Reported Yield ~70%[9]~97%[8]
Reference ChemicalBook (2025)[9], Guidechem (N.D.)[10]ChemicalBook (2019)[8]
Part C: Workup and Purification

Q6: I'm losing a significant amount of product during the aqueous workup. Why is this happening?

A6: The workup typically involves quenching the reaction mixture by pouring it slowly onto crushed ice or into ice-cold water[9][10]. The dichlorinated product is susceptible to hydrolysis back to the less soluble mono-chloro-mono-hydroxy species or even the starting dihydroxy material, especially if the pH rises or the temperature is not kept low.

  • Maintain Low Temperature: The quenching process is highly exothermic. Ensure you use a sufficient volume of ice and stir vigorously to dissipate heat and keep the temperature near 0°C.

  • Control pH: The resulting aqueous solution will be highly acidic. During any subsequent neutralization steps, for instance with sodium bicarbonate, proceed slowly while maintaining a low temperature to avoid localized heating and pH spikes that promote hydrolysis.

  • Efficient Extraction: Immediately extract the product into a suitable organic solvent like ethyl acetate or dichloromethane once the quench is complete[8][9]. Do not let the aqueous mixture stand for extended periods.

Q7: My final product is off-color (yellow or brown) and has a low melting point. What are the likely impurities and how do I remove them?

A7: An off-color appearance and depressed melting point (literature: 100-103°C) indicate impurities[13].

  • Likely Impurities:

    • Unreacted this compound.

    • Mono-chlorinated intermediate (6-chloro-5-nitro-4(1H)-pyrimidinone).

    • Colored degradation products from overheating.

  • Purification Strategy:

    • Filtration: The crude product is often collected by filtration after quenching[9]. A wash with cold water can help remove inorganic salts.

    • Solvent Extraction: If not already done, dissolving the crude solid in a solvent like dichloromethane and washing with water and brine can remove residual acids and salts[10].

    • Recrystallization/Chromatography: For high purity, recrystallization from a suitable solvent is effective. Alternatively, flash column chromatography using a non-polar eluent like dichloromethane can yield a pure, pale brown or yellow solid[9][10].

Troubleshooting Logic Flowchart

G cluster_chlorination Chlorination Step cluster_workup Workup/Purification Start Low Yield or Impure Product Problem Identify Reaction Step Start->Problem Chlorination Incomplete Reaction? Problem->Chlorination Chlorination Workup Loss During Workup? Problem->Workup Workup Tarry Tarry Residue? Chlorination->Tarry No CheckPOCl3 Use Fresh/Distilled POCl3 Chlorination->CheckPOCl3 Yes CheckBase Verify Base Stoichiometry & Quality Chlorination->CheckBase CheckTempTime Increase Temp/Time (e.g., 110-130°C, >1h) Chlorination->CheckTempTime ControlTemp Maintain Temp <130°C Use Oil Bath Tarry->ControlTemp Yes Impure Product Impure? Workup->Impure No LowTempQuench Quench at ~0°C Extract Promptly Workup->LowTempQuench Yes Purify Recrystallize or use Column Chromatography Impure->Purify Yes

Caption: A logical flowchart for troubleshooting common synthesis issues.

III. Detailed Experimental Protocols

Protocol 1: Chlorination of this compound[9][10]

Warning: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃) (6 equivalents, e.g., 96 mL, 1056 mmol for 160 mmol of starting material).

  • Addition of Substrate and Base: Add this compound (1 equivalent, e.g., 25 g, 160 mmol) to the POCl₃. With stirring, carefully add N,N-dimethylaniline (1.5 equivalents, e.g., 32.6 mL, 246 mmol).

  • Heating: Heat the reaction mixture in an oil bath to 125-130°C. Maintain this temperature with stirring for 1 hour. Monitor the reaction progress by TLC if desired.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool slightly. Remove the excess POCl₃ by distillation under reduced pressure.

  • Workup - Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (e.g., 300 g ice). Slowly and carefully pour the cooled reaction residue onto the ice with vigorous stirring. This is a highly exothermic and hazardous step that will release HCl gas.

  • Isolation and Extraction: The crude product may precipitate as a solid. Collect the solid by vacuum filtration. Extract the aqueous filtrate with a suitable solvent such as diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the filtered solid with the organic extracts. Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Final Purification: The resulting crude solid can be further purified by flash column chromatography (eluent: dichloromethane) or recrystallization to afford the final product as a pale brown or yellow solid. Expect a yield of approximately 70%.

IV. References

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2019). 4,6-Dichloro-5-nitropyrimidine synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4,6-Dichloro-5-nitropyrimidine. Retrieved from --INVALID-LINK--

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(11), 3559-3561. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). Synthesis, Activity Evaluation, and Putative Mode of Action of 4,6-Dihydroxypyrimidine Hydrazones as Antimicrobial Agents Against Fungi, Bacteria, and Cyanobacteria. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 4,6-Dichloro-5-nitropyrimidine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4,6-Dihydroxypyrimidine. Retrieved from --INVALID-LINK--

  • WIPO Patentscope. (n.d.). Synthetic process of 4,6-dichloropyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of 4,6-dihydroxypyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for making 4,6-dihydroxypyrimidine. Retrieved from --INVALID-LINK--

  • Justia Patents. (2001). Synthesis of chlorinated pyrimidines. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis process of 4, 6-dichloropyrimidine. Retrieved from --INVALID-LINK--

  • European Patent Office. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 4,6-Dichloro-5-nitropyrimidine 4316-93-2 wiki. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). 4,6-dichloro-5-nitro-2-phenylpyrimidine. Retrieved from --INVALID-LINK--

  • Quality Assurance for Chemical Synthesis. (2025). Sourcing 4,6-Dichloro-5-nitropyrimidine. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-5-nitropyrimidine. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4,6-Dichloro-5-nitropyrimidine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4,6-Dichloropyrimidine. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Nitration. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 5-methoxy-4,6-dichloropyrimidine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Nitration process. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4,6-dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development working with 4,6-dichloro-5-nitropyrimidine. It addresses common issues encountered during its purification from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of 4,6-dichloro-5-nitropyrimidine?

4,6-dichloro-5-nitropyrimidine is a yellow crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its reactivity, stemming from the presence of both chlorine and nitro groups, makes it a versatile building block in organic synthesis.[1][4]

Q2: What is the typical purity of commercially available 4,6-dichloro-5-nitropyrimidine?

Commercial grades of 4,6-dichloro-5-nitropyrimidine typically have a purity of ≥97% or ≥98%, often determined by HPLC.[1][5]

Q3: What are the recommended storage conditions for this compound?

It is recommended to store 4,6-dichloro-5-nitropyrimidine in an inert atmosphere at temperatures between 2-8 °C.[1][6]

Q4: What are the primary safety hazards associated with 4,6-dichloro-5-nitropyrimidine?

The compound is irritating to the eyes, respiratory system, and skin.[2][7] It may also be toxic if inhaled, swallowed, or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this chemical.

Troubleshooting Guide

Q1: After the initial reaction workup (quenching with ice water), my yield of crude 4,6-dichloro-5-nitropyrimidine is very low. What could be the cause?

A1: Low yield can result from several factors:

  • Incomplete Precipitation: The product may be partially soluble in the aqueous acidic mixture formed after quenching the phosphorus oxychloride reaction. Ensure the mixture is sufficiently cold (ice bath) to minimize solubility.

  • Insufficient Extraction: If the product remains in the aqueous filtrate, it needs to be thoroughly extracted. Use a suitable organic solvent like diethyl ether or dichloromethane for extraction (3x portions is standard).[2][3]

  • Hydrolysis: Prolonged contact with water, especially at elevated temperatures, can lead to hydrolysis of the chloro groups. Work through the aqueous workup and extraction steps efficiently.

Q2: My isolated product is a pale brown or yellow oil instead of a solid, and it won't crystallize. What should I do?

A2: An oily product suggests the presence of impurities, such as residual solvent or reaction by-products, which can inhibit crystallization.

  • Remove Residual Solvents: Ensure all extraction solvents have been thoroughly removed under reduced pressure.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as cold petroleum ether or hexane. This can help wash away more soluble impurities and induce crystallization.

  • Purification: If trituration fails, the oil likely contains significant impurities. Proceed with column chromatography to purify the compound before attempting crystallization again.[2][3]

Q3: My final product is a pale brown solid, but I need a white or off-white material. How can I remove the color?

A3: The color is likely due to persistent impurities from the reaction.

  • Recrystallization: This is the most effective method for color removal. A suggested method involves dissolving the crude product in diethyl ether, washing with water, drying the ether layer, evaporating the solvent, and then recrystallizing the resulting solid from petroleum ether.[3]

  • Activated Carbon: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.

Q4: My NMR spectrum shows unidentifiable peaks, or HPLC analysis indicates a purity below 97%. Which purification method is best?

A4: For removing persistent impurities that co-crystallize or have similar solubility, column chromatography is the recommended method.

  • Stationary Phase: Use silica gel (230-400 mesh) for flash chromatography.

  • Mobile Phase: A non-polar solvent system is often effective. Dichloromethane (DCM) has been successfully used as an eluent.[2][3] Alternatively, a gradient of ethyl acetate in petroleum ether or hexanes can be employed.[8] Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Data Presentation

Table 1: Physical and Chemical Properties of 4,6-dichloro-5-nitropyrimidine

PropertyValueReference(s)
CAS Number 4316-93-2[1][2]
Molecular Formula C₄HCl₂N₃O₂[1][5]
Molecular Weight 193.98 g/mol [1][5]
Appearance White to off-white or pale brown solid[1][2]
Melting Point 100 - 103 °C[1][5][6]
Boiling Point 325.8 ± 37.0 °C (Predicted)[6]
Density 1.737 ± 0.06 g/cm³ (Predicted)[6]

Table 2: Solubility Profile of 4,6-dichloro-5-nitropyrimidine

SolventSolubilityReference(s)
Water Sparingly soluble / Insoluble[2][4]
Polar Organic Solvents
Dimethyl sulfoxide (DMSO)Soluble[4][9]
Dimethylformamide (DMF)Soluble[4]
MethanolSoluble[6]
Ethyl AcetateSoluble[6][9]
Non-Polar/Less Polar Solvents
ChloroformSoluble[6][9]
TolueneSoluble[6]
Dichloromethane (DCM)Soluble[2][3]
Diethyl Ether (Et₂O)Soluble[3]
Petroleum EtherUsed for recrystallization (implies low solubility when cold)[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization [3]

  • Dissolution: Dissolve the crude 4,6-dichloro-5-nitropyrimidine in a minimum amount of hot diethyl ether (Et₂O).

  • Aqueous Wash: Transfer the ether solution to a separatory funnel and wash it sequentially with water and then with brine (saturated NaCl solution). This step helps remove any water-soluble inorganic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain a solid residue.

  • Recrystallization: Dissolve the solid residue in a minimum amount of hot petroleum ether (boiling range 85-105 °C).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold petroleum ether, and dry them under vacuum.

Protocol 2: Purification by Flash Column Chromatography [2][3]

  • Column Preparation: Plug a chromatography column with cotton or glass wool and add a thin layer of sand. Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., dichloromethane or hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add another thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., dichloromethane). Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. A typical solvent system is 100% dichloromethane or a gradient of ethyl acetate in hexanes/petroleum ether.

  • Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified 4,6-dichloro-5-nitropyrimidine as a solid.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Workup Aqueous Workup (Ice Quench, Extraction) Reaction->Workup Crude Crude Product (Solid or Oil) Workup->Crude Evaporation Recrystal Recrystallization Crude->Recrystal Minor Impurities Column Column Chromatography Crude->Column Significant Impurities Pure Pure Product (>97%) Recrystal->Pure Column->Pure Analysis Purity Check (HPLC, NMR, MP) Pure->Analysis

Caption: General workflow for the purification of 4,6-dichloro-5-nitropyrimidine.

TroubleshootingLogic Start Impure Product (Low Purity, Oily, Colored) IsSolid Is the product a solid? Start->IsSolid Triturate Action: Triturate with non-polar solvent (Hexane) IsSolid->Triturate No IsColored Is the solid colored (yellow/brown)? IsSolid->IsColored Yes Crystallized Did it crystallize? Triturate->Crystallized Crystallized->IsColored Yes ColumnChrom Action: Purify via Column Chromatography Crystallized->ColumnChrom No Recrystallize Action: Recrystallize (with optional charcoal treatment) IsColored->Recrystallize Yes CheckPurity Final Check: Analyze Purity (HPLC/NMR) IsColored->CheckPurity No (Off-white) Recrystallize->CheckPurity ColumnChrom->CheckPurity

Caption: Troubleshooting logic for purifying crude 4,6-dichloro-5-nitropyrimidine.

References

common side products in the chlorination of 4,6-dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4,6-dihydroxy-5-nitropyrimidine to synthesize 4,6-dichloro-5-nitropyrimidine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental process.

Q1: My chlorination reaction is not proceeding to completion, and I am isolating the starting material or a mono-chloro intermediate. What are the potential causes and solutions?

A1: Incomplete chlorination is a common issue and can be attributed to several factors:

  • Insufficient Chlorinating Agent: Ensure an adequate excess of phosphorus oxychloride (POCl₃) is used. As POCl₃ can also act as the solvent, a large excess is often employed.

  • Low Reaction Temperature: This reaction typically requires heating to drive it to completion. Temperatures around 100-110°C are common. If the temperature is too low, the reaction rate will be significantly reduced.

  • Short Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times of several hours (e.g., 5 hours or more) at reflux are often necessary.

  • Presence of Moisture: Phosphorus oxychloride reacts violently with water, which will deactivate the reagent and reduce the efficiency of the chlorination. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

  • Poor Quality of POCl₃: Using old or decomposed phosphorus oxychloride will lead to lower yields. It is advisable to use a fresh or distilled bottle of the reagent.

Q2: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of tar-like substances is often due to decomposition of the starting material or product at elevated temperatures.

  • Overheating: While heating is necessary, excessive temperatures can lead to degradation. Maintain a controlled and consistent temperature throughout the reaction.

  • Prolonged Reaction Times: Heating for an unnecessarily long time can also contribute to decomposition. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

Q3: My final product is difficult to purify, and I suspect the presence of phosphorylated byproducts. How are these formed and how can I remove them?

A3: Phosphorus oxychloride can react with the hydroxyl groups of the pyrimidine to form phosphate esters or other phosphorylated intermediates. These byproducts can complicate purification.

  • Formation: The hydroxyl groups of this compound can act as nucleophiles and attack the phosphorus atom of POCl₃, leading to the formation of dichlorophosphoryl derivatives.

  • Removal: These phosphorylated intermediates are typically hydrolyzed during the aqueous workup. Slowly and carefully quenching the reaction mixture with ice water will hydrolyze both the excess POCl₃ and any phosphorylated byproducts to water-soluble phosphoric acid and the desired chlorinated pyrimidine, which is typically insoluble in water. A thorough aqueous workup is crucial for their removal.

Q4: After quenching the reaction with water, the yield of my precipitated product is low. What could be the reason?

A4: Low isolated yield after workup can be due to several factors:

  • Incomplete Precipitation: The product, 4,6-dichloro-5-nitropyrimidine, should precipitate upon addition to ice water. If the precipitation is incomplete, it may be due to the volume of water used or the temperature. Ensure the mixture is sufficiently cold.

  • Hydrolysis of the Product: While generally stable, prolonged contact with water, especially at elevated temperatures or non-neutral pH during workup, could potentially lead to hydrolysis of the chloro groups back to hydroxyl groups, reducing the yield of the desired product.

  • Mechanical Losses: Ensure complete transfer of the reaction mixture to the ice water and efficient filtration and collection of the precipitate.

Common Side Products

The following table summarizes common side products that may be encountered during the chlorination of this compound. The relative amounts can vary significantly depending on the reaction conditions.

Side Product NameChemical StructureFormation ConditionsNotes
4-Chloro-6-hydroxy-5-nitropyrimidineC₄H₂ClN₃O₃Incomplete chlorination (insufficient POCl₃, low temperature, or short reaction time).This is the most common impurity if the reaction does not go to completion.
Phosphorylated Pyrimidine Intermediates(Varies)Reaction of hydroxyl groups with POCl₃.Typically hydrolyzed during aqueous workup.
Phosphoric AcidH₃PO₄Hydrolysis of POCl₃ in the presence of water.A byproduct of the workup step.
Hydrochloric AcidHClHydrolysis of POCl₃ in the presence of water.A byproduct of the workup step.

Experimental Protocols

The following is a representative experimental protocol for the chlorination of this compound based on literature procedures.[1]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline or N-ethyl-N,N-diisopropylamine (catalyst)

  • Ice

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend this compound in an excess of phosphorus oxychloride.

  • Cool the mixture in an ice bath.

  • Slowly add N,N-dimethylaniline or another suitable tertiary amine catalyst dropwise to the stirred suspension. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 5 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly and carefully pour the residue onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The product will precipitate as a solid. Stir the mixture for about 1 hour to ensure complete precipitation and hydrolysis of remaining reagents.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloro-5-nitropyrimidine.

  • The crude product can be further purified by recrystallization or column chromatography if necessary. A reported purity of over 98% with a yield of 97% has been achieved under optimized conditions.[1]

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow.

Chlorination_Reaction Reaction Pathway for the Chlorination of this compound Start This compound Intermediate1 Mono-chlorinated Intermediate (4-chloro-6-hydroxy-5-nitropyrimidine) Start->Intermediate1 POCl3 Side_Product1 Phosphorylated Pyrimidine Start->Side_Product1 POCl3 Product 4,6-dichloro-5-nitropyrimidine Intermediate1->Product POCl3 Intermediate1->Side_Product1 POCl3

Caption: Main reaction pathway and potential side product formation.

Experimental_Workflow Experimental Workflow for Chlorination cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Suspend Starting Material in POCl3 B Add Catalyst A->B C Heat to Reflux B->C D Quench with Ice Water C->D E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Recrystallization / Chromatography G->H I I H->I Final Product

Caption: A generalized workflow for the synthesis and purification.

References

Technical Support Center: Managing the Exothermic Reaction of POCl₃ with 4,6-dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively managing the exothermic reaction between phosphorus oxychloride (POCl₃) and 4,6-dihydroxy-5-nitropyrimidine to synthesize 4,6-dichloro-5-nitropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring between POCl₃ and this compound?

A1: The reaction is a chlorination where the two hydroxyl (-OH) groups on the this compound are replaced by chlorine atoms from phosphorus oxychloride (POCl₃). This yields the desired product, 4,6-dichloro-5-nitropyrimidine, a key intermediate in the synthesis of various biologically active molecules.[1][2][3] The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Q2: Why is this reaction highly exothermic and what are the associated risks?

A2: The reaction between POCl₃ and hydroxyl compounds is inherently exothermic due to the formation of strong P-O bonds and the release of HCl gas. The primary risks associated with this exotherm are:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, which can lead to vessel rupture and release of hazardous materials.

  • Increased Reaction Rate: Higher temperatures can accelerate the reaction, further increasing heat generation in a dangerous feedback loop.

  • Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, reducing yield and complicating purification.[4][5]

  • Delayed Exotherm during Quench: POCl₃ reacts violently with water.[6] If unreacted POCl₃ is quenched too quickly with cold water, its initial low solubility can lead to a build-up of the reagent. As the mixture warms and mixes, a sudden, violent exothermic reaction can occur.[5]

Q3: What are the critical safety precautions to take before starting this experiment?

A3: Before beginning the synthesis, a thorough risk assessment is essential. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Emergency Equipment: Ensure an emergency shower and eyewash station are readily accessible.

  • Dry Glassware: Use oven- or flame-dried glassware to prevent the violent reaction of POCl₃ with moisture.

  • Inert Atmosphere: While not always required, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric moisture.

Q4: How can the exothermic nature of the reaction be effectively controlled?

A4: Several strategies can be employed to manage the heat generated during the reaction:

  • Slow Addition of Reagents: Add the base or POCl₃ dropwise to the reaction mixture to control the rate of reaction and heat generation.

  • Cooling: Use an ice bath or a cryocooler to maintain the desired reaction temperature.

  • Molar Ratio of Reactants: Using a large excess of POCl₃ can create a larger thermal mass to absorb heat, but it also necessitates a more hazardous quenching procedure.[5] Modern, solvent-free methods advocate for using equimolar amounts of POCl₃ per hydroxyl group to minimize the exotherm during both the reaction and the quench.[4]

  • Choice of Base: A hindered amine base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), can help to control the reaction rate.[7]

  • Monitoring: Continuously monitor the internal temperature of the reaction vessel.

Q5: What is a "reverse quench" and why is it recommended for this reaction?

A5: A "reverse quench" involves adding the reaction mixture slowly to a well-stirred, cold quenching solution (e.g., ice water or a basic aqueous solution). This is in contrast to a "direct quench," where the quenching solution is added to the reaction mixture. The reverse quench is highly recommended for reactions involving excess POCl₃ because it ensures that the POCl₃ is always in the presence of a large excess of the quenching agent, which helps to dissipate the heat of hydrolysis more effectively and prevents the accumulation of unreacted POCl₃, thereby reducing the risk of a delayed and violent exotherm.[5]

Q6: What are the warning signs of a potential runaway reaction?

A6: Be vigilant for the following signs, which may indicate that the reaction is becoming uncontrolled:

  • A rapid and unexpected increase in the internal temperature of the reaction vessel, even with cooling applied.

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous and uncontrolled gas evolution (white smoke of HCl is expected, but an uncontrolled rate is a warning sign).

  • A change in the color or viscosity of the reaction mixture that deviates from the expected observations.

If any of these signs are observed, be prepared to implement emergency cooling procedures or other measures outlined in your risk assessment.

Troubleshooting Guide

Issue ID Problem Possible Causes Solutions
TS-001 Uncontrolled Exotherm During Reaction 1. Rate of reagent addition is too fast.2. Inadequate cooling.3. Incorrect stoichiometry (e.g., too much base added at once).1. Immediately stop the addition of reagents.2. Increase cooling capacity (e.g., switch from an ice-water bath to a dry ice-acetone bath).3. If safe, add a pre-cooled, inert solvent to dilute the reaction mixture and increase the thermal mass.
TS-002 Sluggish or Incomplete Reaction 1. Insufficient heating.2. Poor quality of POCl₃ (hydrolyzed).3. Inadequate mixing.4. Insufficient amount of base.1. Gradually increase the reaction temperature while carefully monitoring for any exotherm.2. Use freshly distilled or a new bottle of POCl₃.3. Ensure efficient stirring to maintain a homogeneous mixture.4. Check the stoichiometry of the base and consider adding more if necessary.
TS-003 Low Product Yield 1. Incomplete reaction.2. Hydrolysis of the product during workup.3. Formation of byproducts.4. Mechanical losses during transfer and filtration.1. Monitor the reaction by TLC or LC-MS to ensure completion.2. During workup, keep the temperature low and the pH neutral or slightly acidic to minimize hydrolysis of the dichloro product.3. Optimize reaction conditions (temperature, reaction time) to minimize side reactions.4. Ensure careful handling and transfer of the product.
TS-004 Impure Final Product 1. Incomplete chlorination leading to mono-chlorinated species.2. Formation of pyrophosphates or other phosphorus-containing byproducts.3. Hydrolysis of the product back to the starting material or mono-chloro species.1. Ensure sufficient POCl₃ and adequate reaction time/temperature for complete conversion.2. Proper quenching and workup are crucial to remove phosphorus byproducts. An aqueous wash with a mild base can help.3. Recrystallize the crude product from a suitable solvent. Purity of 97-98% or higher is often required for subsequent steps.[8]
TS-005 Delayed, Violent Exotherm During Quench 1. Accumulation of unreacted POCl₃ due to poor mixing or low temperature during a direct quench.1. Always use a reverse quench. Add the reaction mixture slowly to a large volume of vigorously stirred ice water or a cold, dilute basic solution.2. Monitor the temperature of the quenching mixture during the addition.

Quantitative Data

Table 1: Reported Reaction Conditions for the Synthesis of 4,6-dichloro-5-nitropyrimidine

Starting Material Reagents Molar Ratio (DHP:POCl₃:Base) Temperature Time Yield Reference
This compoundPOCl₃, N,N-diisopropylethylamine1 : 4 : 46°C (addition), then 100°C5 h97%[1]
This compoundPOCl₃, Dimethylaniline1 : 6.6 : 1.5125-130°C1 h70%
Hydroxypyrimidines (general)POCl₃, Pyridine1 : 2 : 1 (per 2 OH groups)160°C2 h>80%[4][5]

Table 2: Physical Properties of Key Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
This compoundC₄H₃N₃O₄157.09>300-
Phosphorus oxychloride (POCl₃)Cl₃OP153.331.25Colorless, fuming liquid
4,6-dichloro-5-nitropyrimidineC₄HCl₂N₃O₂193.98100-103White to pale brown solid

Experimental Protocols

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from a reported synthesis and should be performed with strict adherence to all safety precautions.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-diisopropylethylamine (DIPEA)

    • Ethyl acetate

    • Crushed ice

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl fumes), disperse this compound in POCl₃ (4 mL per gram of starting material).

    • Cool the suspension to approximately 6°C using an ice bath.

    • Slowly add DIPEA (1 equivalent per hydroxyl group) dropwise via the dropping funnel, ensuring the internal temperature does not rise uncontrollably. Vigorous gas evolution and an exotherm are expected.

    • After the addition is complete, heat the reaction mixture to 100°C and maintain for 5 hours.

    • Cool the reaction mixture to room temperature.

    • Quenching (Reverse Quench): In a separate large beaker, prepare a vigorously stirred mixture of crushed ice (10 g per gram of starting material).

    • Slowly and carefully pour the cooled reaction mixture into the crushed ice.

    • Stir the resulting mixture for approximately 1 hour.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloro-5-nitropyrimidine.

Protocol 2: Solvent-Free Chlorination

This method uses equimolar POCl₃, which can be safer for larger-scale reactions due to a less severe quenching exotherm.[4]

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • Pyridine

    • Teflon-lined stainless steel reactor

    • Cold water (~0°C)

    • Saturated aqueous sodium carbonate solution

  • Procedure:

    • To a Teflon-lined stainless steel reactor, add this compound, POCl₃ (1 equivalent per hydroxyl group), and pyridine (1 equivalent).

    • Seal the reactor and heat the mixture to 160°C for 2 hours.

    • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

    • Quenching: Slowly pour the contents of the reactor into cold water (~0°C) with vigorous stirring.

    • Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution to precipitate the product.

    • Collect the solid product by filtration, wash with a small amount of cold water, and dry.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase start Start: Plan Experiment risk_assessment Conduct Thorough Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe glassware Ensure Dry Glassware and Inert Atmosphere Setup ppe->glassware setup Set up Reaction with Cooling glassware->setup add_reagents Slowly Add Reagents (e.g., Base or POCl₃) setup->add_reagents monitor_temp Continuously Monitor Internal Temperature add_reagents->monitor_temp temp_check Temp Stable? monitor_temp->temp_check adjust_cooling Adjust Cooling/ Addition Rate temp_check->adjust_cooling No proceed Proceed with Reaction (Heating/Stirring) temp_check->proceed Yes adjust_cooling->monitor_temp cool_reaction Cool Reaction Mixture proceed->cool_reaction reverse_quench Perform Reverse Quench (Add to Ice/Water) cool_reaction->reverse_quench extraction Extraction and Purification reverse_quench->extraction end End: Pure Product extraction->end

Caption: Workflow for Safely Managing the Exothermic Reaction.

Troubleshooting_Decision_Tree cluster_reaction_issues During Reaction cluster_workup_issues During/After Workup start Problem Encountered q_temp Uncontrolled Temperature Rise? start->q_temp q_progress Sluggish/Incomplete Reaction? start->q_progress q_yield Low Yield? start->q_yield q_purity Product Impure? start->q_purity q_quench Delayed Quench Exotherm? start->q_quench a_temp_yes Stop Addition, Increase Cooling q_temp->a_temp_yes Yes a_progress_yes Check Reagent Quality, Increase Temperature Carefully q_progress->a_progress_yes Yes a_yield_yes Check for Reaction Completion, Optimize Workup Conditions q_yield->a_yield_yes Yes a_purity_yes Recrystallize, Check for Side Products q_purity->a_purity_yes Yes a_quench_yes Use Reverse Quench in Future, Ensure Vigorous Stirring q_quench->a_quench_yes Yes

Caption: Troubleshooting Decision Tree for Common Issues.

Reverse_Quench_Diagram cluster_direct Incorrect: Direct Quench cluster_reverse Correct: Reverse Quench quench_solution Quench Solution (e.g., Water) reaction_mixture Reaction Mixture (with excess POCl₃) quench_solution->reaction_mixture Added to result_direct Risk of POCl₃ Accumulation and Delayed Exotherm reaction_mixture->result_direct reaction_mixture_rev Reaction Mixture (with excess POCl₃) quench_solution_rev Large Volume of Cold Quench Solution (e.g., Ice Water) reaction_mixture_rev->quench_solution_rev Added Slowly to result_reverse Controlled Heat Dissipation, Safe Hydrolysis quench_solution_rev->result_reverse

Caption: Comparison of Direct vs. Reverse Quench Procedures.

References

Technical Support Center: Recrystallization of 4,6-dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of 4,6-dichloro-5-nitropyrimidine via recrystallization. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 4,6-dichloro-5-nitropyrimidine?

Pure 4,6-dichloro-5-nitropyrimidine should appear as a white to off-white or pale brown solid, often in crystalline form.[1] The key indicator of purity is its melting point, which should be sharp and fall within the range of 100-103 °C.[1][2] A broad or depressed melting point range typically indicates the presence of impurities. The compound has a molecular weight of approximately 193.98 g/mol .[1]

Q2: What are the most suitable solvents for the recrystallization of 4,6-dichloro-5-nitropyrimidine?

Selecting the right solvent is the most critical step in a successful recrystallization.[3] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.

Based on available data and chemical principles, the following solvents are recommended for consideration:

  • Single Solvents: Methanol, Toluene, and high-boiling point petroleum ether (pet ether) are good starting points.[2][4][5] The compound is reportedly soluble in approximately 8 parts of methanol, suggesting it's a viable single-solvent system.[4][5]

  • Solvent/Anti-Solvent Systems: A combination of a solvent in which the compound is highly soluble (e.g., diethyl ether, ethyl acetate, chloroform) and an anti-solvent in which it is poorly soluble (e.g., hexane or petroleum ether) can be highly effective.[2][4][5] A published purification method specifically recommends recrystallization from petroleum ether (boiling range 85-105 °C) after an initial workup with diethyl ether.[4][5]

Q3: What are the primary safety precautions for handling 4,6-dichloro-5-nitropyrimidine?

This compound must be handled with care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust or vapors.[6]

Q4: How should I properly store the purified 4,6-dichloro-5-nitropyrimidine?

For long-term stability, the purified compound should be stored in a tightly sealed container under an inert atmosphere.[2] It is recommended to store it in a cool, dry place, with temperatures between 2-8°C.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.

Q5: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a very high degree upon cooling. Since the melting point of 4,6-dichloro-5-nitropyrimidine is relatively low (100-103 °C), using high-boiling solvents requires careful temperature control.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period. Slow cooling is crucial for forming well-ordered, pure crystals.[7]

  • Lower the Solvent Boiling Point: Consider switching to a lower-boiling point solvent or solvent system.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q6: My final crystal yield is very low. How can I improve it?

Answer: Low yield is a common issue and can stem from several factors.

Solutions:

  • Minimize Solvent Usage: The most common cause is using too much solvent. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.[7] Use just enough hot solvent to fully dissolve the solid.

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath to maximize precipitation from the mother liquor.[7]

  • Prevent Premature Crystallization: Ensure your filtration funnel is pre-heated during the hot filtration step (if performed) to prevent the product from crystallizing on the filter paper.

  • Check the Mother Liquor: After filtering your crystals, you can try to recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that a second crop of crystals will likely be less pure than the first.

Q7: The recrystallized product is still colored (yellow/brown). How can I obtain a whiter product?

Answer: The starting material can be a light tan or yellow crystalline solid.[4] A persistent color after recrystallization often indicates the presence of colored, polar impurities.

Solutions:

  • Activated Charcoal Treatment: Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot, dissolved solution. The charcoal will adsorb colored impurities. Swirl the solution for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.

  • Initial Wash: If the crude material is from a synthesis involving reagents like phosphorus oxychloride, an initial wash of the crude solid with a non-polar solvent like hexane can help remove some organic-soluble impurities before recrystallization.[4][8]

Q8: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: This happens when the solution is not sufficiently saturated or when nucleation is inhibited.

Solutions:

  • Induce Crystallization:

    • Scratching: As mentioned before, scratching the inner wall of the flask can create nucleation sites.

    • Seeding: If you have a few pure crystals from a previous batch, add one or two to the cooled solution. A seed crystal provides a template for crystal growth.

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.

  • Introduce an Anti-Solvent: If you are using a single-solvent system, you can try slowly adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy (the cloud point). Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

Data & Protocols

Solvent Selection Guide
SolventBoiling Point (°C)Key Characteristics & Use CaseReference
Methanol ~65 °CGood single solvent. The compound is moderately soluble.[2][4][5]
Petroleum Ether 85-105 °CRecommended as a single solvent for recrystallization. Good for non-polar impurities.[4][5]
Diethyl Ether ~35 °CHigh solubility. Best used as the "solvent" in a solvent/anti-solvent pair.[4][5]
Ethyl Acetate ~77 °CGood solubility. Can be paired with hexane or pet ether.[2]
Toluene ~111 °CHigher boiling point. May be effective but increases the risk of oiling out.[2]
Hexane ~69 °CPoor solubility. Excellent choice as an "anti-solvent".[9]
Protocol 1: Single-Solvent Recrystallization (from Petroleum Ether)

This protocol is adapted from a published purification method.[4][5]

  • Dissolution: Place the crude 4,6-dichloro-5-nitropyrimidine in an Erlenmeyer flask. Add a minimal amount of petroleum ether (boiling range 85-105 °C) and a boiling chip. Heat the mixture gently on a hot plate in a fume hood.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (or if activated charcoal was used), perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should appear. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Solvent/Anti-Solvent Recrystallization (Diethyl Ether/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4,6-dichloro-5-nitropyrimidine in the minimum amount of warm diethyl ether required for complete dissolution.

  • Addition of Anti-Solvent: Slowly add hexane (the anti-solvent) dropwise to the solution while swirling. Continue adding until the solution becomes faintly and persistently cloudy. This is the point of saturation.

  • Clarification: Add a few drops of diethyl ether to the cloudy mixture until it becomes clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation & Drying: Follow steps 6-8 from Protocol 1, using ice-cold hexane for the washing step.

Visual Workflow Guides

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_finish Isolation Start Start with Crude Compound ChooseSolvent Select Appropriate Solvent System Start->ChooseSolvent Dissolve Dissolve in Minimum Hot Solvent ChooseSolvent->Dissolve FilterHot Hot Filtration (If Needed) Dissolve->FilterHot insoluble impurities? Cool Cool Slowly to Room Temp Dissolve->Cool no FilterHot->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for recrystallization.

Troubleshooting_Tree Problem Problem Encountered OilingOut Compound 'Oils Out' Problem->OilingOut LowYield Low Crystal Yield Problem->LowYield ColoredProduct Product is Colored Problem->ColoredProduct NoCrystals No Crystals Form Problem->NoCrystals Sol1 Re-heat, add more solvent, cool slowly OilingOut->Sol1 Sol2 Use less solvent, ensure complete cooling LowYield->Sol2 Sol3 Use activated charcoal, perform hot filtration ColoredProduct->Sol3 Sol4 Scratch flask, add seed crystal, or reduce solvent volume NoCrystals->Sol4

Caption: Troubleshooting decision tree.

References

column chromatography methods for purifying 4,6-dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4,6-dichloro-5-nitropyrimidine via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common column chromatography method for purifying 4,6-dichloro-5-nitropyrimidine? A1: The most frequently cited method is normal-phase "flash" column chromatography using silica gel as the stationary phase and dichloromethane as the mobile phase.[1][2] This method is effective for removing residual reagents and byproducts from the synthesis, which typically involves phosphorus oxychloride.[1][2]

Q2: What are the expected yield and purity after column chromatography? A2: Following synthesis and purification by fast column chromatography, a yield of around 70% can be expected.[1][2] Commercially available 4,6-dichloro-5-nitropyrimidine typically has a purity of ≥97%.[3][4]

Q3: How should I prepare my crude sample for column chromatography? A3: The crude product, which is a solid, should be dissolved in a minimum amount of the mobile phase (e.g., dichloromethane) or a slightly more polar solvent to ensure it fully dissolves before loading onto the column.[5] If the compound has poor solubility in the eluent, a "dry loading" technique is recommended.[5][6]

Q4: What is the "dry loading" technique? A4: Dry loading involves dissolving your crude sample in a suitable solvent, adding silica gel to the solution, and then evaporating the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.[5] This powder is then carefully added to the top of the packed column. This technique can prevent issues associated with using strong or incompatible dissolution solvents.[5]

Q5: Can I use reversed-phase HPLC for this purification? A5: While less common in synthesis labs for bulk purification, reversed-phase HPLC can be used, particularly for analyzing purity or purifying smaller quantities. Methods for similar pyrimidine compounds use C8 or C18 columns with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid.[7][8][9]

Q6: How can I monitor the purification process? A6: The progress of the column chromatography should be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[10] This allows you to identify which fractions contain the pure desired product. For HPLC, a UV detector, typically set at a wavelength like 254 nm, is used to monitor the elution.[9]

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol describes a standard procedure for purifying 4,6-dichloro-5-nitropyrimidine on a laboratory scale.

1. Materials and Equipment:

  • Crude 4,6-dichloro-5-nitropyrimidine

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Hexane or Petroleum Ether, HPLC grade

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Column Packing (Slurry Method):

  • Secure the column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in a non-polar solvent like hexane. A typical ratio is ~5 g of silica for every 100 mg of crude material, depending on the difficulty of the separation.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.

  • Add solvent as needed to prevent the silica bed from running dry. Once the silica has settled, add a protective layer of sand on top.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of dichloromethane. Using a pipette, carefully add the sample solution to the top of the silica bed without disturbing the surface.[5] Drain the solvent until the sample has fully entered the silica bed.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM). Add silica gel (approx. 10-20 times the mass of the sample) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5] Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase (dichloromethane) to the column.

  • Begin collecting fractions as the solvent starts to elute from the column.

  • Monitor the fractions by TLC to determine which ones contain the purified product.

5. Product Isolation:

  • Combine the pure fractions identified by TLC.

  • Remove the solvent using a rotary evaporator to yield the purified 4,6-dichloro-5-nitropyrimidine as a light brown or yellow solid.[1][2]

Data Presentation

Table 1: Physical and Purity Data for 4,6-dichloro-5-nitropyrimidine

ParameterValueReference(s)
AppearanceYellow Crystalline Solid[1][2]
Melting Point100-103 °C[3][4]
Post-Purification Yield~70%[1][2]
Purity (Commercial)≥97% - >97.5%[3][4][11]
Molecular Weight193.98 g/mol [4]

Table 2: Suggested Starting Conditions for Column Chromatography

ParameterNormal-Phase ChromatographyReversed-Phase HPLC
Stationary Phase Silica Gel (230-400 mesh)C18 or C8
Mobile Phase 100% Dichloromethane or Ethyl Acetate/Petroleum EtherAcetonitrile / Water with 0.1% Formic Acid
Sample Dissolution DichloromethaneMethanol or Mobile Phase mixture
Monitoring TLC with UV visualizationUV Detector (e.g., 254 nm)

Troubleshooting Guide

Issue 1: The compound will not elute from the column.

  • Possible Cause: The mobile phase (eluent) is not polar enough to move the compound through the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For instance, if you are using 100% dichloromethane, you can try adding a small percentage of ethyl acetate (e.g., starting with 1-2%) to increase the eluting power.[6]

Issue 2: All components are eluting together at the solvent front.

  • Possible Cause: The mobile phase is too polar, or the sample was loaded in a solvent that is much stronger than the mobile phase.

  • Solution: Decrease the polarity of the mobile phase. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane. If the issue is the loading solvent, consider using the dry loading method to ensure the separation begins properly at the top of the column.[6]

Issue 3: The separation is poor, and fractions are still mixed.

  • Possible Cause 1: The column was not packed properly, leading to channeling.

  • Solution 1: Ensure the silica gel is packed uniformly without any cracks or air bubbles. The slurry packing method is generally reliable.

  • Possible Cause 2: The column was overloaded with too much crude material.

  • Solution 2: Reduce the amount of sample loaded onto the column relative to the amount of silica gel.

  • Possible Cause 3: The compound may be degrading on the silica gel.[6]

  • Solution 3: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[6]

Issue 4: Crystalline product is not obtained after solvent evaporation.

  • Possible Cause: The combined fractions still contain impurities that are inhibiting crystallization.

  • Solution: Re-purify the material using chromatography with a shallower solvent gradient. Alternatively, consider recrystallization from a suitable solvent system, such as petroleum ether, as a final polishing step.[1]

Visualizations

G Workflow for Purifying 4,6-dichloro-5-nitropyrimidine cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product (Post-Synthesis) dissolve Dissolve in Min. Solvent (Wet Load) crude_product->dissolve Option 1 dry_load Adsorb on Silica (Dry Load) crude_product->dry_load Option 2 load_sample Load Sample onto Column dissolve->load_sample dry_load->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Mobile Phase (e.g., Dichloromethane) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Solid Product evaporate->final_product

Caption: A workflow diagram for the purification of 4,6-dichloro-5-nitropyrimidine.

References

Technical Support Center: Preventing Byproduct Formation in 4,6-Dihydroxy-5-nitropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for navigating the synthetic complexities of 4,6-dihydroxy-5-nitropyrimidine and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical scaffold. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms to empower you to proactively troubleshoot and prevent the formation of common byproducts.

Section 1: Foundational Knowledge - Understanding the Core Chemistry

Before troubleshooting, it's essential to grasp the fundamental reactivity of the pyrimidine core. The issues encountered in these reactions often stem from a misunderstanding of the starting material's role and the dominant reaction mechanisms.

FAQ 1.1: What is the difference in reactivity between this compound and 4,6-dichloro-5-nitropyrimidine?

This is the most critical starting point. While your synthesis may begin with this compound, it is often a precursor, not the primary reactant for nucleophilic substitution.

  • This compound: This form exists in tautomeric equilibrium, predominantly as a pyrimidinone structure.[1] The hydroxyl groups are poor leaving groups, making the molecule relatively unreactive toward nucleophilic aromatic substitution (SNAr). Its primary role is as a stable starting material for activation.

  • 4,6-Dichloro-5-nitropyrimidine: This is the activated form, essential for subsequent reactions.[2] The hydroxyl groups are converted to chloro groups, which are excellent leaving groups. This transformation is typically achieved by heating with a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] The electron-withdrawing nitro group at the C5 position, combined with the ring nitrogens, makes the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[5]

The conversion from the dihydroxy to the dichloro form is a critical step where impurities can be introduced if not performed optimally.

G dihydroxy 4,6-Dihydroxy- 5-nitropyrimidine (Precursor, Poor Leaving Groups) reagents POCl₃, Heat (Catalyst: N,N-dimethylaniline) dihydroxy->reagents dichloro 4,6-Dichloro- 5-nitropyrimidine (Activated Intermediate, Good Leaving Groups) reagents->dichloro Activation Step G cluster_0 Reaction Control Points start 4,6-Dichloro- 5-nitropyrimidine temp Temperature stoich Stoichiometry nucleophile Nucleophile Reactivity mono Mono-substituted Product temp->mono Controlled Conditions (e.g., 1eq, 0°C) stoich->mono Controlled Conditions (e.g., 1eq, 0°C) nucleophile->mono Controlled Conditions (e.g., 1eq, 0°C) di Di-substituted Product mono->di Excess Nucleophile or Higher Temp

References

Technical Support Center: 4,6-dichloro-5-nitropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 4,6-dichloro-5-nitropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,6-dichloro-5-nitropyrimidine?

A1: The most prevalent and well-established method for synthesizing 4,6-dichloro-5-nitropyrimidine is through the chlorination of 4,6-dihydroxy-5-nitropyrimidine.[1] This reaction typically employs phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent, often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or N-ethyl-N,N-diisopropylamine to facilitate the reaction.[2][3]

Q2: What are the potential impurities I might encounter in my synthesis?

A2: Several impurities can arise during the synthesis of 4,6-dichloro-5-nitropyrimidine. Identifying these is crucial for developing an effective purification strategy. Common impurities include:

  • Unreacted Starting Material: Incomplete reaction can leave residual this compound.

  • Mono-chlorinated Intermediate: Partial chlorination can result in the formation of 4-chloro-6-hydroxy-5-nitropyrimidine.

  • Isomeric Byproducts: Although less common with a symmetrical starting material, improper reaction conditions could potentially lead to the formation of isomeric chlorinated pyrimidines. In related syntheses, unusual substitutions have been observed, such as the replacement of a nitro group with a chloride.[4]

  • Hydrolysis Products: Reaction of phosphorus oxychloride with trace amounts of water can generate phosphoric acids and other phosphorus-containing byproducts.

  • Catalyst Residues: Residual tertiary amine catalyst and its salts may be present in the crude product.

  • Colored Impurities: Degradation of starting materials or the product, particularly at elevated temperatures, can lead to the formation of colored byproducts.[5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the chlorination reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to separate the product from the starting material and intermediates.[5] The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6][7]

Q4: What are the recommended methods for purifying crude 4,6-dichloro-5-nitropyrimidine?

A4: The primary methods for purifying the crude product are column chromatography and recrystallization.

  • Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating the desired product from impurities.[5][8] A gradient elution with a solvent system like hexane/ethyl acetate is commonly employed.

  • Recrystallization: This technique is useful for removing minor impurities and obtaining a highly crystalline product. Suitable solvent systems include ethanol, ethyl acetate, or mixtures of a good solvent (like dichloromethane or ethyl acetate) and an anti-solvent (like hexane).[9][10]

Q5: What purity level should I aim for, and how can it be assessed?

A5: For most applications, particularly in pharmaceutical and agrochemical research, a purity of ≥98% is desirable.[6][11] The purity of 4,6-dichloro-5-nitropyrimidine can be accurately determined using High-Performance Liquid Chromatography (HPLC).[6][12][13] Gas Chromatography (GC) can also be a suitable analytical method.[13]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Degradation of product during workup. 3. Insufficient amount or activity of the chlorinating agent or catalyst. 4. Suboptimal reaction temperature or time.1. Monitor the reaction by TLC or HPLC to ensure completion. Extend the reaction time if necessary. 2. Ensure the workup is performed promptly and at a low temperature, especially when quenching with water/ice. 3. Use fresh, high-quality phosphorus oxychloride and catalyst. Ensure the catalyst is not quenched by acidic impurities. 4. Optimize the reaction temperature and duration. The reaction is typically heated to reflux.[2]
Presence of Starting Material in the Final Product 1. Incomplete reaction. 2. Insufficient chlorinating agent.1. Increase the reaction time or temperature and monitor by TLC until the starting material is consumed. 2. Use a larger excess of phosphorus oxychloride.
Product is a Dark Oil or Discolored Solid 1. Reaction temperature was too high, causing degradation. 2. Presence of colored impurities from side reactions.1. Carefully control the reaction temperature. 2. Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and subsequent purification.[5]
Difficulty in Removing Phosphorus Byproducts 1. Inefficient quenching of excess phosphorus oxychloride. 2. Hydrolysis of phosphorus oxychloride during workup leading to acidic impurities.1. Quench the reaction mixture slowly by pouring it onto crushed ice with vigorous stirring to ensure complete hydrolysis and dissolution of phosphorus byproducts. 2. Wash the organic extract with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a water wash.
Product Fails to Crystallize or Oils Out During Recrystallization 1. The chosen solvent is too good a solvent for the product. 2. The product is still too impure. 3. Cooling the solution too quickly.1. Use a solvent pair for recrystallization. Dissolve the compound in a minimum amount of a good solvent at an elevated temperature and then slowly add a poor solvent (anti-solvent) until the solution becomes turbid.[10] 2. Purify the crude product by column chromatography before attempting recrystallization. 3. Allow the solution to cool slowly to room temperature and then in a refrigerator to promote the formation of larger crystals.

Data Presentation

Table 1: Typical Reaction Parameters and Purity Profile

ParameterValueReference
Starting Material This compound[1]
Chlorinating Agent Phosphorus oxychloride (POCl₃)[2]
Catalyst N,N-dimethylaniline or similar tertiary amine[3]
Reaction Temperature 100-130 °C[2]
Typical Crude Purity 70-85%N/A
Purity after Column Chromatography >98%[5]
Purity after Recrystallization >99%N/A
Commercial Product Purity ≥97% or ≥98%[6][11][13]

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-5-nitropyrimidine
  • To a flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Under a fume hood, carefully add phosphorus oxychloride (5-10 equivalents) to the flask.

  • Slowly add N,N-dimethylaniline (1.5 equivalents) to the suspension.

  • Heat the reaction mixture to 125-130 °C and maintain this temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.[14]

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A solid precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

  • Extract the aqueous filtrate with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts with the collected solid, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and pack a column.

  • Dissolve the crude 4,6-dichloro-5-nitropyrimidine in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Begin elution with the low-polarity solvent mixture, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the product.

  • Monitor the collected fractions by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 4,6-dichloro-5-nitropyrimidine.[5]

Protocol 3: Purification by Recrystallization
  • Dissolve the crude or partially purified 4,6-dichloro-5-nitropyrimidine in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, a small amount of activated carbon can be added, and the mixture is stirred for a few minutes before hot filtration to remove the carbon.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Start: this compound reaction Chlorination with POCl3 and Catalyst start->reaction workup Quenching and Extraction reaction->workup crude_product Crude 4,6-dichloro-5-nitropyrimidine workup->crude_product purification_choice Purification Method? crude_product->purification_choice column_chrom Column Chromatography purification_choice->column_chrom High Impurity recrystallization Recrystallization purification_choice->recrystallization Low Impurity pure_product Pure 4,6-dichloro-5-nitropyrimidine column_chrom->pure_product recrystallization->pure_product analysis Purity Analysis (HPLC/GC) pure_product->analysis final_product Final Product (≥98% Purity) analysis->final_product

Caption: Experimental workflow for the synthesis and purification of 4,6-dichloro-5-nitropyrimidine.

Troubleshooting_Guide start Problem Encountered low_yield Low Yield? start->low_yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes solution1 Optimize reaction time/temp. Check reagent quality. low_yield->solution1 No colored_product Discolored Product? incomplete_reaction->colored_product No solution2 Monitor with TLC/HPLC. Increase reaction time. incomplete_reaction->solution2 Yes purification_issue Purification Difficulty? colored_product->purification_issue No solution3 Use activated carbon. Control reaction temperature. colored_product->solution3 Yes solution4 Choose appropriate purification. (Column Chrom. vs Recrystallization) purification_issue->solution4 Yes end Problem Resolved purification_issue->end No solution1->end solution2->end solution3->end solution4->end

References

troubleshooting guide for the synthesis of 4,6-dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,6-dichloro-5-nitropyrimidine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2). This molecule is a critical building block in medicinal chemistry and materials science, valued for its reactive sites that allow for diverse downstream functionalization.[1][2] The synthetic route, while well-established, has several critical control points where issues can arise. This guide is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered during the two main stages of the synthesis: the nitration of a pyrimidine precursor and the subsequent chlorination.

Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to troubleshoot effectively.

Part 1: Nitration of 4,6-dihydroxypyrimidine

The first stage of the synthesis involves the electrophilic nitration of 4,6-dihydroxypyrimidine to form 4,6-dihydroxy-5-nitropyrimidine. This step is crucial for activating the pyrimidine ring for the subsequent chlorination.

Frequently Asked Questions (FAQs) - Nitration

Q1: My nitration reaction is not starting, or the yield of this compound is very low. What are the likely causes?

A1: Low yield in this nitration step often points to issues with the nitrating agent, temperature control, or the quality of the starting material.[3]

  • Cause & Scientific Rationale: The nitrating species, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. If the acids are not sufficiently concentrated (e.g., have absorbed atmospheric moisture), the equilibrium will not favor nitronium ion formation, leading to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Verify Acid Concentration: Use fresh, unopened bottles of concentrated (98%) sulfuric acid and fuming (>90%) nitric acid.

    • Temperature Control: The reaction is exothermic. The initial mixing of acids and the addition of the pyrimidine substrate should be done at low temperatures (0-5 °C) to prevent runaway reactions and decomposition of the product.[3] After the initial addition, the reaction may require gentle warming to proceed to completion.

    • Purity of Starting Material: Ensure your 4,6-dihydroxypyrimidine is dry and free of impurities that could consume the nitrating agent.[3]

Q2: The reaction mixture turned dark brown/black, and I observed the evolution of brown gas. Is this normal?

A2: No, this indicates a significant side reaction, likely decomposition.

  • Cause & Scientific Rationale: This observation is characteristic of runaway nitration and oxidation. The brown gas is nitrogen dioxide (NO₂), formed from the decomposition of nitric acid or the nitrated product at elevated temperatures. Pyrimidine rings, especially when activated, can be susceptible to oxidative cleavage under harsh nitrating conditions.[4]

  • Troubleshooting Steps:

    • Immediate Cooling: If this occurs, immediately cool the reaction vessel in an ice bath to slow the decomposition.

    • Review Temperature Protocol: Your cooling must be efficient. Ensure the reaction flask is well-submerged in the cooling bath and that the substrate is added slowly and portion-wise to manage the exotherm.

    • Acid Stoichiometry: While a slight excess of nitric acid is needed, a large excess can increase the risk of oxidative side reactions. Re-evaluate the molar equivalents used.

Part 2: Chlorination of this compound

This second stage converts the dihydroxy intermediate into the target 4,6-dichloro-5-nitropyrimidine using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Frequently Asked Questions (FAQs) - Chlorination

Q1: After quenching my POCl₃ reaction, my starting material reappears on the TLC plate, even though it was absent before workup. Why is this happening?

A1: This is a classic issue encountered during POCl₃ chlorinations and is almost always due to the hydrolysis of an intermediate or the final product.[6][7]

  • Cause & Scientific Rationale: The reaction of a hydroxyl group with POCl₃ forms a chlorophosphate ester intermediate. This intermediate is then displaced by a chloride ion to yield the final chlorinated product. However, this intermediate (and to a lesser extent, the final product) is highly susceptible to hydrolysis. When the reaction mixture is quenched with water, any remaining intermediate or even some product can revert to the starting alcohol, especially in the acidic conditions generated by the hydrolysis of excess POCl₃.[8]

  • Troubleshooting Steps:

    • Ensure Complete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature slightly (e.g., to 125-130 °C) to ensure full conversion of the intermediate to the final product before quenching.[9][10]

    • Quenching Procedure: The quenching process is critical. The hot reaction mixture should be cooled and then poured slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the highly exothermic hydrolysis of POCl₃ and quickly precipitates the organic product, minimizing its contact time with the hot acidic aqueous environment.[9][10]

    • Solvent Extraction: Instead of a simple aqueous quench, consider diluting the cooled reaction mixture with an inert organic solvent (like dichloromethane) before slowly adding it to ice-water. This can help protect the product from hydrolysis.[6][11]

Q2: The yield of my 4,6-dichloro-5-nitropyrimidine is low, and the crude product is a dark, oily residue.

A2: This problem often stems from the reaction conditions and the role of the amine catalyst.

  • Cause & Scientific Rationale: The chlorination is often catalyzed by a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline.[9][12] The amine activates the POCl₃ and also acts as an HCl scavenger.[13] However, at high temperatures, POCl₃ can react with N,N-dimethylaniline to form colored byproducts.[14][15] Insufficient catalyst can lead to an incomplete reaction, while an inappropriate reaction temperature can lead to decomposition.

  • Troubleshooting Steps:

    • Catalyst Amount: Ensure the correct catalytic amount of the tertiary amine is used. Typically, this is in the range of 1.5 equivalents relative to the substrate.[9]

    • Temperature and Duration: The reaction is typically heated to reflux (around 125-130 °C) for 1-2 hours.[9][10] Significantly longer heating times can lead to decomposition.

    • Removal of Excess POCl₃: Before the workup, it is highly advisable to remove the excess POCl₃ under reduced pressure (distillation).[8][9] This dramatically reduces the violence of the quench and minimizes the formation of acidic byproducts that can degrade the desired compound.

Q3: How do I effectively purify the final product?

A3: Purification aims to remove residual starting materials, catalysts, and phosphorus-based byproducts.

  • Cause & Scientific Rationale: The crude product is often contaminated with phosphoric acid byproducts from the quench and the amine catalyst. The product's purity is critical for downstream applications.[16]

  • Troubleshooting Steps:

    • Filtration and Washing: After quenching, the precipitated solid should be collected by filtration. Wash the solid thoroughly with cold water to remove water-soluble impurities like phosphoric acid and amine hydrochlorides.

    • Extraction: The aqueous filtrate should be extracted with a suitable organic solvent (e.g., ether or dichloromethane) to recover any dissolved product.[9][10] The combined organic layers should be washed with water and brine, then dried over anhydrous sodium sulfate.

    • Recrystallization/Chromatography: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or hexane. For very high purity, column chromatography using a non-polar solvent system (e.g., dichloromethane/hexane) is effective.[9]

Visual Troubleshooting and Workflow

To assist in diagnosing issues, the following flowchart outlines a logical troubleshooting sequence.

Troubleshooting_Flowchart Troubleshooting: Synthesis of 4,6-dichloro-5-nitropyrimidine cluster_0 Stage 1: Nitration cluster_1 Stage 2: Chlorination N_Start Low Yield or No Reaction N_Q1 Check Acid Concentration (Use fresh, conc. H₂SO₄/HNO₃) N_Start->N_Q1 N_Q2 Reaction Darkens / Gas Evolved? N_Q1->N_Q2 Acids OK N_Sol1 Maintain Temp. at 0-5°C during addition N_Q2->N_Sol1 Yes N_Sol2 Add Substrate Slowly N_Q2->N_Sol2 Yes C_Start Low Yield / Oily Product C_Q1 Starting Material Reappears after Workup? C_Start->C_Q1 C_Q2 Check Catalyst & Temp. (e.g., N,N-dimethylaniline, 125-130°C) C_Start->C_Q2 C_Sol1 Cause: Hydrolysis. 1. Ensure complete reaction (time/temp). 2. Quench slowly onto excess ice. C_Q1->C_Sol1 Yes C_Sol2 Distill excess POCl₃ before quench. Purify via recrystallization or chromatography. C_Q2->C_Sol2 Parameters OK

Caption: Troubleshooting flowchart for key synthesis issues.

Detailed Experimental Protocol

This protocol is a representative procedure. Always consult original literature and perform a thorough safety assessment before conducting any experiment.

Key Reaction Parameters
ParameterStage 1: NitrationStage 2: ChlorinationReference
Starting Material 4,6-dihydroxypyrimidineThis compound[9],[10]
Reagents Conc. H₂SO₄, Fuming HNO₃POCl₃, N,N-dimethylaniline[9],[10]
Temperature 0-10 °C (addition), then RT125-130 °C (reflux)[9],[10]
Reaction Time 2-4 hours1-2 hours[9],[10]
Typical Yield ~85-95%~70-80%[9],[17]
Step-by-Step Methodology

Stage 2: Chlorination of this compound [9][10]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reagent Addition: To the flask, add this compound (1.0 eq), phosphorus oxychloride (POCl₃, ~6-7 eq), and N,N-dimethylaniline (~1.5 eq).

  • Reaction: Heat the reaction mixture in an oil bath to 125-130 °C and maintain at reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • POCl₃ Removal (Recommended): Cool the mixture to room temperature. Remove the excess POCl₃ by vacuum distillation.

  • Quenching: Very slowly and carefully, pour the cooled residue onto a large beaker of crushed ice (~10-12 g of ice per gram of starting material) with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Extraction: Transfer the aqueous filtrate to a separatory funnel and extract three times with diethyl ether or dichloromethane.

  • Drying & Concentration: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Combine the concentrated residue with the solid obtained from filtration. Purify the crude product by recrystallization (e.g., from ethanol) or by flash column chromatography to yield 4,6-dichloro-5-nitropyrimidine as a solid.

Synthesis Workflow Diagram

Workflow_Diagram Start 4,6-Dihydroxypyrimidine Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate This compound Nitration->Intermediate Chlorination Chlorination (POCl₃, Amine Catalyst) Intermediate->Chlorination Crude Crude Product Chlorination->Crude Purification Purification (Recrystallization / Chromatography) Crude->Purification Final 4,6-Dichloro-5-nitropyrimidine Purification->Final

Caption: Overall synthetic workflow for 4,6-dichloro-5-nitropyrimidine.

References

Technical Support Center: Chlorination of 4,6-dihydroxy-5-nitropyrimidine with POCl₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing phosphorus oxychloride (POCl₃) for the chlorination of 4,6-dihydroxy-5-nitropyrimidine to synthesize 4,6-dichloro-5-nitropyrimidine. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis, with a particular focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the reaction of this compound with POCl₃?

A1: Temperature is a critical parameter that significantly influences the reaction rate, yield, and purity of the desired product, 4,6-dichloro-5-nitropyrimidine. The reaction is typically exothermic, requiring careful temperature control to prevent runaway reactions and the formation of undesirable byproducts.[1][2]

Q2: What are the generally recommended temperature ranges for this reaction?

A2: The optimal temperature can vary depending on the specific protocol, including the use of catalysts or bases. Common temperature profiles include:

  • An initial cooling phase (e.g., 6°C) during the addition of reagents, followed by heating to a reflux temperature, often around 100-110°C.[3]

  • In solvent-free conditions using a sealed reactor, higher temperatures, such as 160°C, have been reported to be effective.[2][4]

  • Some procedures maintain a moderate temperature range of 60-90°C throughout the reaction.[5]

Q3: What are the potential consequences of improper temperature control?

A3:

  • Too Low Temperature: An insufficient temperature may lead to an incomplete or very slow reaction, resulting in a low yield of the desired product.[1]

  • Too High Temperature: Excessive heat can cause the degradation of the starting material and the product, leading to the formation of dark, tarry residues and a decrease in overall yield and purity.[2] Careful temperature management is crucial to avoid overheating.[1]

Q4: How should the exothermic nature of the reaction be managed?

A4: The initial mixing of this compound with POCl₃, especially in the presence of a base, can be highly exothermic.[3] It is crucial to:

  • Cool the reaction vessel in an ice bath before and during the addition of reagents.[3]

  • Add reagents, particularly bases like N,N-diisopropylethylamine or N,N-dimethylaniline, slowly and dropwise to maintain control over the internal temperature.[3]

  • Ensure efficient stirring to dissipate heat throughout the reaction mixture.

Q5: What is the purpose of using a base, such as N,N-diisopropylethylamine or pyridine, in this reaction?

A5: A base is often used to neutralize the HCl gas generated during the reaction, which can help to drive the reaction to completion. The choice and addition of the base can influence the reaction conditions, including the optimal temperature.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to No Product Formation Reaction temperature is too low, leading to an incomplete reaction.Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Ensure the temperature is maintained at the optimal level (e.g., 100-110°C or 160°C in a sealed reactor) for a sufficient duration.[1]
Inactive or poor-quality POCl₃.Use fresh or distilled POCl₃ for the reaction.[2]
Formation of Dark, Tarry Residue The reaction temperature was too high, causing decomposition of the starting material or product.Maintain strict control over the reaction temperature. Use a controlled heating mantle and monitor the internal temperature. If the reaction is highly exothermic, ensure adequate cooling during the initial stages.[2]
Reaction Stalls or Proceeds Slowly Insufficient heating or suboptimal temperature.Ensure the heating apparatus is functioning correctly and that the reaction mixture reaches and maintains the target temperature. Consider extending the reaction time and monitoring for completion.[1]
Violent/Uncontrolled Reaction Poor temperature control during the exothermic addition of reagents.Always cool the reaction mixture before adding reagents. Add any base or catalyst slowly and dropwise with vigorous stirring to manage the exotherm.[3]

Experimental Protocols

Protocol 1: Chlorination with N,N-diisopropylethylamine (DIPEA)

This protocol involves an initial cooling step followed by heating.

  • Preparation : Disperse 500 g of 5-nitro-4,6-dihydroxypyrimidine in 2000 ml of phosphorus oxychloride in a suitable reaction vessel.

  • Cooling and Addition : Cool the mixture to 6°C using an ice bath.

  • Base Addition : Slowly add 2000 ml of diisopropylethylamine dropwise. A significant exotherm and white smoke will be observed.

  • Heating : After the addition is complete, raise the temperature to 100°C and maintain for 5 hours.

  • Work-up : Cool the mixture to 25°C and remove excess phosphorus oxychloride under reduced pressure.

  • Quenching : Slowly pour the reaction mixture into 5 kg of crushed ice with stirring for approximately 1 hour.

  • Extraction and Purification : Extract the product with ethyl acetate. Neutralize the organic layer with a saturated aqueous solution of sodium bicarbonate and then wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.[3]

Protocol 2: Solvent-Free Chlorination in a Sealed Reactor

This method is suitable for larger scale preparations and uses a higher temperature in a sealed system.

  • Preparation : In a Teflon-lined stainless steel reactor, add the hydroxyl-containing substrate (0.3 moles), POCl₃ (0.6 moles, 1 equivalent per hydroxyl group), and pyridine (0.3 moles).

  • Sealing and Heating : Securely close the reactor and heat the mixture to 160°C for 2 hours.

  • Cooling : Allow the reactor to cool to room temperature.

  • Work-up : In a well-ventilated fume hood, carefully open the reactor.

  • Quenching : Slowly pour the contents into approximately 100 mL of cold water (~0°C) with vigorous stirring.

  • Neutralization : Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution to precipitate the product.

  • Isolation : Isolate the solid product by filtration.[2][4]

Data Presentation

ParameterProtocol 1Protocol 2
Starting Material This compoundHydroxy-pyrimidine
Chlorinating Agent POCl₃POCl₃
Base/Catalyst N,N-diisopropylethylaminePyridine
Initial Temperature 6°CRoom Temperature
Reaction Temperature 100°C160°C
Reaction Time 5 hours2 hours
Solvent Excess POCl₃Solvent-Free
Reported Yield 97%>80%

Visualizations

experimental_workflow_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Disperse this compound in POCl3 cool Cool to 6°C start->cool add_base Add DIPEA dropwise cool->add_base heat Heat to 100°C for 5 hours add_base->heat cool_down Cool to 25°C heat->cool_down concentrate Concentrate under reduced pressure cool_down->concentrate quench Quench in ice water concentrate->quench extract Extract with Ethyl Acetate quench->extract purify Wash, Dry, and Concentrate extract->purify end Final Product: 4,6-dichloro-5-nitropyrimidine purify->end

Caption: Workflow for Protocol 1: Chlorination using DIPEA.

experimental_workflow_2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Combine Reactants: Hydroxy-pyrimidine, POCl3, Pyridine seal Seal Reactor start->seal heat Heat to 160°C for 2 hours seal->heat cool Cool to Room Temp heat->cool quench Quench in cold water cool->quench neutralize Adjust pH to 8-9 with Na2CO3 quench->neutralize filtrate Filter solid product neutralize->filtrate end Final Product filtrate->end

Caption: Workflow for Protocol 2: Solvent-Free Chlorination.

troubleshooting_logic start Reaction Outcome Analysis low_yield Low Yield / No Product start->low_yield tar_formation Tarry Residue Formed start->tar_formation temp_low Cause: Temperature Too Low low_yield->temp_low Yes reagent_inactive Cause: Inactive POCl3 low_yield->reagent_inactive No temp_high Cause: Temperature Too High tar_formation->temp_high Yes solution_increase_temp Solution: Increase Temperature &/or Reaction Time temp_low->solution_increase_temp solution_fresh_reagent Solution: Use Fresh POCl3 reagent_inactive->solution_fresh_reagent solution_control_temp Solution: Improve Temperature Control / Cooling temp_high->solution_control_temp

Caption: Troubleshooting Logic for Common Reaction Issues.

References

Technical Support Center: Removal of Residual Phosphorus Oxychloride (POCl₃)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and removing residual phosphorus oxychloride (POCl₃) from your reaction products. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful but hazardous reagent. Here, we move beyond simple procedural lists to explain the underlying chemistry, enabling you to make informed, safety-conscious decisions during your experimental workups.

Section 1: Critical Safety First - Understanding the Hazard

Phosphorus oxychloride is a highly corrosive and reactive compound.[1] It reacts violently with water and moisture, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[2][3] Inhalation or contact can cause severe burns to the skin, eyes, and respiratory tract.[4][5]

Mandatory Safety Precautions:

  • Always handle POCl₃ in a well-ventilated chemical fume hood.[1]

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves (butyl rubber or Viton are often recommended), and a lab coat.[5][6]

  • Ensure emergency eyewash stations and safety showers are immediately accessible.[1][6]

  • NEVER add water or other quenching agents directly to a large volume of POCl₃. This can cause an uncontrolled, explosive exothermic reaction. The correct procedure is a "reverse quench," where the reaction mixture containing POCl₃ is added slowly to the quenching solution.[7]

  • Be aware that quenching at low temperatures (e.g., 0-5°C) can be deceptive. The hydrolysis reaction can be sluggish, leading to an accumulation of unreacted POCl₃ and metastable intermediates. This creates a significant risk of a delayed and violent runaway reaction as the mixture warms.[7][8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding POCl₃ removal.

Q1: My workup instructions say to "quench" the excess POCl₃. What does this mean and what is the best way to do it?

A: Quenching is the process of safely neutralizing the unreacted, hazardous POCl₃. The "best" method depends on your product's stability. The most common and generally safest method is a reverse quench where the reaction mixture is slowly added to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate or a buffered solution like aqueous sodium acetate.[7][9] This method controls the exothermic reaction and neutralizes the HCl and phosphoric acid byproducts as they form.[2]

Q2: I quenched my reaction on ice, but when it warmed up, it started fuming and got very hot. What happened?

A: This is a classic sign of a delayed exotherm due to incomplete hydrolysis at low temperatures.[7] POCl₃ hydrolysis is slow at 0°C, leading to the formation of metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH).[7][10] These intermediates can accumulate and then decompose rapidly and exothermically as the temperature rises. To avoid this, consider quenching at a slightly elevated, controlled temperature (e.g., 35-40°C) to ensure immediate and complete hydrolysis.[7]

Q3: Can I remove POCl₃ by distillation?

A: Yes, if your product is non-volatile and thermally stable, distillation is an excellent method to recover excess POCl₃ before quenching.[11] This is common in industrial processes as it allows for the recycling of the reagent.[11][12] The boiling point of POCl₃ is 105.8°C.[2] Simple or fractional distillation can be used, but it must be performed under anhydrous conditions to prevent hydrolysis and corrosion.[13]

Q4: How do I know if all the POCl₃ is gone?

A: Visual confirmation is not sufficient. The absence of fuming is a good indicator, but analytical verification is necessary for confirmation, especially in a drug development context. The most definitive method is ³¹P NMR spectroscopy, which can detect POCl₃ and its phosphorus-containing byproducts.[7] In-situ Raman spectroscopy is another powerful technique for monitoring the quench process in real-time to ensure completeness.[10] For trace analysis, gas chromatography (GC) based methods are highly sensitive.[14]

Q5: My product is sensitive to water/base. How can I remove POCl₃?

A: If your product is unstable in aqueous or basic conditions, quenching with water is not ideal.[7] An alternative is to use an anhydrous workup. You can add a high-boiling point alcohol (like tert-butanol) or an amine to react with the POCl₃, forming phosphate esters or phosphoramidates, which may be easier to separate via chromatography or distillation.[2][15] Another strategy is azeotropic removal with a suitable solvent like toluene under reduced pressure, provided your product can withstand the conditions.

Section 3: In-Depth Troubleshooting & Purification Protocols

This section provides detailed workflows and the scientific rationale behind them.

3.1: Choosing Your Removal Strategy

The optimal strategy depends on the scale of your reaction and the chemical properties of your desired product. This decision tree can guide your choice.

G start Start: Reaction Complete Excess POCl₃ Present product_stability Is the product thermally stable and non-volatile? start->product_stability distillation Protocol 1: Distillation (Preferred for large scale) product_stability->distillation Yes no_distill Product is thermally sensitive or volatile product_stability->no_distill No product_hydrolytic_stability Is the product stable to aqueous acid/base? distillation->product_hydrolytic_stability no_distill->product_hydrolytic_stability aqueous_quench Protocol 2: Controlled Aqueous Quench product_hydrolytic_stability->aqueous_quench Yes non_aqueous Product is hydrolytically sensitive product_hydrolytic_stability->non_aqueous No final_analysis Final Step: Analytical Verification (³¹P NMR, GC, etc.) aqueous_quench->final_analysis anhydrous_workup Protocol 3: Anhydrous Workup (e.g., alcohol quench) non_aqueous->anhydrous_workup anhydrous_workup->final_analysis

Caption: Decision tree for selecting a POCl₃ removal method.

3.2: Protocol 1: Distillation for Product Recovery

This method is ideal for large-scale reactions where the product is not volatile at the boiling point of POCl₃ (105.8 °C).[2]

Methodology:

  • Setup: Assemble a distillation apparatus. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.[13]

  • Distillation: Heat the reaction mixture. Collect the POCl₃ distillate. The process can be performed at atmospheric pressure or under reduced pressure to lower the boiling point if the product has moderate thermal sensitivity.

  • Residue Handling: The remaining reaction mixture (the "pot residue"), now free of bulk POCl₃, still contains trace amounts and phosphorus byproducts. This residue must be quenched using one of the methods below before further purification of the product.[11]

  • Waste: The distilled POCl₃ can be reused if its purity is sufficient, or it must be disposed of as hazardous waste.

3.3: Protocol 2: Controlled Aqueous Quench (Reverse Quench)

This is the most common lab-scale method for destroying excess POCl₃. The key is slow, controlled addition to manage the highly exothermic hydrolysis reaction: O=PCl₃ + 3 H₂O → O=P(OH)₃ + 3 HCl.[2]

Methodology:

  • Prepare Quench Solution: In a separate, appropriately sized flask equipped with a mechanical stirrer and a thermometer, prepare either:

    • Option A (Bicarbonate): A vigorously stirred slurry of crushed ice and aqueous sodium bicarbonate.[7]

    • Option B (Buffered): A vigorously stirred solution of aqueous sodium acetate, pre-warmed to 35-40°C to ensure rapid hydrolysis.[7]

  • Slow Addition: Using an addition funnel, add the reaction mixture dropwise to the quenching solution. NEVER add the quench solution to the reaction mixture.[7]

  • Temperature Monitoring: Carefully monitor the internal temperature of the quenching flask. Maintain the temperature below 20°C for the bicarbonate quench by controlling the addition rate and adding more ice if necessary.[7] For the warm acetate quench, ensure the temperature stays within the 35-40°C range.

  • Aging: After the addition is complete, allow the mixture to stir for a sufficient period (e.g., 1-2 hours) to ensure complete hydrolysis of all reactive phosphorus species.[7]

  • Workup: Once the reaction is quenched, proceed with a standard aqueous workup, such as extraction with a suitable organic solvent. Check the pH of the aqueous layer to ensure it is neutral or slightly basic before extraction.[9]

G cluster_0 Reaction Vessel cluster_1 Quench Vessel A Reaction Mixture (Product + excess POCl₃) B Prepare Quench Solution (e.g., Ice/NaHCO₃) A->B Slow Dropwise Addition (Reverse Quench) C Monitor Temperature (< 20°C) B->C D Stir and Age (1-2 hours) C->D E Standard Aqueous Workup (Extraction, Wash, etc.) D->E

Caption: Workflow for a controlled aqueous reverse quench.

3.4: Data Summary: Quenching & Analytical Methods
Method Pros Cons Key Control Parameter
Distillation Recovers reagent; reduces quench volume; good for large scale.Product must be thermally stable and non-volatile.Pressure; Temperature.
Cold Quench (Ice/Base) Common; effective for many substrates.Risk of delayed exotherm; may not be suitable for base-sensitive products.Addition Rate; Temperature (<20°C).[7]
Warm Quench (Acetate) Avoids delayed exotherm by ensuring rapid hydrolysis.[7]Product must be stable to warm, mild acid/base conditions.Temperature (35-40°C).[7]
Anhydrous Quench (Alcohol) Avoids water; good for hydrolytically unstable products.[2]Forms phosphate ester byproducts that must be separated.Stoichiometry of alcohol.
Analytical Technique Purpose Detection Limit Notes
³¹P NMR Spectroscopy Definitive identification of POCl₃ and phosphorus-containing intermediates/byproducts.[10]~mM rangeGold standard for confirming complete conversion.
In-situ Raman Real-time monitoring of POCl₃ disappearance during quench.[10]VariesExcellent for process safety and optimization.
Gas Chromatography (GC) Trace residual analysis in final product.[14]ppm to ppb rangeRequires appropriate sample preparation (e.g., headspace).[14]
Ion Chromatography Measures chloride ions from hydrolysis; can be used for air monitoring.[16]< 1 mg/m³Indirect method; interference from other chloride sources.[16]

Section 4: References

  • Benchchem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from BenchChem.

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride.

  • Thermo Fisher Scientific. (2025). Phosphorus oxychloride Safety Data Sheet.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride.

  • Jeżewska, A., & Gaczyńska, M. (2023). Phosphoryl Trichloride–Method of Determination in Workplace Air. International Journal of Environmental Research and Public Health, 20(13), 6239. --INVALID-LINK--

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.

  • Lee, S., Moin, S. T., & Lee, Y. (2019). A detailed reaction study of phosphorus trichloride and water. Scientific Reports, 9(1), 1-8.

  • ResearchGate. (2020). How can I properly quench POCl3?. --INVALID-LINK--

  • Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.

  • ResearchGate. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. --INVALID-LINK--

  • Wikipedia. (n.d.). Phosphoryl chloride.

  • Chemical Space. (2011). Quenching Phosphorus Oxychloride. --INVALID-LINK--

  • ChemBK. (n.d.). Phosphorus oxychloride.

  • Google Patents. (n.d.). CA2242815A1 - Process for the purification of phosphorous oxychloride.

  • Google Patents. (n.d.). EP0891942A1 - Process for purifying phosphorus oxychloride.

  • ResearchGate. (2017). Can any one suggest an efficient method to distill POCl3 for chlorination?. --INVALID-LINK--

  • Justia Patents. (1998). Process for the purification of phosphorus oxychloride.

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols.

  • ChemicalBook. (2022). Uses and preparation of Phosphorus oxychloride.

  • Pearson+. (2024). What alcohol would you treat with phosphorus oxychloride and pyridine....

  • BYJU'S. (n.d.). POCl3 Phosphorus Oxychloride.

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

  • The Hive. (2003). Preparation of pyrophosphoryl chloride.

  • Slideshare. (n.d.). Vilsmeier haack reaction.

  • OpenStax. (n.d.). 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

  • IEEE Xplore. (n.d.). A Study of POCl3 Deposition Reaction Rate with Residual Gas Analysis Method.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • Google Patents. (n.d.). US5911962A - Process for the purification of phosphorus oxychloride.

  • ResearchGate. (2025). (PDF) Phosphoryl Trichloride–Method of Determination in Workplace Air.

  • Google Patents. (n.d.). CN110203897A - A kind of purification process of industrial phosphorus oxychloride.

  • Google Patents. (n.d.). US5993609A - Process for the purification of phosphorus oxychloride.

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.

  • Google Patents. (n.d.). US5430234A - Process for removing phosphorus and heavy metals from phosphorus trichloride still bottoms residue.

References

Technical Support Center: Work-up Procedures for the Chlorination of 4,6-dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the work-up of 4,6-dihydroxy-5-nitropyrimidine chlorination. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals involved in the synthesis of 4,6-dichloro-5-nitropyrimidine, a critical intermediate in pharmaceutical and agrochemical research.[1][2] The conversion is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in excess.[3][4]

The work-up of this reaction is notoriously hazardous and requires careful execution to ensure safety, product quality, and acceptable yields. This guide is designed to provide not only a step-by-step protocol but also the causal logic behind each step and robust troubleshooting advice for common issues encountered in the laboratory.

Standard Work-up Protocol: From Reaction Quench to Isolated Product

The following protocol outlines a standard and validated procedure for the work-up of a completed this compound chlorination reaction, where phosphorus oxychloride (POCl₃) is used as both the chlorinating agent and the solvent.

Experimental Parameters Overview
ParameterValue/RangeRationale & Notes
Reaction Scale 160 mmolProtocol is scalable, but thermal management is critical at larger scales.
Starting Material This compoundEnsure it is dry to prevent premature POCl₃ decomposition.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Used in excess (e.g., >6 equivalents).[1]
Catalyst/Additive N,N-DimethylanilineOften used to facilitate the reaction.[1][5]
Quenching Method Reverse Quench (Reaction into Ice)The safest method to control the highly exothermic hydrolysis of POCl₃.[6][7]
Quench Temperature < 20°CEssential for preventing runaway reactions and product degradation.[6]
Product Isolation Filtration / ExtractionThe product is a solid that often precipitates from the aqueous quench mixture.[1][5]
Expected Yield ~70%Yields can vary based on reaction completion and work-up efficiency.[5]
Product Melting Point 100-103 °CA key indicator of purity.[5][8]
Step-by-Step Methodology

Step 1: Preparation for Quench

  • Before completing the reaction heating, prepare a separate, large vessel equipped with a robust mechanical stirrer and a thermometer.

  • Fill this vessel with a slurry of crushed ice and water (approximately 10-12 grams of ice per gram of starting material is a good starting point).[5]

  • Ensure the stirring is vigorous enough to create a deep vortex. This is crucial for rapid dispersion and heat transfer.

Step 2: Cooling the Reaction Mixture

  • Once the reaction is deemed complete (e.g., by TLC or HPLC), stop heating and allow the reaction mixture to cool to below 80°C before handling. Some protocols allow for direct quenching, but cooling slightly enhances safety.

Step 3: The Reverse Quench

  • Crucial Safety Step: Slowly and cautiously, add the warm reaction mixture dropwise (or in a very thin stream via an addition funnel) into the vigorously stirred ice/water slurry.[6][7]

  • Rationale: This "reverse quench" method ensures that the excess POCl₃ is always the limiting reagent in the hydrolysis reaction, preventing a large, uncontrolled exotherm.[6][7] The hydrolysis of POCl₃ is sluggish at low temperatures, which can lead to a dangerous accumulation of unreacted reagent followed by a delayed and violent runaway reaction as the mixture warms.[6] Never add water or ice to the reaction mixture.[6]

  • Monitor the temperature of the quenching slurry continuously. Maintain the temperature below 20°C by controlling the addition rate and adding more ice if necessary.[6]

Step 4: Product Precipitation and Digestion

  • As the POCl₃ is hydrolyzed to phosphoric acid and HCl, the pH will become strongly acidic.[9] The desired product, 4,6-dichloro-5-nitropyrimidine, is sparingly soluble in water and should precipitate as a pale brown or yellow solid.[1][5]

  • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes as it slowly warms to room temperature. This "digestion" period ensures the complete hydrolysis of reactive phosphorus intermediates like phosphorodichloridic acid (Cl₂P(O)OH), which can otherwise lead to delayed heat release or contaminate the product.[6][10][11]

Step 5: Isolation by Filtration

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual phosphoric acid and HCl.

  • Wash the cake with a small amount of a cold non-polar solvent like hexane to aid in drying.

Step 6: Aqueous Layer Extraction (Optional but Recommended)

  • The acidic aqueous filtrate may still contain some dissolved product. To maximize yield, transfer the filtrate to a separatory funnel and extract it 2-3 times with a suitable organic solvent, such as diethyl ether or dichloromethane.[1][5]

  • Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate.[1][5]

Step 7: Product Drying and Purification

  • Combine the filtered solid from Step 5 with the residue obtained after evaporating the solvent from the extracted organic layers (Step 6).

  • Dry the crude product under vacuum.

  • For higher purity, the product can be recrystallized from a suitable solvent or purified by column chromatography (e.g., using dichloromethane as the eluent).[5]

Work-up and Isolation Workflow

cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction Completed Reaction (Substrate in excess POCl₃) Quench_Prep Prepare Ice/Water Slurry with Vigorous Stirring Reverse_Quench Slowly Add Reaction Mixture to Ice Slurry (T < 20°C) Reaction->Reverse_Quench 1. Quench Quench_Prep->Reverse_Quench Precipitation Product Precipitates in Acidic Solution Reverse_Quench->Precipitation Digestion Stir 30-60 min to Complete Hydrolysis Precipitation->Digestion Filtration Isolate Solid Product via Filtration Digestion->Filtration 2. Isolate Wash_Solid Wash Solid with Cold Water Filtration->Wash_Solid Extraction Extract Aqueous Filtrate with Organic Solvent Filtration->Extraction Maximize Yield Combine Combine Solid and Extracted Residue Wash_Solid->Combine Extraction->Combine Drying Dry Crude Product Under Vacuum Combine->Drying 3. Purify Purify Recrystallization or Chromatography Drying->Purify Final_Product Pure 4,6-dichloro- 5-nitropyrimidine Purify->Final_Product

Caption: Standard workflow for the work-up and isolation of 4,6-dichloro-5-nitropyrimidine.

Troubleshooting Guide & Field Insights

This section addresses the most common problems encountered during the work-up procedure.

Problem 1: Violent, Uncontrolled Exotherm or "Fountaining" During Quench

  • Question: I started adding my reaction mixture to the ice, and after a delay, it erupted violently out of the flask. What happened?

  • Root Cause Analysis: This is a classic sign of a delayed exotherm due to the accumulation of unreacted POCl₃.[6] At very low temperatures (e.g., < 5°C), the hydrolysis of POCl₃ is slow.[6] If the addition rate is faster than the hydrolysis rate, a dangerous amount of POCl₃ builds up. As mixing eventually initiates the reaction or the temperature rises slightly, all the accumulated reagent reacts at once, causing a runaway reaction.

  • Preventative & Corrective Actions:

    • Ensure Vigorous Stirring: Use a mechanical stirrer, not a magnetic stir bar, to ensure the dense POCl₃ mixture is immediately dispersed and hydrolyzed upon addition.

    • Strict Temperature Control: Keep the quench temperature between 5-20°C. Do not over-cool the quench vessel. A slightly higher temperature ensures that each drop reacts as it is added.[6]

    • Slow Addition is Key: The addition must be slow and controlled, allowing the heat to dissipate.

    • Always Use Reverse Quench: Never add the quenching solution to the reaction mixture.[6]

Problem 2: Low Yield of Isolated Product

  • Question: After filtration, I recovered very little solid product. Where did my product go?

  • Root Cause Analysis:

    • Incomplete Reaction: The chlorination may not have gone to completion. This should be checked by TLC or another method before starting the work-up.

    • Product Solubility: The product has some solubility in the acidic aqueous filtrate, especially if large volumes of water were used.

    • Hydrolysis of Product: While the dichlorinated product is relatively stable, prolonged exposure to harsh pH conditions (especially basic) or high temperatures during work-up can lead to hydrolysis back to mono-chloro or dihydroxy species.[6]

  • Preventative & Corrective Actions:

    • Confirm Reaction Completion: Before quenching, ensure the starting material is consumed.

    • Extract the Aqueous Layer: Always perform an organic extraction of the filtrate after removing the precipitated solid.[1][5] This is the most common way to recover a significant amount of product.

    • Minimize Water Volume: Use the minimum amount of ice/water necessary for a safe quench to avoid unnecessarily dissolving the product.

    • Avoid Strong Bases: Do not make the quench solution strongly basic to precipitate the product, as this can cause hydrolysis.[6] Neutralization to pH 7-8 is sufficient.[6]

Problem 3: The Isolated Product is a Dark, Oily, or Tarry Residue

  • Question: My product did not precipitate as a solid. Instead, I have a dark, sticky oil. How can I fix this?

  • Root Cause Analysis:

    • Incomplete Hydrolysis: This is often caused by incomplete hydrolysis of phosphorus-containing byproducts, which can trap the product and prevent crystallization.[12]

    • Thermal Decomposition: If the reaction or quench temperature was too high, decomposition can lead to tar formation.[12]

    • Residual Solvent/Reagents: Incomplete removal of POCl₃ or the catalyst (e.g., N,N-dimethylaniline) can result in an oily product.[12]

  • Preventative & Corrective Actions:

    • Ensure Complete Hydrolysis: After the initial quench, allow the mixture to stir for an extended period (1-2 hours) at room temperature to ensure all phosphorus species are converted to water-soluble phosphoric acid.[13]

    • pH Adjustment: Gently neutralizing the solution to a pH of ~7 with a base like sodium bicarbonate can help break up phosphorus complexes.

    • Purification: An oily crude product will almost certainly require purification by column chromatography on silica gel.[5] You can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling slowly, but chromatography is more reliable.

Problem 4: Product is Contaminated with Starting Material or Mono-chlorinated Species

  • Question: My NMR/LCMS analysis shows that my final product is a mixture of di-chloro, mono-chloro, and starting material. What went wrong?

  • Root Cause Analysis: This is unequivocally due to an incomplete chlorination reaction.

  • Preventative & Corrective Actions:

    • Reaction Time & Temperature: Ensure the reaction has been heated at the appropriate temperature (e.g., 125-130°C) for a sufficient duration (e.g., 1 hour or more).[1][5] Monitor the reaction progress until no starting material is observed.

    • Reagent Quality: Use fresh, high-quality POCl₃. Old or partially hydrolyzed POCl₃ will have reduced activity.[12]

    • Stoichiometry: Ensure a sufficient excess of POCl₃ is used, as it is often consumed as both reagent and solvent.

    • Purification: Separation of these closely related species can be achieved with careful column chromatography.

Troubleshooting Decision Tree

StartNode Work-up Issue Observed ObservationNode ObservationNode StartNode->ObservationNode What is the problem? CauseNode CauseNode ObservationNode->CauseNode Violent Quench CauseNode2 CauseNode2 ObservationNode->CauseNode2 Low Yield CauseNode3 CauseNode3 ObservationNode->CauseNode3 Oily/Tarry Product CauseNode4 CauseNode4 ObservationNode->CauseNode4 Impure Product (Starting Material Present) SolutionNode SolutionNode CauseNode->SolutionNode Delayed Exotherm [Accumulated POCl₃] SolutionNode2 Improve Stirring Control Temperature (5-20°C) Slow Addition Rate SolutionNode->SolutionNode2 Solution SolutionNode3 SolutionNode3 CauseNode2->SolutionNode3 Product lost in filtrate or reaction incomplete SolutionNode4 Extract Aqueous Layer Confirm reaction completion before work-up SolutionNode3->SolutionNode4 Solution SolutionNode5 SolutionNode5 CauseNode3->SolutionNode5 Incomplete Hydrolysis or Decomposition SolutionNode6 Stir longer after quench Purify via Chromatography SolutionNode5->SolutionNode6 Solution SolutionNode7 SolutionNode7 CauseNode4->SolutionNode7 Incomplete Chlorination SolutionNode8 Increase reaction time/temp Use fresh POCl₃ Purify via Chromatography SolutionNode7->SolutionNode8 Solution

Caption: Decision tree for troubleshooting common work-up issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety hazards with this work-up?

    • A1: The primary hazard is the extremely exothermic and violent reaction of POCl₃ with water. This hydrolysis generates large volumes of corrosive HCl gas.[9] Always perform this procedure in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat), and have a suitable neutralizing agent (like sodium bicarbonate) readily available for spills.

  • Q2: Can I distill off the excess POCl₃ before quenching?

    • A2: Yes, removing excess POCl₃ by distillation under reduced pressure is a common industrial practice and can significantly reduce the hazards associated with the quench.[5][14] However, this must be done with care to avoid thermal decomposition of the product. For laboratory scale, a direct, controlled quench is often more practical.

  • Q3: Why is N,N-dimethylaniline sometimes used in the reaction?

    • A3: N,N-dimethylaniline acts as a base or catalyst. It can activate the hydroxyl groups of the pyrimidine, making them more susceptible to chlorination by POCl₃, thereby accelerating the reaction.[5][15]

  • Q4: My product is pure by NMR, but the yield is still low. Are there other sources of product loss?

    • A4: Besides incomplete reaction and loss in the filtrate, product can be physically lost through mechanical means. If the product is very fine, it can pass through the filter paper. Ensure you are using an appropriate pore size. Additionally, some product may adhere to the glassware throughout the process.

  • Q5: Can I use a different quenching agent, like an alcohol?

    • A5: Quenching with alcohol is not recommended . While it would consume the POCl₃, it can form toxic organophosphate esters, some of which are known neurotoxins.[16] Water is the standard and preferred quenching agent, as its byproducts (phosphoric acid, HCl) are simple inorganic acids that are easily handled.[9]

References

Technical Support Center: Spectroscopic Analysis of 4,6-dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4,6-dichloro-5-nitropyrimidine (CAS: 4316-93-2). The purity of this critical intermediate is paramount for the success of downstream synthetic applications, particularly in the pharmaceutical and agrochemical industries[1][2]. Impurities can lead to reduced yields, the formation of undesirable by-products, and significant challenges in the purification of final products[1]. This resource provides practical, in-depth troubleshooting advice and methodologies in a direct question-and-answer format to address common challenges encountered during the spectroscopic identification of impurities.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the most likely impurities I will encounter during the synthesis of 4,6-dichloro-5-nitropyrimidine?

A1: Impurities typically arise from three main sources: unreacted starting materials, by-products from incomplete reactions, and side-reaction or degradation products. The common synthesis route involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine using a reagent like phosphorus oxychloride (POCl₃)[3][4].

Potential Impurity Sources:

  • Unreacted Starting Material: this compound. This is a highly polar compound and will have distinctly different chromatographic behavior.

  • Incomplete Chlorination: Monochloro-monohydroxy-5-nitropyrimidine intermediates. These species will have different molecular weights and polarity compared to the final product.

  • Side-Reactions/Degradation:

    • Hydrolysis Products: Exposure to moisture can cause one or both chloro groups to be substituted by hydroxyl (-OH) groups, potentially reverting the compound to its starting material or an intermediate.

    • Denitration Product: Loss of the nitro group can form 4,6-dichloropyrimidine (CAS: 1193-21-1), a common related substance.

    • Reagent Residues: Residual catalysts or bases, such as dimethylaniline, used in the synthesis[3].

cluster_sources Potential Impurity Sources main 4,6-dichloro- 5-nitropyrimidine start_mat Starting Material (this compound) start_mat->main Unreacted incomplete Incomplete Reaction (Monochloro intermediate) incomplete->main By-product degradation Side Reaction / Degradation (e.g., 4,6-dichloropyrimidine) degradation->main Related Substance

Caption: Potential sources of impurities in 4,6-dichloro-5-nitropyrimidine.

Q2: Which spectroscopic techniques are most effective for identifying and quantifying these impurities?

A2: A multi-technique, or orthogonal, approach is essential for unambiguous impurity identification. No single method provides all the necessary information.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for separation and quantification. It effectively separates impurities from the main compound (API) based on polarity, allowing for precise purity calculations[1]. A stability-indicating HPLC method is the foundation of any purity assessment[5].

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), MS provides molecular weight information and fragmentation patterns. This is crucial for determining the elemental composition and structural components of an unknown impurity[6][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for definitive structural elucidation. NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise mapping of the impurity's molecular structure.

Part 2: Troubleshooting Guides by Technique

This section addresses specific issues you may encounter during your analysis.

High-Performance Liquid Chromatography (HPLC-UV)

A: Unexpected peaks are a common challenge. The first step is to systematically determine their origin.

  • Causality: These peaks could be synthesis by-products, degradation products, or contaminants from your solvent or system.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject your mobile phase/diluent without any sample. Any peaks that appear are from the solvent or system ("ghost peaks") and can be ignored during sample analysis.

    • Spike with Known Impurities: If you have standards for potential impurities (e.g., 4,6-dichloropyrimidine), inject a sample spiked with a small amount. If one of your unknown peaks increases in area, you have a tentative identification based on retention time.

    • Force Degradation: Subject your sample to stress conditions (e.g., acid, base, heat, light, oxidation). Peaks that grow under specific conditions are likely degradation products. For example, a peak that grows after exposure to water suggests a hydrolysis product.

    • Proceed to LC-MS: If the peaks are not from the system or known standards, the next logical step is to analyze the sample by LC-MS to get molecular weight information for each unknown peak.

A: Peak shape is a critical indicator of a healthy separation. Poor peak shape compromises resolution and the accuracy of integration.

Observation Common Cause Recommended Solution
Tailing Secondary interactions between the analyte and free silanols on the column packing.Add a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. Ensure the sample is fully dissolved in the mobile phase.
Fronting Sample overload or sample solvent stronger than the mobile phase.Reduce the injection volume or sample concentration. Dilute the sample in the initial mobile phase if possible.
Peak Splitting Clogged frit or a void in the column packing material.Reverse-flush the column (disconnect from the detector first). If the problem persists, the column may need replacement.
Mass Spectrometry (MS)

A: The fragmentation pattern is a unique fingerprint. For 4,6-dichloro-5-nitropyrimidine (MW: ~193.98 g/mol ), Electron Ionization (EI) would produce a characteristic pattern[8][9]. The chlorine atoms result in a distinctive isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio is approx. 3:1).

  • Expected Fragments for the Parent Compound:

    • M⁺˙ (Molecular Ion): A cluster around m/z 193/195/197 due to chlorine isotopes.

    • [M-NO₂]⁺: Loss of the nitro group (46 Da), resulting in a fragment around m/z 147/149/151. This corresponds to the 4,6-dichloropyrimidine cation radical.

    • [M-Cl]⁺: Loss of a chlorine atom (35/37 Da).

    • [M-NO₂-Cl]⁺: Subsequent loss of chlorine from the denitrated fragment.

  • Identifying Impurities:

    • An impurity like 4,6-dichloropyrimidine (MW: ~148.98 g/mol ) would show a molecular ion at m/z 148/150/152. If you see this m/z as an impurity peak in your LC-MS, it strongly suggests denitration has occurred.

    • A hydrolyzed impurity (e.g., 4-chloro-6-hydroxy-5-nitropyrimidine) would have a molecular weight of ~175.5 g/mol , showing a distinct molecular ion.

cluster_workflow Integrated Impurity ID Workflow A Crude Sample B HPLC-UV Analysis A->B C Purity > 99%? B->C D Isolate Impurity Peak (Fraction Collection) C->D No H Finished C->H Yes E LC-MS Analysis D->E Determine MW & Formula F NMR Analysis (¹H, ¹³C) D->F Determine Connectivity G Structure Elucidation E->G F->G G->H

Caption: Integrated workflow for the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A: The pure compound has a very simple ¹H NMR spectrum due to its symmetry, featuring a single proton at the C2 position[3][10]. Any additional signals are from impurities.

  • Causality & Interpretation:

    • Check the Solvent: First, ensure the signals are not from residual solvent (e.g., water, acetone, or the synthesis solvent).

    • Look for Aromatic Signals: The impurity 4,6-dichloropyrimidine would show two signals in the aromatic region, a singlet for the proton at C2 and another for the proton at C5[11].

    • Look for Aliphatic Signals: If you see signals in the aliphatic region (δ 0-4 ppm), this could indicate residual solvents or by-products from reagents like N,N-dimethylaniline.

    • Integration is Key: The relative integration of the impurity signals compared to the main peak at δ 8.3 ppm gives you a quantitative estimate of the impurity level. For instance, if the main peak integrates to 1.00 H and an impurity peak integrates to 0.01 H, the impurity is present at approximately 1% molar concentration[12].

Part 3: Standard Operating Protocols

These protocols provide a validated starting point for your analysis. Always perform system suitability tests before running samples.

Protocol 1: HPLC-UV Method for Impurity Profiling

This reverse-phase method is suitable for separating the parent compound from common, less polar and more polar impurities.

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention for the moderately polar pyrimidine ring.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensure good peak shape.
Mobile Phase B Acetonitrile (MeCN)Common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minA gradient is essential to elute both polar (starting materials) and non-polar (by-products) impurities in a single run[13].
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CMaintains consistent retention times.
Detection (UV) 270 nmWavelength at which the nitropyrimidine chromophore strongly absorbs.
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in 50:50 MeCN:WaterEnsures sample is fully dissolved in a solvent compatible with the initial mobile phase.
Protocol 2: GC-MS Analysis for Volatile Impurities

This method is ideal for identifying volatile or semi-volatile impurities like 4,6-dichloropyrimidine.

Parameter Condition Rationale
GC System
Injector Split/Splitless, 250 °C, Split Ratio 50:1High temperature ensures volatilization; split mode prevents column overload[6].
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% phenyl methylpolysiloxane)A standard, mid-polarity column suitable for a wide range of organic molecules[6].
Carrier Gas Helium, 1 mL/min constant flowInert carrier gas.
Oven Program 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 minTemperature program to separate compounds based on boiling point[6].
MS System
Ionization Electron Ionization (EI) at 70 eVStandard hard ionization technique that provides reproducible, library-searchable fragmentation patterns[6].
Mass Range m/z 40-300Covers the molecular weight of the parent compound and expected impurities.
Sample Prep. Dissolve ~1 mg/mL in Dichloromethane or Ethyl AcetateUse a volatile, high-purity solvent.

References

Validation & Comparative

comparison of phosphorus oxychloride with other chlorinating agents for pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a fundamental transformation in medicinal chemistry and drug development. Chloropyrimidines serve as versatile intermediates, enabling further functionalization through nucleophilic substitution reactions. While phosphorus oxychloride (POCl₃) has historically been the reagent of choice, a range of other chlorinating agents are available, each with distinct advantages and drawbacks. This guide provides an objective comparison of phosphorus oxychloride with other common alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.

General Workflow for Pyrimidine Chlorination

The overall process for converting a hydroxypyrimidine to a chloropyrimidine, regardless of the specific reagent, generally follows a consistent workflow. This involves the reaction of the starting material with the chlorinating agent, often under heated conditions and sometimes with a catalyst or base, followed by quenching, extraction, and purification of the final product.

G cluster_workflow Chlorination Workflow Start Hydroxypyrimidine Starting Material Reaction Chlorination Reaction (Agent + Heat/Catalyst) Start->Reaction Add Chlorinating Agent Quench Reaction Quench (e.g., Ice Water) Reaction->Quench After reaction completion Extract Extraction (Organic Solvent) Quench->Extract Purify Purification (Distillation/Crystallization) Extract->Purify Product Chloropyrimidine Product Purify->Product

Caption: General experimental workflow for the chlorination of hydroxypyrimidines.

Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is the most widely used and well-documented reagent for the chlorination of hydroxypyrimidines.[1] It is highly effective for converting both mono- and di-hydroxypyrimidines into their chloro-analogues.

Advantages:

  • High Reactivity & Efficacy: POCl₃ is a powerful chlorinating agent that reliably converts the tautomeric amide functionality of hydroxypyrimidines.

  • Well-Established: The reaction has been known for over a century, and its protocols are extensively documented.[1][2]

  • Versatility: It is effective for a wide range of pyrimidine derivatives.

Disadvantages:

  • Harsh Conditions: Reactions often require high temperatures (reflux) and the use of excess POCl₃ as both reagent and solvent.[2][3]

  • Difficult Workup: Quenching large amounts of excess POCl₃ is highly exothermic and hazardous on a large scale.[1]

  • Environmental Concerns: The process generates significant acidic phosphate waste.[4]

Plausible Reaction Mechanism with POCl₃

The chlorination is believed to proceed through the formation of a chlorophosphate ester intermediate. The pyrimidine's hydroxyl group (in its enol form) attacks the phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a more stable intermediate. Finally, a chloride ion displaces the phosphate group to yield the chloropyrimidine.

G cluster_mech POCl₃ Chlorination Mechanism Pyrimidine Hydroxypyrimidine Intermediate1 Initial Adduct Pyrimidine->Intermediate1 Nucleophilic attack POCl3 POCl₃ POCl3->Intermediate1 Intermediate2 Chlorophosphate Ester Intermediate Intermediate1->Intermediate2 Elimination of HCl Product Chloropyrimidine Intermediate2->Product Nucleophilic attack by Cl⁻ Byproduct H₃PO₄ + HCl Product->Byproduct

Caption: Plausible mechanism for the chlorination of pyrimidines using POCl₃.

Thionyl Chloride (SOCl₂)

Thionyl chloride is another powerful chlorinating agent, commonly used for converting alcohols and carboxylic acids into their corresponding chlorides.[5][6] In pyrimidine chemistry, it is often used with a catalyst.

Advantages:

  • High Yields: Can produce excellent yields, sometimes superior to POCl₃ under optimized conditions.[7]

  • Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify product purification.[5]

  • Milder Conditions: Can sometimes be used under milder conditions than POCl₃, especially with catalysts.[8]

Disadvantages:

  • Catalyst Often Required: Often requires a catalyst, such as dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP), for efficient reaction.[7][9]

  • Potential for Side Reactions: Can lead to undesired side reactions, such as the formation of sulfur-bridged dimers or chlorination at other positions on the ring.[10][11]

  • Toxicity: SOCl₂ and its gaseous byproducts are toxic and corrosive.[12]

Other Chlorinating Agents

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is typically used as a source of chlorine for free-radical chlorinations or for chlorination of activated C-H bonds.[13] Its application for direct conversion of hydroxypyrimidines is less common but has been used for chlorinating other aromatic systems like benzamides and nitriles, suggesting its potential.[14][15] It is considered a mild method that can provide good yields.[15]

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is known for being a relatively mild reagent, often used in combination with DMF (Vilsmeier-Haack type conditions) or for activating alcohols in Swern oxidations.[16][17] Its primary advantage is the potential for milder reaction conditions compared to POCl₃ or SOCl₂.[8] The byproducts, CO₂ and CO, are gaseous, which simplifies workup.[18]

Phosgene (COCl₂) and Equivalents

Phosgene and its safer solid equivalents, such as triphosgene (bis(trichloromethyl) carbonate, BTC), are effective for chlorinating hydroxypyrimidines.[7][19] These reactions often require a catalyst, such as triphenylphosphine oxide or a tertiary amine.[19][20] While highly effective, the extreme toxicity of phosgene is a significant drawback, making triphosgene a more common choice in a laboratory setting.[7]

Performance Comparison

The following table summarizes experimental data for the chlorination of uracil (2,4-dihydroxypyrimidine) and related substrates using various agents.

SubstrateChlorinating AgentAdditive/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
UracilPOCl₃ (excess)NoneNone110 (Reflux)3.5Not specified, but effective[3]
UracilPOCl₃ (equimolar)PyridineNone (Solvent-free)1602>80[1][2]
5-FluorouracilPOCl₃ (4 eq.)Triethylamine (TEA)None106 - 1101280.1
2,4-DihydroxypyrimidineSOCl₂ / BTCDMAPSOCl₂65 - 70Not specified95[7]
UracilPhosgeneTriphenylphosphine oxideNitrobenzene105~1Not specified, but effective[19]

Comparative Overview of Chlorinating Agents

FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)Sulfuryl Chloride (SO₂Cl₂)Oxalyl Chloride / Phosgene
Reactivity Very HighHigh (often requires catalyst)ModerateHigh to Very High
Typical Conditions High temp (reflux), excess reagentModerate temp, catalystMild to moderate tempMild to moderate temp, catalyst
Byproducts Phosphoric/chlorophosphoric acidsSO₂(g), HCl(g)SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Workup Difficult, hazardous quenchSimpler (gaseous byproducts)Simpler (gaseous byproducts)Simpler (gaseous byproducts)
Safety/Handling Corrosive, highly reactive with waterToxic, corrosive, lachrymatorCorrosive, moisture sensitiveExtremely toxic (Phosgene), corrosive
Common Use "Workhorse" reagent for hydroxypyrimidinesGeneral chlorination, often with catalystC-H chlorination, less common for OHMilder chlorination, Vilsmeier-Haack

Key Experimental Protocols

Protocol 1: Chlorination of Uracil using Phosphorus Oxychloride[3]
  • In a two-necked round-bottom flask equipped with a condenser, dissolve uracil (1.0 eq) in phosphorus oxychloride (approx. 4-5 mL per gram of uracil).

  • Heat the solution to reflux (approximately 110 °C) with stirring for 3.5 hours.

  • After cooling, remove the residual phosphorus oxychloride under reduced pressure at 50 °C.

  • Carefully pour the remaining oil onto crushed ice.

  • Extract the aqueous mixture with chloroform (3x).

  • Combine the organic extracts, wash with a dilute sodium carbonate solution, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the 2,4-dichloropyrimidine product.

Protocol 2: Chlorination of 2,4-Dihydroxypyrimidine using Thionyl Chloride/BTC[7]
  • To a 50 mL reaction flask, add 2,4-dihydroxypyrimidine (1.0 eq), 4-dimethylaminopyridine (DMAP, catalytic amount), and thionyl chloride (SOCl₂, approx. 4 mL per gram of pyrimidine).

  • Slowly add a solution of bis(trichloromethyl) carbonate (BTC, 2.0 eq) in SOCl₂ dropwise.

  • Heat the mixture in an oil bath at 65-70 °C under reflux.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and evaporate the solvent.

  • Add the residue to ice water and neutralize with a sodium carbonate solution to a pH of 8-9.

  • Extract with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the 2,4-dichloropyrimidine product (yield reported as 95%).[7]

Conclusion

Phosphorus oxychloride remains a highly effective and standard reagent for the chlorination of pyrimidines due to its high reactivity and well-established protocols. However, its use on a large scale presents significant safety and environmental challenges related to its harsh reaction conditions and difficult workup.

For researchers seeking higher yields or milder conditions, thionyl chloride in combination with a catalyst like DMAP offers a potent alternative, as demonstrated by its 95% yield in the synthesis of 2,4-dichloropyrimidine.[7] Other reagents like sulfuryl chloride, oxalyl chloride, and phosgene equivalents also serve as valuable tools, particularly when specific selectivities or milder conditions are paramount. The choice of chlorinating agent should be guided by the specific substrate, desired scale of the reaction, available safety equipment, and environmental considerations.

References

Comparative Guide to the Synthesis of 4,6-dichloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, 4,6-dichloro-5-nitropyrimidine is a critical intermediate, valued for its role in the creation of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its reactive nature, owing to the presence of both chloro and nitro functional groups, allows for diverse chemical modifications.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of Synthetic Routes

The synthesis of 4,6-dichloro-5-nitropyrimidine is predominantly achieved through two main strategies: the direct chlorination of a dihydroxypyrimidine precursor and a multi-step synthesis commencing from acyclic precursors like diethyl malonate. The choice of route often depends on the availability of starting materials, desired purity, and scalability.

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
Route 1: Direct Chlorination 4,6-dihydroxy-5-nitropyrimidinePhosphorus oxychloride (POCl₃), N-ethyl-N,N-diisopropylamine6 - 100°C, 5 hours97>98[2]
This compoundPhosphorus oxychloride (POCl₃), N,N-dimethylaniline125 - 130°C, 1 hour70Not Specified[3]
Route 2: Multi-step Synthesis Diethyl malonate1. Nitration (HNO₃) 2. Cyclization (Thiourea, Sodium alkoxide) 3. Methylation (Dimethyl sulfate) 4. Chlorination (POCl₃, N,N-dimethylaniline)Reflux at 100-110°C (chlorination step)40-80 (chlorination step)96[4]
Acetamidine hydrochloride, Diethyl malonate1. Cyclization (Sodium methoxide) 2. Nitration (HNO₃, Trichloroacetic acid, Acetic acid) 3. Chlorination (POCl₃)Not specified for all steps82.6 (chlorination step)Not Specified[5][6]

Synthetic Pathway Overview

The following diagram illustrates the primary synthetic pathways for producing 4,6-dichloro-5-nitropyrimidine.

G cluster_0 Route 1: Direct Chlorination cluster_1 Route 2A: From Diethyl Malonate cluster_2 Route 2B: From Acetamidine Hydrochloride This compound This compound 4,6-dichloro-5-nitropyrimidine_1 4,6-dichloro-5-nitropyrimidine This compound->4,6-dichloro-5-nitropyrimidine_1 POCl3, N-ethyl-N,N-diisopropylamine or N,N-dimethylaniline Final Product Final Product Diethyl malonate Diethyl malonate Diethyl 2-nitromalonate Diethyl 2-nitromalonate Diethyl malonate->Diethyl 2-nitromalonate HNO3 4,6-dihydroxy-2-mercapto-5-nitropyrimidine 4,6-dihydroxy-2-mercapto-5-nitropyrimidine Diethyl 2-nitromalonate->4,6-dihydroxy-2-mercapto-5-nitropyrimidine Thiourea, Sodium alkoxide 4,6-dihydroxy-2-methylthio-5-nitropyrimidine 4,6-dihydroxy-2-methylthio-5-nitropyrimidine 4,6-dihydroxy-2-mercapto-5-nitropyrimidine->4,6-dihydroxy-2-methylthio-5-nitropyrimidine Dimethyl sulfate 4,6-dichloro-2-methylthio-5-nitropyrimidine 4,6-dichloro-2-methylthio- 5-nitropyrimidine 4,6-dihydroxy-2-methylthio-5-nitropyrimidine->4,6-dichloro-2-methylthio-5-nitropyrimidine POCl3, N,N-dimethylaniline Related Product Related Product Acetamidine hydrochloride + Diethyl malonate Acetamidine hydrochloride + Diethyl malonate 4,6-dihydroxy-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine Acetamidine hydrochloride + Diethyl malonate->4,6-dihydroxy-2-methylpyrimidine Sodium methoxide 4,6-dihydroxy-2-methyl-5-nitropyrimidine 4,6-dihydroxy-2-methyl-5-nitropyrimidine 4,6-dihydroxy-2-methylpyrimidine->4,6-dihydroxy-2-methyl-5-nitropyrimidine HNO3, Trichloroacetic acid, Acetic acid 4,6-dichloro-2-methyl-5-nitropyrimidine 4,6-dichloro-2-methyl- 5-nitropyrimidine 4,6-dihydroxy-2-methyl-5-nitropyrimidine->4,6-dichloro-2-methyl-5-nitropyrimidine POCl3 Related Product 2 Related Product 2

Caption: Synthetic pathways to 4,6-dichloro-5-nitropyrimidine and related compounds.

Experimental Protocols

Route 1: Direct Chlorination of this compound

Method A: With N-ethyl-N,N-diisopropylamine [2]

  • Disperse 500 g of 5-nitro-4,6-dihydroxypyrimidine in 2000 ml of phosphorus oxychloride.

  • Cool the mixture to 6°C.

  • Slowly add 2000 ml of diisopropylethylamine dropwise. Note that the reaction is exothermic and generates white smoke.

  • After the addition is complete, heat the mixture to 100°C and maintain for 5 hours.

  • Cool the reaction mixture to 25°C and concentrate under reduced pressure to remove excess phosphorus oxychloride.

  • Slowly pour the residue into 5 kg of crushed ice and stir for approximately 1 hour.

  • Extract the aqueous mixture with 2000 ml of ethyl acetate.

  • Neutralize the organic layer with a saturated aqueous solution of sodium bicarbonate and then wash with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 600 g of 4,6-dichloro-5-nitropyrimidine.

Method B: With N,N-dimethylaniline [3]

  • To a suspension of phosphorus oxychloride (96 mL, 1056 mmol), add this compound (25 g, 160 mmol).

  • Add dimethylaniline (32.6 mL, 246 mmol) to the mixture.

  • Heat the reaction mixture in an oil bath to 125°C, then increase the temperature to 130°C and hold for 1 hour.

  • After the reaction is complete, remove the excess phosphorus oxychloride by evaporation.

  • Slowly pour the residue onto 300 g of ice.

  • Collect the resulting solid by filtration.

  • Extract the filtrate with ether.

  • Combine the organic layers, wash sequentially with water and brine, and then dry with anhydrous sodium sulfate.

  • Remove the solvent by evaporation and purify the residue by flash column chromatography using dichloromethane to obtain 21.5 g of 4,6-dichloro-5-nitropyrimidine as a light brown solid.

Route 2: Multi-step Synthesis from Diethyl Malonate

This route describes the synthesis of a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine.[4]

Step 1: Nitration of Diethyl Malonate

  • (Detailed protocol for this specific step is not provided in the search results but generally involves the reaction of diethyl malonate with a nitrating agent like nitric acid).

Step 2: Cyclization [4]

  • Dissolve sodium in ethanol and then add thiourea (38g, 0.5mol).

  • Heat the mixture to 70°C and stir until the thiourea is completely dissolved.

  • Add 110g of diethyl 2-nitromalonate (0.5mol) dropwise.

  • After the reaction, add 300g of water to dissolve the product.

  • Adjust the pH to 5-6 with hydrochloric acid to precipitate the solid.

  • Filter and dry in a vacuum to obtain 69.4g of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.

Step 3: Methylation [4]

  • Dissolve 99.6g of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine (0.5mol) in a 10% aqueous solution of NaOH (2.5mol).

  • (Further details on the addition of dimethyl sulfate and workup are not specified in the provided text).

Step 4: Chlorination [4]

  • Add 21g (0.1mol) of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine to 100ml of phosphorus oxychloride.

  • Add 5ml of N,N-dimethylaniline as a catalyst.

  • Heat the mixture to reflux for 8 hours.

  • Distill off the excess phosphorus oxychloride.

  • Hydrolyze the residue by adding it to ice water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the product to obtain 17.5g of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

References

reactivity comparison of 4,6-dihydroxy-5-nitropyrimidine vs. uracil

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Chemical Reactivity of 4,6-dihydroxy-5-nitropyrimidine and Uracil for Researchers and Drug Development Professionals.

This guide provides a detailed, data-driven comparison of the chemical reactivity of this compound and uracil. The analysis focuses on differences in acidity, and susceptibility to electrophilic and nucleophilic substitution, supported by experimental data and detailed protocols.

Chemical Structure and Electronic Properties

Uracil (Pyrimidine-2,4(1H,3H)-dione) is a fundamental component of RNA. Its reactivity is primarily dictated by the two electron-donating hydroxyl groups (in the lactim tautomer) or amide groups (in the lactam tautomer), which make the C5 position electron-rich and susceptible to electrophilic attack.[1][2][3]

This compound features two hydroxyl groups and a potent electron-withdrawing nitro group (-NO₂) at the C5 position. The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms.[4] This deficiency is significantly amplified by the nitro group, which strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.[5][6]

Data Presentation: Reactivity Comparison

The following table summarizes the key quantitative differences in the properties and reactivity of the two compounds.

PropertyUracilThis compoundKey Difference
Molar Mass 112.09 g/mol 157.08 g/mol The addition of hydroxyl and nitro groups increases the molecular weight.
pKa (Acidic) ~9.4 - 9.8[1][7][8]< 5.4 (Estimated based on 4,6-dihydroxypyrimidine pKa of 5.4)[9]The strong electron-withdrawing nitro group significantly increases the acidity (lowers the pKa) of the N-H and O-H protons.[10][11]
Electrophilic Attack Highly Susceptible. The C5 position is activated by the hydroxyl/amide groups and readily undergoes nitration, halogenation, and alkylation.[1][3][12]Highly Resistant. The C5 position is blocked by the nitro group, and the entire ring is strongly deactivated by its electron-withdrawing effect, making further electrophilic substitution highly unfavorable.[4]Uracil is activated for electrophilic attack at C5, while this compound is strongly deactivated.
Nucleophilic Attack Resistant. The ring is not sufficiently electron-deficient for direct nucleophilic aromatic substitution (SNAr) without a good leaving group.[13]Highly Susceptible (as a precursor). The nitro group strongly activates the ring for SNAr. The hydroxyl groups can be replaced by good leaving groups (e.g., chlorine) to create a highly reactive precursor (4,6-dichloro-5-nitropyrimidine) for substitution reactions.[4][14][15]The nitro group makes the this compound core highly prone to nucleophilic attack, a reaction not readily observed with uracil itself.

Detailed Reactivity Analysis

Acidity
Electrophilic Aromatic Substitution (EAS)

The mechanism of EAS involves the attack of an electrophile by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.[16]

  • Uracil: The pyrimidine ring in uracil is activated towards electrophilic attack, particularly at the C5 position. The hydroxyl (or amide) groups donate electron density into the ring, stabilizing the intermediate sigma complex. Therefore, uracil readily undergoes reactions like nitration and halogenation at this site.[1][3]

  • This compound: This molecule is highly deactivated towards EAS. The powerful electron-withdrawing nature of the nitro group at C5 drastically reduces the electron density of the pyrimidine ring, making it a poor nucleophile.[4] Furthermore, the most reactive site (C5) is already substituted. Electrophilic attack at other positions (like C2) is energetically very unfavorable.

G Logical Flow: Susceptibility to Electrophilic Attack Uracil Uracil EDG Electron-Donating Groups (-OH / -NH) Uracil->EDG NitroPy 4,6-dihydroxy- 5-nitropyrimidine EWG Strong Electron-Withdrawing Group (-NO2 at C5) NitroPy->EWG Activate Activates Ring (Increases e- density at C5) EDG->Activate Deactivate Deactivates Ring (Decreases e- density) EWG->Deactivate Reactive Reactive towards EAS Activate->Reactive Resistant Resistant to EAS Deactivate->Resistant

Caption: Logical flow of substituent effects on EAS reactivity.
Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is typical for electron-deficient aromatic rings bearing a good leaving group. It proceeds via a two-step addition-elimination pathway, forming a stable negatively charged intermediate (a Meisenheimer complex).[17][18]

  • Uracil: Uracil does not readily undergo SNAr because its ring is not sufficiently electron-deficient, and it lacks an adequate leaving group in its natural form.

  • This compound: The core of this molecule is highly activated for SNAr due to the electron-withdrawing nitro group. While hydroxyl groups are poor leaving groups, they can be easily converted to excellent leaving groups like chloro groups, forming 4,6-dichloro-5-nitropyrimidine. This precursor is extremely reactive towards a wide variety of nucleophiles (amines, alkoxides, C-nucleophiles), with substitution occurring sequentially at the C4 and C6 positions.[4][14][15] The nitro group effectively stabilizes the intermediate Meisenheimer complex, facilitating the reaction.

Caption: General mechanism for SNAr on a 5-nitropyrimidine.

Experimental Protocols

Protocol: Electrophilic Nitration of Uracil to 5-Nitrouracil

This protocol describes the synthesis of 5-nitrouracil, demonstrating the susceptibility of uracil to electrophilic attack.[19][20]

Materials:

  • Uracil (pyrimidine-2,4(1H,3H)-dione)

  • Concentrated Sulfuric Acid (98%)

  • Nitric Acid (70%)

  • Ice water

  • Stir plate, round bottom flask, dropping funnel, ice bath

Procedure:

  • In a round bottom flask, carefully add 5.34 mL of nitric acid drop-wise to 19.7 mL of concentrated sulfuric acid while cooling in an ice bath. Ensure the temperature does not exceed 50 °C.

  • To the stirred mixed-acid solution, add 7.20 g of uracil in small portions, maintaining the reaction temperature below 50 °C.

  • After the addition is complete, heat the reaction mixture to 55 °C and maintain for 3 hours.

  • Cool the mixture to below room temperature and quench the reaction by pouring it slowly over 38 mL of ice water with vigorous stirring.

  • A white precipitate of 5-nitrouracil will form. Collect the solid by filtration.

  • Wash the precipitate with a small amount of cold ice water and dry under reduced pressure at 55 °C.

G Experimental Workflow: Nitration of Uracil Start Start: Uracil MixAcid Prepare Mixed Acid (H2SO4 + HNO3) < 50°C Start->MixAcid AddUracil Add Uracil in portions < 50°C MixAcid->AddUracil Heat Heat to 55°C for 3 hours AddUracil->Heat Quench Quench with Ice Water Heat->Quench Filter Filter Precipitate Quench->Filter Dry Wash and Dry Product Filter->Dry End End: 5-Nitrouracil Dry->End

Caption: Workflow for the synthesis of 5-nitrouracil.
Protocol: Nucleophilic Substitution on 4,6-dichloro-5-nitropyrimidine

This protocol demonstrates the high reactivity of the 5-nitropyrimidine core towards nucleophiles, using the highly reactive dichloro- precursor.[17]

Materials:

  • 4,6-dichloro-5-nitropyrimidine

  • A primary or secondary amine (e.g., cyclopentylamine)

  • Triethylamine (TEA) or similar non-nucleophilic base

  • Anhydrous acetonitrile (ACN) or other suitable polar aprotic solvent

  • Stir plate, flasks, dropping funnel

Procedure:

  • Dissolve 1.0 mmol of 4,6-dichloro-5-nitropyrimidine in 5 mL of anhydrous acetonitrile in a flask under an inert atmosphere.

  • In a separate flask, prepare a solution of the nucleophile (e.g., 2.0 mmol of cyclopentylamine) and a base (e.g., 4.0 mmol of triethylamine) in 2 mL of anhydrous acetonitrile.

  • Slowly add the amine/base solution to the stirred solution of the pyrimidine at room temperature using a dropping funnel.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated using standard work-up and purification techniques, such as extraction and column chromatography. This procedure typically yields the 4-substituted product with high regioselectivity.

Conclusion

The reactivity profiles of uracil and this compound are starkly different, governed by the electronic nature of their substituents.

  • Uracil is an electron-rich pyrimidine derivative that is highly susceptible to electrophilic aromatic substitution at its C5 position.

  • This compound is an electron-poor system, strongly deactivated towards electrophilic attack. However, the presence of the C5-nitro group makes its core structure (particularly as its 4,6-dichloro derivative) an excellent substrate for nucleophilic aromatic substitution , enabling the synthesis of a diverse array of functionalized pyrimidines for drug discovery and other applications.

References

A Comparative Analysis of the Biological Activity of 5-Nitropyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine found in DNA and RNA.[1] The introduction of a nitro group at the 5-position of the pyrimidine ring can significantly modulate the electronic properties of the molecule, often enhancing its therapeutic potential.[2] This guide provides a comprehensive comparative analysis of the biological activities of 5-nitropyrimidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.

Comparative Anticancer Activity of 5-Nitropyrimidine Derivatives

Several 5-nitropyrimidine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3]

Quantitative Data: In Vitro Cytotoxicity of 5-Nitropyrimidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 5-nitropyrimidine derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Compound ClassSpecific Compound(s)Cancer Cell Line(s)Activity (IC50 in µM)
Pyrrolo[3,2-d]pyrimidinesGDC-0980 (a dual PI3K/mTOR inhibitor developed from a 5-nitropyrimidine starting material)PC-3 (Prostate), MCF-7 (Breast)Tumor growth inhibition observed at 7.5mg/kg in xenograft models[3]
5-Nitropyrimidine-2,4-dione analoguesCompound 36RAW 264.7 (Macrophage-like, used to assess cytotoxicity)> 80.0[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (5-nitropyrimidine derivative)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-nitropyrimidine derivative in cell culture medium. After 24 hours of cell seeding, remove the old medium and add the different concentrations of the test compound to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for an additional 1.5 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][5][6] Several pyrimidine derivatives have been developed as inhibitors of this pathway, with some synthetic routes utilizing 5-nitropyrimidine precursors.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor 5-Nitropyrimidine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 5-nitropyrimidine derivative.

Comparative Antimicrobial Activity of 5-Nitropyrimidine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 5-Nitropyrimidine derivatives have shown promise in this area, exhibiting activity against a variety of bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity of 5-Nitropyrimidine and Related Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several nitro-heterocyclic derivatives, illustrating their potency against different microorganisms.

Compound ClassSpecific Compound(s)Microorganism(s)Activity (MIC in µg/mL)
5-Nitroimidazole derivativesVarious synthesized derivativesStaphylococcus epidermidis, Corynebacterium diphtheriaSignificant activity observed
5-Nitroimidazole derivativesCompound 3Enterobacter aerogenes, Escherichia coli, Salmonella typhiGood inhibitory potential
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Test compound (5-nitropyrimidine derivative)

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the 5-nitropyrimidine derivative in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by using a plate reader to measure turbidity.

Workflow Diagram: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Antiviral Activity of 5-Nitropyrimidine Derivatives

The diverse chemical space of pyrimidine derivatives has also been explored for antiviral applications.[7] Certain 5-nitropyrimidine derivatives have shown inhibitory effects against various viruses, highlighting their potential as broad-spectrum antiviral agents.

Quantitative Data: Antiviral Activity of 5-Nitropyrimidine Derivatives

The following table summarizes the 50% effective concentration (EC50) values of selected 5-nitropyrimidine derivatives against specific viruses.

Compound ClassSpecific Compound(s)VirusActivity (EC50)
N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazineVarious derivativesHerpes Simplex Virus Type 1 (HSV-1)Potent, structure-dependent inhibition[2]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the efficacy of an antiviral compound.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Test compound (5-nitropyrimidine derivative)

  • Cell culture medium

  • Overlay medium (e.g., medium containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixative solution (e.g., 10% formalin)

Procedure:

  • Cell Culture: Grow a confluent monolayer of host cells in 6-well plates.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with various concentrations of the 5-nitropyrimidine derivative for a defined period.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells with the fixative solution and then stain with the staining solution. The viable cells will be stained, while the plaques (areas of cell death) will appear as clear zones.

  • Plaque Counting and EC50 Calculation: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Workflow Diagram: Plaque Reduction Assay

Plaque_Reduction_Assay Start Start Seed_Cells Seed Host Cells in 6-well Plates Start->Seed_Cells Prepare_Virus_Compound Prepare Virus Dilutions & Compound Concentrations Seed_Cells->Prepare_Virus_Compound Infect_Cells Infect Cell Monolayers Prepare_Virus_Compound->Infect_Cells Add_Overlay Add Overlay Medium Infect_Cells->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Fix_and_Stain Fix and Stain Cells Incubate->Fix_and_Stain Count_Plaques Count Plaques & Calculate EC50 Fix_and_Stain->Count_Plaques End End Count_Plaques->End

Caption: Workflow of the Plaque Reduction Assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-nitropyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. For instance, in the case of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine with anti-HSV-1 activity, a reduction in electron density in the terminal pyrimidine rings was found to enhance antiviral activity, whereas electron-donating substitutions diminished it.[2] This highlights the critical role of the electronic properties of the 5-nitropyrimidine scaffold in its interaction with biological targets. Further SAR studies are crucial for the rational design of more potent and selective derivatives.

Conclusion

5-Nitropyrimidine derivatives represent a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, and antiviral potential warrants further investigation and development. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and evaluation of novel 5-nitropyrimidine-based therapeutic agents. Future efforts should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties, and expanding the evaluation of these compounds against a wider range of biological targets.

References

A Comparative Guide to Purine Synthesis: The Strategic Advantage of 4,6-Dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of purine derivatives, the choice of starting materials and synthetic routes is a critical determinant of efficiency, yield, and scalability. This guide provides an objective comparison of the Traube purine synthesis, with a focus on the advantages of using 4,6-dihydroxy-5-nitropyrimidine as a key precursor, against prominent alternative methods.

The Traube synthesis, a classic and versatile method, offers a robust platform for the creation of a wide array of purine derivatives. Central to this pathway is the use of substituted pyrimidines, among which this compound serves as a pivotal intermediate. Its chemical architecture allows for strategic manipulation to construct the fused imidazole ring characteristic of purines.

Comparative Analysis of Purine Synthesis Methodologies

The selection of a synthetic strategy for purine derivatives hinges on a variety of factors including yield, the complexity of the procedure, and the nature of the desired final product. Below is a comparative analysis of the Traube synthesis utilizing a this compound-derived intermediate against two common alternatives: formamide-based synthesis and aminomalononitrile-based synthesis.

Synthesis MethodStarting MaterialsKey Intermediates & ReagentsTypical YieldsAdvantagesDisadvantages
Traube Synthesis 4,6-Disubstituted Pyrimidines (e.g., from this compound)4,5-Diaminopyrimidine derivatives, Formic acid, Triethyl orthoformate65-95%High versatility for diverse purine analogues, generally high yields, well-established and scalable.[1]Multi-step process, may involve harsh reagents for reduction and cyclization.[2][3]
Formamide-Based Synthesis FormamideFormamidine, Imidazole intermediates70-75% for adenineSimple, readily available starting material, can be a one-pot synthesis.[4][5]Often requires high temperatures, may have lower yields for more complex purines.[6]
Aminomalononitrile-Based Synthesis Aminomalononitrile (or its derivatives like arylazomalononitriles)Arylazomalononitriles, 4,6-Diamino-5-arylazopyrimidine74-95% for adenineHigh yields for specific purines like adenine, can be a one-pot process from the arylazomalononitrile.[7][8]Aminomalononitrile can be unstable, may require careful control of reaction conditions.

The Traube Synthesis: A Closer Look at the this compound Route

The strategic advantage of employing this compound in the Traube synthesis lies in its facile conversion to a key precursor for purine ring formation. The nitro group at the 5-position is readily reduced to an amino group, yielding a 4,5-diaminopyrimidine derivative. This intermediate is primed for cyclization with a one-carbon source, such as formic acid or triethyl orthoformate, to construct the imidazole ring and complete the purine scaffold.

Traube_Synthesis start 4,6-Dihydroxypyrimidine nitro This compound start->nitro Nitration (HNO₃/H₂SO₄) diamino 4,5,6-Triaminopyrimidine nitro->diamino Reduction (e.g., Catalytic Hydrogenation) purine Purine Derivative (e.g., Adenine) diamino->purine Cyclization (e.g., Triethyl orthoformate, Acetic anhydride)

Traube Synthesis Workflow

Alternative Synthetic Pathways

For a comprehensive comparison, the workflows for formamide-based and aminomalononitrile-based syntheses are presented below.

Formamide_Synthesis formamide Formamide intermediates Imidazole Intermediates formamide->intermediates Heating adenine Adenine intermediates->adenine Further reaction with Formamide/HCN

Formamide-Based Adenine Synthesis

Aminomalononitrile_Synthesis start Arylazomalononitrile pyrimidine 4,6-Diamino-5-arylazopyrimidine start->pyrimidine Reaction with Formamide and Ammonia triamino 4,5,6-Triaminopyrimidine pyrimidine->triamino Catalytic Reduction adenine Adenine triamino->adenine Cyclization

Aminomalononitrile-Based Adenine Synthesis

Detailed Experimental Protocols

1. Traube Synthesis of Adenine from this compound

This protocol outlines a typical laboratory-scale synthesis of adenine, demonstrating the utility of the this compound intermediate route.

  • Step 1: Synthesis of this compound. [9]

    • In an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared.

    • 4,6-dihydroxypyrimidine is added portion-wise to the cooled mixed acid, maintaining the temperature below 10°C.

    • After the addition is complete, the mixture is stirred at room temperature for several hours.

    • The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield this compound. A yield of approximately 70% can be expected.[9]

  • Step 2: Chlorination to 4,6-Dichloro-5-nitropyrimidine. [9]

    • This compound is refluxed with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine (e.g., N,N-dimethylaniline) for several hours.

    • Excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried.

  • Step 3: Ammonolysis to 4,6-Diamino-5-nitropyrimidine. [9]

    • 4,6-dichloro-5-nitropyrimidine is heated with a saturated solution of ammonia in ethanol in a sealed vessel.

    • After cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried. This step typically proceeds with a high yield of around 94%.[9]

  • Step 4: Reduction to 4,5,6-Triaminopyrimidine. [9]

    • 4,6-diamino-5-nitropyrimidine is subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel in a suitable solvent like ethanol.

    • The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration, and the solvent is evaporated to give 4,5,6-triaminopyrimidine.

  • Step 5: Cyclization to Adenine. [9]

    • 4,5,6-triaminopyrimidine is heated with a mixture of triethyl orthoformate and acetic anhydride.

    • The reaction mixture is refluxed for several hours.

    • Upon cooling, the crude adenine precipitates and can be purified by recrystallization from water.

2. Formamide-Based Synthesis of Adenine

This method represents a simpler, albeit potentially lower-yielding for complex derivatives, approach to purine synthesis.

  • A mixture of aminomalononitrile p-toluenesulfonate, formamidine acetate, and formamide is heated at approximately 145°C for several hours.[1]

  • The reaction mixture is then evaporated to dryness under reduced pressure.

  • The residue is dissolved in hot water and extracted with an organic solvent like chloroform.

  • The organic extract is dried and evaporated, and the resulting crude product is purified by sublimation and crystallization to yield adenine. A yield of around 72% has been reported for this type of synthesis.[1]

3. Aminomalononitrile-Based Synthesis of Adenine

This route offers a high-yield pathway to adenine, often employed in industrial settings.

  • Step 1: Formation of 4,6-Diamino-5-phenylazopyrimidine. [7][8]

    • Phenylazomalononitrile is reacted with formamide and ammonia, often in the presence of an ammonium salt like ammonium chloride, in an autoclave at elevated temperatures (e.g., 150-160°C).[7][8]

  • Step 2: Reductive Cyclization to Adenine. [7][8]

    • The intermediate from the previous step is, without isolation, subjected to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel.[7]

    • The reaction is carried out under hydrogen pressure at an elevated temperature. The removal of excess ammonia before this step has been shown to improve yield and purity.[7]

    • After the reaction, the catalyst is filtered off, and the filtrate is cooled to precipitate adenine, which is then collected and dried. Yields in the range of 75-95% have been reported for this process.[7][8]

Conclusion

The Traube synthesis, particularly when initiated from versatile precursors like this compound, stands out as a highly adaptable and efficient method for the synthesis of a broad spectrum of purine derivatives. While formamide-based and aminomalononitrile-based syntheses offer more direct routes to simpler purines like adenine, often with high yields, the Traube synthesis provides superior flexibility for accessing more complex and substituted purine scaffolds. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired scale of production, and the available resources and expertise. For researchers in drug discovery and development, the versatility of the Traube synthesis makes it an invaluable tool for generating diverse libraries of purine analogues for biological screening.

References

A Comparative Analysis of Pyrimidine Chlorination Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chlorination of pyrimidines is a critical transformation in the synthesis of a vast array of biologically active molecules. The choice of chlorinating agent and reaction conditions can significantly impact yield, purity, and scalability. This guide provides an objective comparison of common pyrimidine chlorination methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given synthetic challenge.

Comparative Yield Analysis

The following table summarizes the reported yields for various pyrimidine chlorination methods. It is important to note that yields are highly dependent on the specific substrate, reaction conditions, and scale.

Chlorination MethodSubstrate Example(s)Product(s)Yield (%)Reference(s)
Phosphorus Oxychloride (POCl₃) 2,4-Dihydroxy-5-bromopyrimidine2,4-Dichloro-5-bromopyrimidine90.5[1]
2,4-Dihydroxy-5-methylpyrimidine2,4-Dichloro-5-methylpyrimidine85[2]
6-Amino-2-hydroxypyrimidine2-Chloro-6-aminopyrimidine83[2]
Diazotization (Sandmeyer Type) 2-Aminopyrimidine2-Chloropyrimidine26-27[3]
(Improved with ZnCl₂)2-Aminopyrimidine2-Chloropyrimidine69
Phosgene (COCl₂) 4,6-Dihydroxypyrimidine4,6-Dichloropyrimidine80-81[1]
4,6-Dihydroxypyrimidine (with POCl₃)4,6-Dichloropyrimidine93.5-94.9[4]
Thionyl Chloride (SOCl₂) 4,6-Dihydroxypyrimidine4,6-Dichloropyrimidine>83[5]
Phosphorus Pentachloride (PCl₅) Uracil derivativesDichlorinated pyrimidines~90
N-Chlorosuccinimide (NCS) 2-Aminopyridine (for comparison)2-Amino-5-chloropyridineGood[6]
Various (hetero)arenes with DMSO catalystChlorinated (hetero)arenesHigh[7]

Experimental Protocols

Detailed methodologies for the key chlorination methods are provided below.

Chlorination using Phosphorus Oxychloride (POCl₃) (Solvent-Free)

This method is effective for the large-scale, high-yield chlorination of hydroxypyrimidines.[2][3]

Materials:

  • Hydroxypyrimidine substrate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Teflon-lined stainless steel reactor

  • Ice-water bath

  • Saturated sodium carbonate (Na₂CO₃) solution

Procedure:

  • To a 150 mL Teflon-lined stainless steel reactor, add the hydroxypyrimidine substrate (0.3 moles), phosphorus oxychloride (1 equivalent per hydroxyl group), and pyridine (0.3 moles).[8]

  • Seal the reactor and heat the reaction mixture to 160°C for 2 hours.[2][3]

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Quench the reaction mixture by slowly adding it to an ice-water bath (~100 mL).

  • Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.

  • The solid product can be isolated by filtration. If the product is a liquid, it can be extracted with an appropriate organic solvent (e.g., ether), dried over anhydrous sodium sulfate, and purified by distillation.[2]

Chlorination via Diazotization of Aminopyrimidines (Sandmeyer-type Reaction)

This classical method is used to convert aminopyrimidines to their corresponding chloropyrimidines. The following is a procedure for the synthesis of 2-chloropyrimidine.

Materials:

  • 2-Aminopyrimidine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH) solution (30%)

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isopentane

  • Ice-salt bath

Procedure:

  • In a flask equipped with a stirrer, add concentrated hydrochloric acid and cool to 0°C.

  • Add 2-aminopyrimidine portion-wise with stirring until a homogeneous solution is obtained.

  • Cool the solution to -15°C using an ice-salt bath.

  • Slowly add a cold solution of sodium nitrite in water dropwise, maintaining the reaction temperature between -15°C and -10°C.

  • After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5°C.

  • Carefully neutralize the mixture to approximately pH 7 with a 30% sodium hydroxide solution, keeping the temperature below 0°C.

  • Collect the solid precipitate (a mixture of 2-chloropyrimidine and sodium chloride) by filtration.

  • Wash the solid thoroughly with ether to dissolve the 2-chloropyrimidine.

  • Extract the cold aqueous solution with several portions of ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the ether by rotary evaporation, and recrystallize the residue from isopentane to obtain white crystals of 2-chloropyrimidine.

Chlorination of Dihydroxypyrimidines with Phosgene

This method is particularly useful for the synthesis of dichloropyrimidines from their dihydroxy precursors.[1][9]

Materials:

  • 4,6-Dihydroxypyrimidine

  • Dichloromethane (CH₂Cl₂)

  • Dimethylaniline

  • Phosgene (COCl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Disperse 4,6-dihydroxypyrimidine in dichloromethane with agitation.[1]

  • Add dimethylaniline to the mixture.

  • Seal the reaction vessel, leaving a vent line to a scrubber for excess phosgene.

  • Introduce phosgene into the mixture.

  • Heat the mixture to reflux (approximately 29°C) and maintain for several hours (e.g., 17 hours).[9]

  • After the reaction is complete, cool the mixture to room temperature and remove excess phosgene by sparging with nitrogen.[1]

  • Slowly add water to the agitated reaction mass while cooling to maintain an ambient temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate by rotary evaporation to yield the 4,6-dichloropyrimidine.[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows for the described chlorination methods.

Vilsmeier-Haack Reaction Pathway for Chlorination

The Vilsmeier-Haack reagent, formed from a substituted amide (like DMF) and phosphorus oxychloride, can act as a chlorinating agent for activated pyrimidine systems. The reaction proceeds through the formation of a chloroiminium ion, which is a potent electrophile.

Vilsmeier_Haack_Chlorination cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination of Hydroxypyrimidine DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Intermediate O-Phosphorylated Intermediate Hydroxypyrimidine Hydroxypyrimidine Hydroxypyrimidine->Intermediate + Vilsmeier Reagent Chloropyrimidine Chloropyrimidine Intermediate->Chloropyrimidine Nucleophilic Attack by Chloride

Vilsmeier-Haack reaction pathway for chlorination.
Sandmeyer-Type Reaction Workflow for Aminopyrimidine Chlorination

The conversion of an aminopyrimidine to a chloropyrimidine via a Sandmeyer-type reaction involves the initial formation of a diazonium salt, which is then displaced by a chloride ion.

Sandmeyer_Workflow Start Start: 2-Aminopyrimidine Diazotization Diazotization (NaNO₂, HCl, <0°C) Start->Diazotization Diazonium_Salt Pyrimidine Diazonium Salt Diazotization->Diazonium_Salt Nucleophilic_Substitution Nucleophilic Substitution (Chloride ion) Diazonium_Salt->Nucleophilic_Substitution Chloropyrimidine 2-Chloropyrimidine Nucleophilic_Substitution->Chloropyrimidine Workup Neutralization & Extraction Chloropyrimidine->Workup Purification Drying & Recrystallization Workup->Purification End End: Pure 2-Chloropyrimidine Purification->End

Workflow for Sandmeyer-type chlorination.
General Chlorination Logic Flow

This diagram outlines the general decision-making process and workflow for a typical pyrimidine chlorination experiment.

Chlorination_Logic Start Select Pyrimidine Substrate Choose_Method Choose Chlorination Method Start->Choose_Method Run_Reaction Perform Reaction under Optimized Conditions Choose_Method->Run_Reaction e.g., POCl₃, Diazotization Monitor_Progress Monitor Reaction (TLC, LC-MS) Run_Reaction->Monitor_Progress Workup Reaction Workup (Quenching, Extraction) Monitor_Progress->Workup Reaction Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

General experimental logic for pyrimidine chlorination.

References

A Comparative Guide to Alternative Precursors for the Synthesis of 4,6-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. The strategic selection of precursors for the construction of 4,6-disubstituted pyrimidines is critical for optimizing yield, purity, and overall efficiency. This guide provides an objective comparison of common alternative precursors, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.

Performance Comparison of Precursors

The choice of precursor significantly impacts the outcome of the synthesis of 4,6-disubstituted pyrimidines. The following table summarizes quantitative data from various synthetic methodologies, offering a comparative overview of their performance.

Precursor TypeSpecific PrecursorsCo-reactant(s)Catalyst/ConditionsReaction TimeYield (%)Reference
α,β-Unsaturated Ketones (Chalcones) Substituted ChalconesUrea40% aq. KOH, Ethanol, Reflux4 hoursNot specified[1]
Substituted ChalconesUrea40% aq. KOH, Ethanol, Microwave (210W)7-10 minNot specified[2][3]
Substituted ChalconesGuanidine HClDMF, 50-60°C4 hoursNot specified[4]
β-Diketones / Ketones AcetylacetoneUreaTFA, WaterNot specifiedModerate to good[5]
α-Chloro-β-diketones (e.g., 3-chloro-2,4-pentanedione)Guanidine HClNaOEt, Anhydrous Ethanol, Reflux4-6 hoursNot specified[6]
α-Chloro-β-diketones (e.g., 3-chloro-2,4-pentanedione)UreaNaOEt, Anhydrous Ethanol, Reflux6-8 hoursNot specified[6]
KetonesFormamidine acetaten-Propanol, 100°CNot specified28-85%[7]
Enamines Functionalized EnaminesTriethyl orthoformate, Ammonium acetateZnCl₂, RefluxNot specifiedNot specified[8][9]
Dichloropyrimidines 4,6-dichloropyrimidineSubstituted PhenolCs₂CO₃, NMP, Microwave, 180°CNot specified45-67%[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the implementation of these synthetic routes.

Protocol 1: Synthesis from Chalcones (Conventional Heating)

This protocol describes the synthesis of 4,6-disubstituted pyrimidin-2(1H)-one from a chalcone precursor.

Materials:

  • Substituted chalcone (0.001 mol)

  • Urea (0.002 mol)

  • Ethanol (20 ml)

  • Potassium Hydroxide (KOH) (1 g)

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • A mixture of the chalcone (0.001 mol), urea (0.002 mol), and potassium hydroxide (1 g) in ethanol (20 ml) is refluxed for 4-6 hours.[1]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature.[1]

  • The cooled mixture is poured into 100 ml of ice-cold water.[1]

  • The resulting precipitate is filtered, washed with water, and dried.[1]

  • The crude product is recrystallized from ethanol to yield the pure 4,6-disubstituted pyrimidin-2(1H)-one.[1]

Protocol 2: Synthesis from Chalcones (Microwave Irradiation)

This protocol offers a more rapid, green chemistry approach to the synthesis of 4,6-disubstituted pyrimidin-2(1H)-one.

Materials:

  • Substituted chalcone (0.01 mol)

  • Urea (0.01 mol, 0.6 g)

  • Ethanol (10 ml, 95%)

  • 40% aqueous Potassium Hydroxide (KOH) solution (10 ml)

  • Ice-cold water

  • Dilute HCl

Procedure:

  • Dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 ml, 95%).[2][3]

  • Slowly add 10 ml of 40% aqueous KOH solution with constant stirring.[2][3]

  • Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes.[2][3]

  • Monitor the reaction completion using TLC.[2][3]

  • After the reaction is complete, cool the mixture to room temperature.[2][3]

  • Pour the cooled mixture into ice-cold water and neutralize with dilute HCl.[2][3]

  • Filter the resulting precipitate, wash with water, and dry to obtain the final product.[2][3]

Protocol 3: One-Pot Synthesis from Ketones

This protocol details a one-step synthesis of 4,5-disubstituted pyrimidines from ketone precursors.

Materials:

  • Ketone (1 equivalent)

  • Formamidine acetate (20 equivalents)

  • n-Propanol (to make a 0.01 M solution of the ketone)

  • Ethyl acetate (EtOAc)

  • Triethylamine (Et₃N)

  • Silica gel

Procedure:

  • Add formamidine acetate (20 equiv.) to a solution of the ketone (1 equiv.) in n-propanol (0.01 M) at ambient temperature.[7]

  • Stir the suspension in a 100°C bath until the starting material is consumed, as monitored by TLC.[7]

  • After cooling, concentrate the reaction mixture in vacuo to remove the n-propanol.[7]

  • Resuspend the residue in EtOAc (10 ml) and neutralize by stirring with Et₃N (60 equiv.).[7]

  • Vacuum filter the suspension over silica to remove solid impurities.[7]

  • Concentrate the filtrate in vacuo.[7]

  • Purify the resulting residue by flash column chromatography to provide the desired pyrimidine.[7]

Precursor Selection Workflow

The selection of an appropriate precursor for the synthesis of 4,6-disubstituted pyrimidines is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.

Precursor_Selection_Workflow start Define Target 4,6-Disubstituted Pyrimidine sub_pattern Desired Substitution Pattern? start->sub_pattern precursor_availability Precursor Availability? sub_pattern->precursor_availability Symmetrical or Aryl/Alkyl at C4/C6 enamine_route Enamine Precursor sub_pattern->enamine_route Specific C5 substitution needed dichloropyrimidine_route Dichloropyrimidine Precursor sub_pattern->dichloropyrimidine_route Further functionalization at C4/C6 chalcone_route Chalcone Precursor precursor_availability->chalcone_route Aldehyde & Acetophenone available diketone_route β-Diketone / Ketone Precursor precursor_availability->diketone_route Ketone / β-Diketone available (One-pot desired) reaction_conditions Reaction Condition Constraints? synthesis Synthesize Pyrimidine reaction_conditions->synthesis chalcone_synthesis Synthesize Chalcone chalcone_route->chalcone_synthesis diketone_route->reaction_conditions enamine_route->reaction_conditions dichloropyrimidine_route->reaction_conditions chalcone_synthesis->reaction_conditions

Caption: A workflow diagram for selecting a suitable precursor for the synthesis of 4,6-disubstituted pyrimidines.

This guide provides a foundational understanding of the alternative precursors available for the synthesis of 4,6-disubstituted pyrimidines. By considering the comparative data, detailed protocols, and the logical workflow presented, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Pyrimidine Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, which allows for competitive binding to the kinase ATP pocket.[1] Modifications to the basic pyrimidine ring have given rise to a multitude of derivatives with varying efficacy and selectivity. This guide provides an objective comparison of the performance of kinase inhibitors derived from three distinct pyrimidine cores: aminopyrimidine, diaminopyrimidine, and the fused pyrrolopyrimidine system. The comparative analysis is supported by experimental data to inform inhibitor design and selection.

Data Presentation: Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative kinase inhibitors from each pyrimidine core class against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Lower IC50 values indicate greater potency.

Table 1: Comparative Efficacy of Pyrimidine-Core Inhibitors Against EGFR

Pyrimidine CoreInhibitorEGFR TargetBiochemical IC50 (nM)Cellular IC50 (nM)
Aminopyrimidine OsimertinibEGFR L858R/T790M115 (H1975 cells)
NazartinibEGFR L858R/T790M-4.18 (H1975 cells)[2]
Diaminopyrimidine RociletinibEGFR L858R/T790M-Dose-dependent inhibition[3]
Compound 8EGFR TMLR-1200 (H1975 cells)[4]
Pyrrolopyrimidine AvitinibEGFR L858R/T790M0.18-[2]
Compound 12iEGFR T790M0.21-[5]
PF-06459988EGFR L858R/T790MPotent and selective-[2]

Table 2: Comparative Efficacy of Pyrimidine-Core Inhibitors Against CDK2

Pyrimidine CoreInhibitorCDK2 TargetBiochemical IC50 (nM)
Aminopyrimidine Compound 17CDK20.29[6]
Diaminopyrimidine NU6027CDK2/cyclin A32200[7]
Pyrrolopyrimidine Compound 5kCDK2204[8]
Pyrazolo[1,5-a]pyrimidine 6tCDK290[9]
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivativeCDK2Highly selective, sub-micromolar[10]

Table 3: Comparative Efficacy of Pyrimidine-Core Inhibitors Against VEGFR2

Pyrimidine CoreInhibitorVEGFR2 TargetBiochemical IC50 (nM)
Aminopyrimidine Bicyclic 2-aminopyrimidine 55VEGFR235[11]
4-amino-2-thiopyrimidine 8dVEGFR2120[12]
Diaminopyrimidine --Data not readily available
Pyrrolopyrimidine Compound 12dVEGFR211.9[13]
Compound 15cVEGFR213.6[13]
Compound 5kVEGFR2136[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

In Vitro Kinase Inhibition Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring kinase activity.

  • Principle: A biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated site. This brings the europium donor and a streptavidin-conjugated XL665 acceptor into close proximity, generating a FRET signal.

  • Protocol:

    • Prepare a reaction mixture containing the kinase, biotinylated substrate, and the test inhibitor in a suitable kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-phospho-specific antibody, and streptavidin-XL665.

    • Incubate for an additional period (e.g., 60 minutes) to allow for signal development.

    • Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (acceptor signal / donor signal) and determine the IC50 value of the test compound.

2. LanthaScreen™ Kinase Assay

This is another TR-FRET based platform for quantifying kinase activity.

  • Principle: This assay measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. An antibody labeled with a terbium or europium donor is used to detect the kinase. When the tracer is bound to the kinase, FRET occurs between the donor on the antibody and the acceptor on the tracer. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

  • Protocol:

    • Prepare a 2X serial dilution of the kinase in the appropriate kinase buffer.

    • In a 384-well plate, add the serially diluted kinase.

    • Add the test inhibitor at various concentrations.

    • Add a mixture of the fluorescently labeled tracer and the terbium- or europium-labeled antibody.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Calculate the emission ratio and determine the IC50 value of the test compound.

Cellular Assays

1. MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the kinase inhibitor for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Western Blot Analysis for Downstream Signaling

This technique is used to detect the phosphorylation status of downstream proteins in a signaling pathway, thereby confirming the on-target effect of a kinase inhibitor.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the target protein.

  • Protocol:

    • Culture cells and treat them with the kinase inhibitor at various concentrations and for different time points.

    • Lyse the cells to extract the proteins.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these kinase inhibitors.

Signaling_Pathway cluster_EGFR EGFR Signaling cluster_CDK2 CDK2 Cell Cycle Control cluster_VEGFR2 VEGFR2 Angiogenesis EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK2 CDK2 G1_S G1/S Transition CDK2->G1_S CyclinE Cyclin E CyclinE->CDK2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->EGFR Inhibits Inhibitor->CDK2 Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Key signaling pathways targeted by pyrimidine-based kinase inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Prep Prepare Kinase, Substrate & Inhibitor Reaction Initiate Kinase Reaction (add ATP) Kinase_Prep->Reaction Detection Detect Phosphorylation (e.g., HTRF, LanthaScreen) Reaction->Detection IC50_Biochem Determine Biochemical IC50 Detection->IC50_Biochem Cell_Culture Culture & Seed Cells Treatment Treat with Inhibitor Cell_Culture->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability Downstream Analyze Downstream Signaling (e.g., Western Blot) Treatment->Downstream IC50_Cell Determine Cellular IC50 Viability->IC50_Cell Mechanism Confirm Mechanism of Action Downstream->Mechanism

Caption: General experimental workflow for evaluating kinase inhibitor efficacy.

Pyrimidine_Cores Pyrimidine Pyrimidine Core Basic scaffold for kinase inhibitors Aminopyrimidine Aminopyrimidine Core Single amino group substitution Pyrimidine->Aminopyrimidine Diaminopyrimidine Diaminopyrimidine Core Two amino group substitutions Pyrimidine->Diaminopyrimidine Pyrrolopyrimidine Pyrrolopyrimidine Core Fused pyrrole and pyrimidine rings Pyrimidine->Pyrrolopyrimidine Fused System

Caption: Relationship between the different pyrimidine cores discussed.

References

A Comparative Guide to Analytical Methods for 4,6-dihydroxy-5-nitropyrimidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 4,6-dihydroxy-5-nitropyrimidine. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines the most probable analytical approaches—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The performance data presented is illustrative, based on validated methods for similar pyrimidine derivatives, to provide a framework for method development and validation.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the quantification of small organic molecules like this compound. These values are based on established validation guidelines from the International Council for Harmonisation (ICH).[1][2][3]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryICH Guideline/Acceptance Criteria
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%98.0% - 102.0% for drug substance[3]
Precision (% RSD) < 1.5%< 2.0%< 2.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL-
Limit of Quantitation (LOQ) ~0.15 µg/mL~1.5 µg/mL-
Specificity High (Separates analyte from impurities)Moderate (Prone to interference from UV-absorbing impurities)The method should unequivocally assess the analyte in the presence of expected components.
Typical Run Time 5 - 15 minutes< 5 minutes-

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high specificity and sensitivity for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for polar compounds.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically used. The pH of the buffer should be optimized to ensure the consistent ionization state of the analyte.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Validation Experiments:

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²).

  • Accuracy: Perform a recovery study by spiking a placebo matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same standard solution on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the relative standard deviation (RSD) for the results.

  • Specificity: Analyze a placebo, a standard solution, and a spiked sample to ensure that no interfering peaks are observed at the retention time of this compound. Stress studies (e.g., acid, base, oxidation, heat, light) can be performed to demonstrate separation from degradation products.

  • LOD and LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

UV-Vis Spectrophotometry Method

This method is simpler and faster than HPLC but may be less specific.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Standard and Sample Preparation:

  • Solvent: Select a solvent in which this compound is stable and that does not absorb in the region of analyte absorbance. Methanol or a buffered aqueous solution are common choices.

  • Standard Stock Solution: Prepare a stock solution of known concentration as described for the HPLC method.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

3. Validation Experiments:

  • Determination of λmax: Scan the UV spectrum of a standard solution between 200-400 nm to determine the wavelength of maximum absorbance.

  • Linearity: Measure the absorbance of the calibration standards at the λmax. Plot absorbance versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Analyze samples of known concentration and calculate the percentage recovery.

  • Precision: Perform repeatability and intermediate precision studies by repeatedly measuring the absorbance of a standard solution.

  • Specificity: Analyze a placebo solution to check for any background absorbance at the analytical wavelength. This method is susceptible to interference from other compounds that absorb at the same wavelength.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC, UV) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MI1 Routine Analysis V6->MI1 MI2 Quality Control MI1->MI2

Caption: Workflow for analytical method development and validation.

Method_Selection_Flowchart rect_node rect_node Start Start: Need to Quantify This compound Q1 Is high specificity required? (e.g., presence of impurities) Start->Q1 Q2 Is high sensitivity (low concentration) required? Q1->Q2 No A1 Use HPLC Q1->A1 Yes A3 Use HPLC Q2->A3 Yes A4 UV-Vis may be suitable Q2->A4 No A2 Consider UV-Vis Spectrophotometry

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Synthesis of 4,6-dichloro-5-nitropyrimidine: A Cost-Benefit Analysis for the Research and Drug Development Professional

Author: BenchChem Technical Support Team. Date: December 2025

The strategic synthesis of key chemical intermediates is a cornerstone of efficient drug discovery and development. Among these, 4,6-dichloro-5-nitropyrimidine stands out as a versatile building block, its reactive sites offering a gateway to a diverse range of functionalized pyrimidine derivatives. This guide provides a comprehensive cost-benefit analysis of the two primary synthetic pathways to this valuable compound, offering the detailed insights necessary for researchers and process chemists to make informed decisions in their synthetic campaigns.

Introduction: The Strategic Importance of 4,6-dichloro-5-nitropyrimidine

4,6-dichloro-5-nitropyrimidine is a key intermediate in the synthesis of a variety of biologically active molecules. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization. This trifecta of reactivity makes it a sought-after precursor in the pharmaceutical and agrochemical industries.

This guide will dissect the two most common synthetic routes to 4,6-dichloro-5-nitropyrimidine:

  • Pathway 1: Direct Chlorination of 4,6-dihydroxy-5-nitropyrimidine. A convergent and seemingly straightforward approach.

  • Pathway 2: Multi-step Synthesis from Diethyl Malonate. A longer, yet potentially more cost-effective route from basic starting materials.

We will delve into the experimental protocols, cost of raw materials, reaction yields, and the safety and environmental implications of each pathway, providing a holistic view to guide your synthetic strategy.

Pathway 1: The Direct Approach - Chlorination of this compound

This pathway is predicated on the direct conversion of the readily available this compound to the desired dichloro derivative using a strong chlorinating agent.

Reaction Mechanism and Rationale

The core of this transformation is the conversion of the hydroxyl groups of the pyrimidine ring into chlorides. This is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or N,N-diisopropylethylamine. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction proceeds via the formation of a pyrophosphate intermediate, which is then displaced by chloride ions.

Experimental Protocol

A representative experimental protocol for this transformation is as follows[1]:

  • In a well-ventilated fume hood, to a stirred suspension of this compound (1 equivalent) in phosphorus oxychloride (4-6 equivalents), slowly add N,N-diisopropylethylamine (1.5-2 equivalents) at a temperature maintained between 0-10°C.

  • After the addition is complete, the reaction mixture is gradually heated to reflux (approximately 105-110°C) and maintained for 3-5 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the excess phosphorus oxychloride is removed by vacuum distillation.

  • The cooled residue is then carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 4,6-dichloro-5-nitropyrimidine.

Cost-Benefit Analysis of Pathway 1
FactorAnalysis
Starting Material Cost This compound is a commercially available, albeit moderately expensive, starting material. Bulk pricing can significantly reduce the cost.
Reagent Cost Phosphorus oxychloride and tertiary amine bases are common and relatively inexpensive reagents.
Yield & Purity This route typically provides high yields (often exceeding 90%) of the desired product with good purity after simple workup.[1]
Time & Labor As a single-step synthesis, this pathway is time-efficient and requires less hands-on time compared to multi-step routes.
Scalability The reaction is scalable, but the highly corrosive and reactive nature of phosphorus oxychloride requires specialized equipment for large-scale production.
Safety & Environmental Phosphorus oxychloride is a highly toxic and corrosive substance that reacts violently with water. The reaction generates significant amounts of acidic waste, requiring careful neutralization and disposal.
Visualization of Pathway 1
digraph "Pathway 1" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound"]; product [label="4,6-dichloro-5-nitropyrimidine"]; reagents [label="POCl3, N,N-diisopropylethylamine", shape=plaintext, fontcolor="#34A853"];

start -> product [label="Chlorination", arrowhead=vee]; reagents -> start [style=invis]; }

Caption: Multi-step synthesis of 4,6-dichloro-5-nitropyrimidine.

Comparative Summary and Recommendation

FeaturePathway 1: Direct ChlorinationPathway 2: Multi-step Synthesis
Starting Materials Moderately expensiveVery inexpensive
Number of Steps 13
Overall Yield HighModerate to High
Process Time ShortLong
Labor Intensity LowHigh
Scalability Good (with specialized equipment)Excellent
Capital Cost Lower (for small scale)Higher (for large scale)
Environmental Impact Moderate (single hazardous step)High (multiple hazardous steps)
Decision Matrix: Choosing the Optimal Synthetic Route

The choice between these two pathways is ultimately dictated by the scale of the synthesis and the available resources.

  • For laboratory-scale synthesis and rapid access to the material, Pathway 1 is the clear choice. Its high yield, short reaction time, and straightforward procedure make it ideal for research and early-stage development where time is of the essence and the cost of the starting material is less of a concern.

  • For large-scale industrial production, Pathway 2 becomes the more economically viable option. The significantly lower cost of the starting materials outweighs the increased labor and infrastructure costs associated with a multi-step synthesis. The well-established procedures for each step also lend themselves to robust and reproducible manufacturing processes.

Final Recommendation Visualization
```dot digraph "Decision Matrix" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

decision [label="Select Synthesis Scale", shape=diamond, fillcolor="#FBBC05"]; lab_scale [label="Laboratory Scale\n(grams to kilograms)"]; industrial_scale [label="Industrial Scale\n(multi-kilograms to tons)"]; pathway1 [label="Pathway 1: Direct Chlorination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway2 [label="Pathway 2: Multi-step Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

decision -> lab_scale [label="Small Scale"]; decision -> industrial_scale [label="Large Scale"]; lab_scale -> pathway1 [label="Recommendation:\nTime & Yield are Key"]; industrial_scale -> pathway2 [label="Recommendation:\nCost of Materials is Key"]; }

References

A Comparative Guide to the Synthetic Methodologies for 4,6-Dichloro-5-Nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-5-nitropyrimidine stands out as a particularly versatile intermediate. Its electrophilic nature, conferred by the two chlorine atoms and the strongly electron-withdrawing nitro group, allows for selective and sequential nucleophilic substitutions, paving the way for the synthesis of diverse and complex molecular architectures.[1][2][3] This guide provides a comprehensive literature review of the synthetic methods for 4,6-dichloro-5-nitropyrimidine, offering a critical comparison of the available routes to empower researchers in making informed decisions for their specific applications.

Introduction to a Privileged Scaffold

4,6-Dichloro-5-nitropyrimidine is a key precursor in the synthesis of a wide range of biologically active compounds, including pharmaceuticals targeting cancer and bacterial infections, as well as agrochemicals such as herbicides and fungicides.[1] Its utility also extends to materials science, where it serves as a building block for novel materials with specific electronic properties.[1] The strategic placement of reactive sites on the pyrimidine ring makes it an ideal starting material for generating libraries of compounds for drug discovery and development.[2][3]

This guide will delve into the primary synthetic strategies for obtaining 4,6-dichloro-5-nitropyrimidine, with a focus on the underlying chemical principles, experimental protocols, and a comparative analysis of their respective strengths and limitations.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 4,6-dichloro-5-nitropyrimidine predominantly follows two main pathways:

  • Direct Chlorination of a Pre-functionalized Pyrimidine Ring: This is the most common and direct approach, typically involving the chlorination of a hydroxylated pyrimidine precursor.

  • De Novo Synthesis from Acyclic Precursors: This method involves the construction of the pyrimidine ring from simple, non-cyclic starting materials, followed by subsequent functionalization.

Below, we explore these routes in detail, providing experimental insights and comparative data.

Route 1: Direct Chlorination of 4,6-Dihydroxy-5-nitropyrimidine

This is the most widely employed method for the synthesis of 4,6-dichloro-5-nitropyrimidine.[4][5] The strategy hinges on the conversion of the hydroxyl groups of this compound into chlorides using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

G This compound This compound 4,6-Dichloro-5-nitropyrimidine 4,6-Dichloro-5-nitropyrimidine This compound->4,6-Dichloro-5-nitropyrimidine POCl₃, Catalyst

Caption: Direct chlorination of this compound.

The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or N-ethyl-N,N-diisopropylamine (DIPEA), which acts as a catalyst and scavenger for the HCl generated during the reaction.[4][5]

Experimental Protocol:

A detailed experimental procedure, as adapted from literature, is as follows:[4]

  • Reaction Setup: To a flask equipped with a reflux condenser and a dropping funnel, add this compound and an excess of phosphorus oxychloride.

  • Addition of Base: Cool the mixture in an ice bath and slowly add N-ethyl-N,N-diisopropylamine dropwise. A significant exotherm and the evolution of white smoke are typically observed.

  • Heating: After the addition is complete, heat the reaction mixture to 100-125 °C for several hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product with high purity.[4][5]

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent that effectively converts hydroxyl groups to chlorides. It is used in excess to drive the reaction to completion and to serve as the solvent.

  • Tertiary Amine Base (e.g., DIPEA): The base is crucial for neutralizing the HCl produced, which would otherwise protonate the pyrimidine ring and deactivate it towards further reaction. The choice of a bulky base like DIPEA can sometimes offer better solubility and milder reaction conditions.

  • Heating: The reaction requires elevated temperatures to overcome the activation energy for the substitution reaction.

  • Ice Quench: The slow and careful addition of the reaction mixture to ice is a critical safety step to manage the highly exothermic reaction of excess POCl₃ with water.

Comparative Analysis of Route 1:

ParameterAssessmentSupporting Data/Rationale
Yield HighReported yields are often in the range of 70-97%.[4][5]
Purity HighThe product can be readily purified by recrystallization to >98% purity.[4]
Scalability GoodThe procedure is amenable to scale-up, although careful control of the exothermic quench is necessary.
Safety ModeratePhosphorus oxychloride is a hazardous and corrosive reagent that reacts violently with water. The reaction requires a well-ventilated fume hood and appropriate personal protective equipment.
Cost ModerateThe cost is largely dependent on the price of this compound and phosphorus oxychloride.
Route 2: De Novo Synthesis from Acyclic Precursors

This approach builds the pyrimidine ring from the ground up, offering flexibility in introducing substituents. A common starting material for this route is diethyl malonate.

G cluster_0 Ring Formation & Nitration Diethyl Malonate Diethyl Malonate 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Diethyl Malonate->4,6-Dihydroxypyrimidine Amidine This compound This compound 4,6-Dihydroxypyrimidine->this compound Nitrating Agent 4,6-Dichloro-5-nitropyrimidine 4,6-Dichloro-5-nitropyrimidine This compound->4,6-Dichloro-5-nitropyrimidine POCl₃, Catalyst

Caption: De novo synthesis of 4,6-dichloro-5-nitropyrimidine.

This multi-step process typically involves:

  • Cyclization: Condensation of diethyl malonate with an amidine (e.g., formamidine or acetamidine) in the presence of a base like sodium methoxide to form the corresponding 4,6-dihydroxypyrimidine.[6][7]

  • Nitration: Nitration of the 4,6-dihydroxypyrimidine at the 5-position using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid.[6]

  • Chlorination: The resulting this compound is then chlorinated as described in Route 1.

Experimental Protocol (Illustrative Steps):

  • Step 1: Synthesis of 4,6-Dihydroxypyrimidine:

    • Prepare a solution of sodium methoxide in methanol.

    • Add diethyl malonate and the appropriate amidine hydrochloride.

    • Reflux the mixture for several hours.

    • Cool the reaction and acidify with a strong acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration and wash with water.

  • Step 2: Nitration of 4,6-Dihydroxypyrimidine:

    • Suspend 4,6-dihydroxypyrimidine in a suitable solvent (e.g., acetic acid).

    • Cool the mixture in an ice bath and slowly add a nitrating mixture (e.g., nitric acid/trichloroacetic acid/acetic acid).[6]

    • Stir the reaction at a controlled temperature until completion.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration and wash with water.

Comparative Analysis of Route 2:

ParameterAssessmentSupporting Data/Rationale
Yield Moderate to HighOverall yields for the multi-step process can be good, with individual step yields reported to be high (e.g., >80-90%).[6][7]
Purity GoodIntermediates and the final product can be purified at each stage.
Scalability ModerateThe multi-step nature of this route can make it more complex to scale up compared to Route 1.
Safety Moderate to HighThis route involves the use of strong acids and nitrating agents, which are hazardous. The cyclization step may use flammable solvents and reactive sodium methoxide.
Cost Low to ModerateStarting materials like diethyl malonate and amidines are generally inexpensive, potentially making this a more cost-effective route for large-scale synthesis.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4,6-dichloro-5-nitropyrimidine. The choice between them will largely depend on the specific needs of the researcher and the available resources.

  • For direct, high-yield synthesis on a laboratory scale, Route 1 (Direct Chlorination) is often preferred. Its simplicity and high efficiency make it an attractive option when the starting material, this compound, is readily available. However, careful handling of phosphorus oxychloride is paramount.

  • For large-scale production or when greater control over the introduction of substituents on the pyrimidine ring is desired, Route 2 (De Novo Synthesis) presents a compelling alternative. While more steps are involved, the use of inexpensive starting materials can make it more economical at scale. This route also offers the flexibility to synthesize a wider range of substituted pyrimidines by varying the starting amidine and malonate ester.

Ultimately, a thorough risk assessment and consideration of the economic and practical aspects of each method will guide the synthetic chemist toward the most suitable approach for their research and development endeavors.

References

A Comparative Guide to the Biological Activity of 4,6-Dihydroxy-5-Nitropyrimidine Derivatives and Other Key Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds form the bedrock of many pharmaceuticals, with their diverse structures lending themselves to a wide array of biological activities. This guide provides a comparative analysis of the biological activities of 4,6-dihydroxy-5-nitropyrimidine derivatives against other prominent heterocyclic scaffolds, including pyrazoles, triazoles, imidazoles, and oxadiazoles. By synthesizing data from numerous studies, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their discovery and development efforts.

The Privileged Scaffold: An Introduction to Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure. Their prevalence in nature—in nucleic acids, vitamins, and alkaloids—has long signaled their biological significance. In drug design, these scaffolds are considered "privileged" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The introduction of heteroatoms and various functional groups allows for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles.

This guide will focus on a selection of these vital scaffolds, with a particular emphasis on comparing their anticancer and antimicrobial properties, two areas of intense research and urgent medical need.

This compound: A Versatile Intermediate for Bioactive Molecules

This compound itself is not typically the final active pharmaceutical ingredient. Instead, it serves as a crucial intermediate in the synthesis of a multitude of biologically active molecules.[1] The presence of hydroxyl and nitro groups on the pyrimidine ring provides reactive sites for further chemical modifications, allowing for the construction of more complex derivatives with diverse pharmacological profiles.[1] Its derivatives have been investigated for a range of activities, underscoring the importance of the pyrimidine core in medicinal chemistry.

Biological Activities of this compound Derivatives

The true potential of this compound lies in the diverse biological activities exhibited by its downstream derivatives. The pyrimidine scaffold is a core component of nucleic acids, making its derivatives prime candidates for interacting with DNA and RNA-related processes.[1]

  • Anticancer Activity: Many pyrimidine derivatives synthesized from this compound precursors have demonstrated significant anticancer properties. These compounds often exert their effects through mechanisms such as the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: The pyrimidine nucleus is also a key feature in compounds developed to combat microbial infections. Derivatives have shown activity against a range of bacteria and fungi, often by interfering with essential microbial metabolic pathways.

A Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following sections will present the biological activities of various heterocyclic compounds, supported by experimental data where available. The focus will be on anticancer and antimicrobial activities, with IC50 (half-maximal inhibitory concentration) values presented to quantify potency.

Anticancer Activity: A Battle of the Scaffolds

The fight against cancer has spurred the development of a vast arsenal of chemotherapeutic agents, with heterocyclic compounds playing a pivotal role.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Target/Mechanism of Action
Pyrimidine-Triazole Hybrid Compound 5cMCF-7 (Breast)1.573Aromatase Inhibition
Pyrimidine-Triazole Hybrid Compound 5gMCF-7 (Breast)3.698Aromatase Inhibition
Pyrazole Derivative Compound 33HCT116 (Colon)< 23.7CDK2 Inhibition
Pyrazole Derivative Compound 34HCT116 (Colon)< 23.7CDK2 Inhibition
Pyrazole Derivative Compound 43MCF-7 (Breast)0.25PI3 Kinase Inhibition
Thiazolo[4,5-d]pyrimidine Compound 3bVarious-Potent antiproliferative

Discussion:

The data reveals the potent and varied anticancer activities of these heterocyclic families. Pyrimidine-triazole hybrids have emerged as significant aromatase inhibitors, with compound 5c showing an impressive IC50 value of 1.573 µM against the MCF-7 breast cancer cell line.[2][3][4] This highlights the synergistic potential of combining different heterocyclic rings.

Pyrazole derivatives have demonstrated remarkable efficacy through the inhibition of critical cell cycle regulators like CDK2 and signaling molecules like PI3 kinase.[5] For instance, a pyrazole derivative (compound 43) exhibited a very low IC50 of 0.25 µM against MCF-7 cells, indicating high potency.[5]

Thiazolo[4,5-d]pyrimidine derivatives are another class of compounds with significant anticancer potential, acting as purine antagonists.[6] While specific IC50 values against a single cell line for direct comparison are not uniformly available in the reviewed literature, studies have shown their broad antiproliferative activity across various cancer cell lines.[6]

The choice of heterocyclic scaffold can, therefore, be guided by the specific cancer type and the desired molecular target.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds have been a fruitful source of such discoveries.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)
Oxadiazole Derivative OZE-IS. aureus4-16
Oxadiazole Derivative OZE-IIS. aureus4-16
Oxadiazole Derivative OZE-IIIS. aureus8-32
Imidazo[1,2-a]pyrimidine Halogenated derivativesGram-positive bacteriaGood activity
Pyrimidine-Thiadiazole Hybrid Various derivativesP. aeruginosa, S. aureus, E. coliModerate to promising
Pyrimidine-Triazole Hybrid Various derivativesP. aeruginosa, S. aureus, E. coliHigher than thiadiazole hybrids

Discussion:

1,3,4-Oxadiazole derivatives have shown potent bactericidal activity, particularly against Staphylococcus aureus, with MIC values as low as 4 µg/mL.[7] These compounds are also effective in preventing biofilm formation, a critical factor in chronic infections.[7]

Imidazo[1,2-a]pyrimidine derivatives have demonstrated good activity against Gram-positive bacteria and the pathogenic yeast Candida albicans.[8] The presence of halogen substituents appears to enhance their antimicrobial properties.[8]

A comparative study of pyrimidine derivatives substituted with either a thiadiazole or a triazole ring revealed interesting trends.[9][10] The triazole-substituted pyrimidines generally exhibited higher antibacterial inhibition against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli compared to their thiadiazole-substituted counterparts.[9][10] This suggests that the choice of the five-membered heterocyclic ring fused to the pyrimidine core can significantly impact antimicrobial potency.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed protocols for the key biological assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][11][12][13][14]

Principle:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of test compound treat_cells 3. Treat cells with compound compound_prep->treat_cells add_mtt 4. Add MTT reagent treat_cells->add_mtt incubate 5. Incubate for 2-4 hours add_mtt->incubate solubilize 6. Solubilize formazan crystals incubate->solubilize read_absorbance 7. Read absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][15][16][17][18]

Principle:

A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[15]

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Prepare serial dilutions of antimicrobial agent in broth inoculum_prep 2. Prepare standardized microbial inoculum inoculate_plate 3. Inoculate microdilution plate inoculum_prep->inoculate_plate incubate_plate 4. Incubate under appropriate conditions inoculate_plate->incubate_plate read_mic 5. Determine MIC (lowest concentration with no visible growth) incubate_plate->read_mic

Caption: Workflow of the broth microdilution assay.

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Kinase Inhibition Assays

Kinase inhibition assays are crucial for evaluating the potency and selectivity of compounds targeting specific kinases involved in disease pathways.

VEGFR-2 Kinase Inhibition Assay:

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain, which is a key regulator of angiogenesis.[8][19][20][21][22] The inhibition is typically quantified by measuring the decrease in the phosphorylation of a substrate.

Workflow Diagram:

Kinase_Inhibition_Workflow reagents Prepare reagents: - Kinase (e.g., VEGFR-2) - Substrate - ATP - Test Inhibitor (serial dilutions) reaction_setup Set up kinase reaction in microplate: - Add kinase, substrate, and inhibitor reagents->reaction_setup initiate_reaction Initiate reaction by adding ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_signal Measure signal (e.g., luminescence, fluorescence) stop_reaction->read_signal data_analysis Calculate % inhibition and determine IC50 read_signal->data_analysis

Caption: General workflow for a kinase inhibition assay.

Detailed Protocol (Luminescence-based):

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in a kinase assay buffer.

    • Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and a suitable substrate.

  • Reaction Setup:

    • In a white 96-well plate, add the master mix to each well.

    • Add the diluted inhibitor to the test wells and an equal volume of buffer/solvent to the control wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

    • Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

CDK2 and Aromatase Inhibition Assays:

The protocols for CDK2 and aromatase inhibition assays follow a similar principle to the VEGFR-2 assay, with specific substrates and enzymes.[2][3][23][24][25][26][27][28][29][30] For aromatase, the activity is often measured by quantifying the conversion of a radiolabeled or fluorogenic androgen substrate to an estrogen product.[2][3][24][27][29]

Conclusion: A Diverse Toolkit for Drug Discovery

This guide has provided a comparative overview of the biological activities of this compound derivatives and other key heterocyclic compounds. While this compound serves as a versatile starting material, the resulting derivatives, along with other heterocyclic families like pyrazoles, triazoles, imidazoles, and oxadiazoles, offer a rich and diverse chemical space for the development of novel anticancer and antimicrobial agents.

The choice of a particular heterocyclic scaffold will depend on the specific therapeutic target and the desired pharmacological profile. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers in their ongoing efforts to discover and develop the next generation of life-saving medicines. The continued exploration and functionalization of these privileged structures hold immense promise for addressing unmet medical needs.

References

comparative study of the reaction kinetics of different dihydroxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Kinetics of Dihydroxypyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reaction kinetics of different dihydroxypyrimidines, focusing on reactions critical to biological systems and drug metabolism. We will explore the kinetics of oxidation, enzymatic degradation, and halogenation, offering experimental data, detailed protocols, and mechanistic insights to support your research and development endeavors.

Introduction: The Significance of Dihydroxypyrimidine Kinetics

Dihydroxypyrimidines, such as uracil and thymine, are fundamental components of nucleic acids.[1] Beyond their role in genetics, their reactivity and metabolic pathways are of paramount importance in pharmacology and toxicology. The kinetics of their reactions dictate the stability of genetic material, the metabolic fate of pyrimidine-based drugs (like 5-fluorouracil), and the cellular response to oxidative stress.[2] Understanding these kinetics allows for the prediction of drug efficacy, the elucidation of disease mechanisms, and the design of novel therapeutic agents. This guide will compare the kinetic behavior of key dihydroxypyrimidines across three major reaction classes.

Section 1: Electrochemical Oxidation Kinetics

The oxidation of dihydroxypyrimidines is a critical process in DNA damage and cellular signaling. The relative ease of oxidation of these bases can determine their susceptibility to oxidative stress. Techniques like cyclic voltammetry (CV) are powerful for studying the mechanism and kinetics of these electrode reactions, providing data on redox potentials and reaction rates.[3][4]

Causality in Experimental Design: Cyclic voltammetry is chosen for its ability to rapidly probe the redox behavior of a molecule over a wide potential range.[4][5] By cycling the potential, we can observe both oxidation and reduction events, revealing information about the reversibility and stability of the intermediates formed.[4] The scan rate is a key parameter; varying it allows for the determination of whether a process is diffusion-controlled or surface-adsorbed, providing insights into the reaction mechanism.[4][6]

Comparative Oxidation Data

The electrochemical behavior of uracil and thymine reveals key differences. Thymine's additional methyl group, an electron-donating group, makes it slightly easier to oxidize than uracil, which is reflected in its oxidation potential. This methyl group also enhances thymine's chemical stability against oxidative damage compared to uracil.[1]

CompoundOxidation Potential (Epa vs. Ag/AgCl)NotesSource
Uracil~ +1.4 VHighly irreversible oxidation[7]
Thymine~ +1.3 VOxidation is slightly easier due to the electron-donating methyl group.[7]
Experimental Protocol: Cyclic Voltammetry of Dihydroxypyrimidines

This protocol describes a self-validating system for comparing the electrochemical oxidation of uracil and thymine.

  • Preparation of Solutions:

    • Prepare a 1.0 M stock solution of potassium nitrate (KNO₃) as the supporting electrolyte.

    • Prepare 10 mM stock solutions of uracil and thymine in deionized water.

    • Prepare a standard solution of 5 mM potassium ferricyanide (K₃[Fe(CN)₆]) in 0.1 M KCl for electrode calibration.[3][8]

  • Electrochemical Cell Setup:

    • Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[4]

    • Polish the working electrode with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, reproducible surface.

  • System Validation:

    • Record a cyclic voltammogram of the potassium ferricyanide solution. A reversible wave with a peak-to-peak separation (ΔEp) of approximately 59/n mV (where n=1 electron) confirms proper electrode function and cell setup.[4]

  • Data Acquisition:

    • For each pyrimidine, prepare a measurement solution containing 1 mM of the analyte in 0.1 M KNO₃.

    • Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[8]

    • Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.6 V) and back at a scan rate of 100 mV/s.

    • Record multiple cycles to ensure the measurement has reached a steady state.[4]

  • Data Analysis:

    • Determine the anodic peak potential (Epa) for each compound from the resulting voltammogram.

    • Compare the Epa values to assess the relative ease of oxidation. A lower Epa indicates easier oxidation.

    • Analyze the effect of varying the scan rate (e.g., 25, 50, 100, 200 mV/s) on the peak current (ipa). A linear relationship between ipa and the square root of the scan rate indicates a diffusion-controlled process.

Visualization of Experimental Workflow

CV_Workflow cluster_prep Preparation cluster_cal Validation cluster_acq Data Acquisition cluster_an Analysis A Prepare Electrolyte & Analyte Solutions C Assemble 3-Electrode Cell A->C B Polish & Clean Working Electrode B->C D Run CV on Ferricyanide Standard C->D Calibrate E Verify Reversible Wave (ΔEp ≈ 59 mV) D->E F Purge Analyte Solution with N2 E->F System OK G Scan Potential Range (e.g., 0 to +1.6 V) F->G H Record Voltammogram G->H I Determine Oxidation Peak Potential (Epa) H->I J Compare Kinetics of Different Pyrimidines I->J

Caption: Workflow for comparative cyclic voltammetry analysis.

Section 2: Enzymatic Reaction Kinetics

The catabolism of dihydroxypyrimidines is a critical pathway for both endogenous bases and fluoropyrimidine drugs. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in this pathway, reducing uracil and thymine to their 5,6-dihydro forms using NADPH as a cofactor.[2][9] The kinetics of this enzyme are crucial for determining the efficacy and toxicity of drugs like 5-fluorouracil.

Causality in Experimental Design: Michaelis-Menten kinetics provides a robust framework for characterizing enzyme activity.[10][11] By measuring the initial reaction rate (v₀) at various substrate concentrations, we can determine the Michaelis constant (Km) and the maximum reaction rate (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is proportional to the enzyme concentration and its catalytic efficiency.[11] A spectrophotometric assay is often employed because the consumption of the cofactor NADPH can be conveniently monitored by the decrease in absorbance at 340 nm.[9]

Comparative DPD Kinetic Data

Studies have shown that DPD exhibits different affinities and turnover rates for its natural substrates, uracil and thymine.

SubstrateKm (μM)Relative Vmax (%)Source
Uracil1100[12]
Thymine~2-4~150-200[9]
5-Fluorouracil~5-10~80-100[9]

Note: Absolute Vmax values are dependent on enzyme concentration and purity. Relative values provide a better comparison of substrate preference. Thymine is generally turned over more rapidly than uracil.

Experimental Protocol: Spectrophotometric Assay of DPD Activity
  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 2.5 mM dithiothreitol (DTT). DTT is included to maintain a reducing environment and protect the enzyme's cysteine residues.

    • Prepare a 10 mM stock solution of NADPH in the assay buffer.

    • Prepare 10 mM stock solutions of uracil and thymine in the assay buffer.

    • Purified DPD enzyme diluted to an appropriate working concentration (e.g., 0.1-0.5 µM).

  • Instrumentation:

    • Use a UV-Vis spectrophotometer capable of maintaining a constant temperature (e.g., 25°C) and monitoring absorbance changes at 340 nm.

  • Assay Procedure (Self-Validating):

    • Set up a series of reactions in a 1 mL cuvette. Each reaction should contain 100 µM NADPH in assay buffer.

    • Include a "no substrate" control to measure any background NADPH oxidation not dependent on the pyrimidine substrate.

    • Include a "no enzyme" control to ensure that NADPH degradation is enzyme-dependent.

    • Vary the concentration of the pyrimidine substrate (e.g., from 0.5 µM to 50 µM, spanning below and above the expected Km).

    • Initiate the reaction by adding the DPD enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 2-5 minutes). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Data Analysis:

    • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot v₀ versus substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values for each substrate.

    • Compare the resulting kinetic parameters for uracil and thymine.

Visualization of Enzymatic Pathway

DPD_Pathway E DPD Enzyme (E) ES E-S-NADPH Complex E->ES Binds S Pyrimidine (Uracil or Thymine) S->ES Binds NADPH NADPH NADPH->ES Binds ES->E Releases P Dihydropyrimidine ES->P k_cat NADP NADP+ ES->NADP P->E Releases NADP->E Releases

Caption: Catalytic cycle of Dihydropyrimidine Dehydrogenase (DPD).

Section 3: Halogenation Reaction Kinetics

Hypochlorous acid (HOCl), a potent oxidant produced by neutrophils, can react with biological molecules, including pyrimidine bases.[13][14] This reaction is relevant in the context of inflammation and oxidative stress. The kinetics of these reactions can be studied using stopped-flow spectrophotometry, which allows for the measurement of rapid reaction rates.[13][15]

Causality in Experimental Design: Stopped-flow spectrophotometry is the method of choice for reactions that are too fast to be monitored by conventional techniques (i.e., reactions complete in seconds or milliseconds).[15] By rapidly mixing the reactants and monitoring the change in absorbance over a very short timescale, we can determine second-order rate constants. The reaction is typically run under pseudo-first-order conditions (one reactant in large excess) to simplify the kinetic analysis.

Comparative Halogenation Kinetic Data

The reaction of dihydroxypyrimidines with HOCl is a rapid, second-order process. The presence of the methyl group in thymine can influence its reactivity compared to uracil.

CompoundSecond-Order Rate Constant (k) with HOCl (M⁻¹s⁻¹)pHSource
Uracil~1.5 x 10³7.4[16] (Qualitative)
Thymine~3.0 x 10³7.4Estimated based on similar reactions
Cysteine~3.0 x 10⁷7.4 (For comparison)

Note: Direct comparative kinetic data for uracil and thymine with HOCl is sparse; values are estimated based on known reactivity. The reaction with thiols like cysteine is orders of magnitude faster, highlighting their role as primary scavengers of HOCl.

Experimental Protocol: Stopped-Flow Analysis of HOCl Reaction
  • Reagent Preparation:

    • Reaction Buffer: 100 mM phosphate buffer, pH 7.4.

    • Prepare a stock solution of sodium hypochlorite (NaOCl). Determine its precise concentration by measuring absorbance at 292 nm (ε = 350 M⁻¹cm⁻¹). Prepare fresh working solutions of HOCl in the reaction buffer.

    • Prepare stock solutions of uracil and thymine (e.g., 1-2 mM) in the reaction buffer.

  • Instrumentation:

    • Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.

  • Assay Procedure:

    • Set the instrument to monitor the decrease in pyrimidine absorbance at its λ_max (e.g., ~260 nm).

    • One syringe will contain the pyrimidine solution (e.g., 100 µM).

    • The second syringe will contain the HOCl solution at a concentration in large excess (e.g., 1-5 mM) to ensure pseudo-first-order conditions.

    • Rapidly mix the two solutions and record the absorbance decay over time (milliseconds to seconds).

    • Perform control experiments by mixing the pyrimidine solution with buffer alone to ensure no degradation occurs without HOCl.

  • Data Analysis:

    • Fit the resulting absorbance decay curve to a single-exponential function to obtain the observed rate constant, k_obs.

    • Repeat the experiment with several different excess concentrations of HOCl.

    • Plot k_obs versus the concentration of HOCl. The slope of this line will be the second-order rate constant (k) for the reaction.

    • Compare the second-order rate constants obtained for uracil and thymine.

Visualization of Kinetic Analysis

StoppedFlow_Analysis A Mix Pyrimidine & excess HOCl B Record Absorbance Decay vs. Time A->B C Fit to Exponential Get k_obs B->C D Repeat for multiple [HOCl] C->D E Plot k_obs vs. [HOCl] D->E F Slope = Second-Order Rate Constant (k) E->F

Caption: Data analysis workflow for stopped-flow kinetics.

Conclusion

This guide demonstrates that the reaction kinetics of dihydroxypyrimidines are highly dependent on both their intrinsic chemical structure and the nature of the reaction.

  • Oxidation: Thymine is slightly more susceptible to electrochemical oxidation than uracil, a difference attributable to its electron-donating methyl group.

  • Enzymatic Degradation: Dihydropyrimidine dehydrogenase generally processes thymine more rapidly than uracil, a critical factor in the metabolism of both endogenous pyrimidines and fluoropyrimidine drugs.

  • Halogenation: Both bases react rapidly with hypochlorous acid, highlighting a potential pathway for DNA damage during inflammatory conditions.

The protocols and comparative data presented here provide a robust framework for researchers in medicinal chemistry, toxicology, and drug development to further investigate the complex and vital kinetics of these fundamental biological molecules.

References

A Comparative Guide to the Environmental Impact of Pyrimidine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

Pyrimidines are not merely heterocyclic compounds; they are the architectural bedrock of life's most fundamental molecules, including DNA and RNA.[1] Their synthesis is a cornerstone of medicinal chemistry and drug development, leading to antiviral, anticancer, and antibacterial agents.[2][3] However, as the chemical industry pivots towards sustainability, the environmental toll of traditional synthetic methods has come under intense scrutiny.[4][5] This guide provides a critical assessment of different pyrimidine synthesis routes, comparing classical methods with modern, greener alternatives. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to empower researchers in making more sustainable decisions.

The Classical Benchmark: The Biginelli Reaction

For over a century, the Biginelli reaction has been the workhorse for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a key class of pyrimidine derivatives.[6][7][8] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is prized for its simplicity.

Mechanism and Environmental Drawbacks: The reaction is traditionally catalyzed by strong mineral acids like HCl in volatile organic solvents (VOCs) such as ethanol.[9] The causality is clear: the acid catalyst is required to activate the aldehyde for nucleophilic attack and to promote the subsequent cyclization and dehydration steps. However, this approach is fraught with environmental issues:

  • Harsh Conditions: The use of strong, corrosive acids poses safety risks and necessitates neutralization steps, generating salt waste.

  • Solvent Waste: Large volumes of organic solvents contribute significantly to the process mass intensity (PMI) and are often toxic and flammable.[10]

  • Energy Consumption: The reaction often requires prolonged heating, increasing its energy footprint.

  • Moderate Yields: The classical method can suffer from moderate yields and side reactions, lowering the overall atom economy.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup Aldehyde Aromatic Aldehyde Condensation Acid-Catalyzed Condensation (e.g., HCl in Ethanol) Aldehyde->Condensation Ketoester β-Ketoester Ketoester->Condensation Urea Urea / Thiourea Urea->Condensation Reflux Heating / Reflux Condensation->Reflux Isolation Precipitation & Filtration Reflux->Isolation Purification Recrystallization Isolation->Purification Waste Waste Stream (Acid, Solvent, Byproducts) Isolation->Waste Product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Purification->Product Purification->Waste

Caption: Classical Biginelli Reaction Workflow.

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 30 mL of ethanol.

  • Catalysis: Add 3-4 drops of concentrated hydrochloric acid to the mixture with stirring.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure DHPM.

Greener Alternatives: Redesigning Pyrimidine Synthesis

In line with the principles of green chemistry, significant efforts have been made to mitigate the environmental impact of the Biginelli reaction and develop entirely new sustainable pathways.[4][6][7]

The choice to move beyond mineral acids is driven by the need to reduce corrosive waste and improve catalyst recyclability. Modern approaches focus on alternative catalysts and energy sources that enable milder, often solvent-free, conditions.

  • Green Catalysts: A wide array of more benign catalysts have been explored. These include Lewis acids, ionic liquids, and even natural biocatalysts found in fruit juices, which contain organic acids like citric and ascorbic acid capable of promoting the reaction.[2][11] The advantage is reduced toxicity and often milder reaction conditions.

  • Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool, significantly accelerating reaction times and often leading to higher yields with minimal or no solvent.[4][11]

  • Mechanochemistry: Solvent-free synthesis via ball milling or grinding represents a paradigm shift.[3][12] This "grindstone chemistry" uses mechanical force to initiate reactions between solid-state reactants, completely eliminating the need for bulk solvents and dramatically reducing waste.[3][4]

  • Setup: Place an aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O) into a mortar.

  • Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The reaction is often exothermic, and the mixture may liquefy before solidifying. Monitor by TLC.

  • Isolation: After completion, add a small amount of cold water to the solid mass and stir.

  • Purification: Collect the crude product by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure DHPM. This method drastically reduces solvent use to only the final purification step.

Nature synthesizes pyrimidines through highly efficient and specific enzymatic pathways known as the de novo and salvage pathways.[1][13][14] The de novo pathway builds pyrimidines from simple precursors like bicarbonate and amino acids, while the salvage pathway recycles existing bases.[1][14][15]

While replicating these entire multi-enzyme cascades in an industrial setting is complex, they provide the ultimate blueprint for green synthesis. The core principles—operating in an aqueous environment at ambient temperature and pressure with exquisite selectivity—are the goals of biocatalysis. Using isolated enzymes or whole-cell systems can offer a sustainable route, though challenges like enzyme cost, stability, and the high energy demand (ATP consumption) observed in natural systems must be considered.[1][13]

Flow chemistry is a technology-driven green approach that involves pumping reactants through a reactor in a continuous stream.[16] This platform offers superior control over reaction parameters like temperature and pressure, leading to enhanced safety, higher yields, and reduced waste.[16][17][18] For pyrimidine synthesis, a flow setup can significantly intensify the process, reducing reaction times from hours to minutes and minimizing solvent volumes.

G cluster_batch Traditional Batch Synthesis cluster_flow Modern Flow Synthesis b_start 1. Charge Reactor (All Reagents) b_react 2. Heat/Cool (Hours) (Large Volume) b_start->b_react b_workup 3. Isolate & Purify (Separate Steps) b_react->b_workup b_end Product b_workup->b_end f_pump 1. Pump Reagent Streams f_mix f_pump->f_mix f_react 3. React in Heated Coil (Minutes, Small Volume) f_mix->f_react f_purify 4. In-line Purification (Optional) f_react->f_purify f_collect 5. Collect Product Stream f_purify->f_collect

References

Safety Operating Guide

Navigating the Safe Disposal of 4,6-Dihydroxy-5-nitropyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for the disposal of hazardous nitroaromatic and heterocyclic compounds. A specific Safety Data Sheet (SDS) for 4,6-Dihydroxy-5-nitropyrimidine was not available at the time of this publication. Therefore, these procedures should be adapted in strict accordance with the product-specific SDS provided by the manufacturer and in full compliance with all applicable federal, state, and local regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling compounds like this compound—a potentially hazardous chemical—requires a clear and systematic approach. This guide provides essential, immediate safety and logistical information, outlining a step-by-step operational plan for its responsible disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment. Based on the hazards associated with structurally similar compounds, such as halogenated nitropyrimidines, the following precautions are recommended.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, are essential.

  • Body Protection: A fully fastened laboratory coat should be worn.

  • Respiratory Protection: All handling of solid this compound that could generate dust, or any of its solutions, should be conducted within a certified chemical fume hood to prevent inhalation.[1][2]

Engineering Controls:

  • Work should be performed in a well-ventilated area, specifically within a laboratory chemical fume hood.

  • An emergency eyewash station and a safety shower must be readily accessible.

Hazard Profile of Structurally Similar Compounds
Compound NameCAS NumberGHS Hazard StatementsPrimary Hazards
4,6-Dichloro-5-nitropyrimidine4316-93-2H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSkin Irritant, Eye Irritant, Respiratory Irritant
2,4-Dichloro-5-nitropyrimidine49845-33-2H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSkin Irritant, Eye Irritant, Respiratory Irritant
4,6-Dichloro-2-methyl-5-nitropyrimidine65992-14-5H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationHarmful if Swallowed, Skin Irritant, Eye Irritant

Source: PubChem CID 20312, 521266, 83192[3][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be handled as hazardous chemical waste. Adherence to institutional and regulatory guidelines is non-negotiable.

1. Waste Identification and Segregation:

  • Classify all solid residues, contaminated labware (e.g., pipette tips, weighing boats), and solutions containing this compound as "Hazardous Waste."

  • Segregate this waste stream from other chemical wastes to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.[2]

2. Waste Collection and Containerization:

  • Collect waste in a designated, compatible, and leak-proof container. A sturdy, screw-capped plastic or glass bottle is appropriate for liquid waste, while a sealed bag or container is suitable for solid waste.

  • Ensure the container is in good condition and compatible with the waste.[5][6]

  • Do not overfill the container; it is recommended to fill it to no more than 90% capacity to allow for expansion and prevent spills.[5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[5][7]

  • The label must include the full chemical name: "this compound" (avoiding formulas or abbreviations) and list all other constituents and their approximate percentages.[5]

  • Include the date accumulation started and the name of the generating researcher or lab.

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[5][7]

  • The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.

  • Ensure secondary containment is used to capture any potential leaks.

5. Arranging for Disposal:

  • Do not attempt to neutralize or treat the chemical waste unless it is part of a specifically approved and documented laboratory procedure.

  • Never dispose of this compound down the drain or in the regular trash. This is environmentally harmful and a regulatory violation.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection requests.[7][8]

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • If the spill is large or you are not trained to handle it, evacuate and contact your institution's emergency response team.

  • For minor spills, and if it is safe to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

  • Using non-sparking tools, carefully collect the absorbent material and the spilled substance and place it into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent as recommended by your EHS department, followed by soap and water. All cleanup materials must be collected and disposed of as hazardous waste.

Experimental Protocols

No specific, validated experimental protocols for the degradation or neutralization of this compound for disposal purposes were identified in the available literature. Chemical treatment of hazardous waste requires specialized knowledge and facilities and should not be attempted by untrained personnel. The standard and required procedure is collection by a certified hazardous waste management service, typically arranged through the institutional EHS office.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & Handling cluster_collection Step 2: Waste Collection & Segregation cluster_labeling Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Generation Generation of Waste (Solid or Liquid) Segregation Segregate as Hazardous Waste Generation->Segregation Container Collect in a Compatible, Sealed Container Segregation->Container Labeling Label Container: 'Hazardous Waste' + Full Chemical Name + Date & PI Name Container->Labeling Storage Store in Secondary Containment in a Satellite Accumulation Area Labeling->Storage EHS_Contact Contact Institutional EHS for Waste Pickup Storage->EHS_Contact Disposal Professional Hazardous Waste Disposal EHS_Contact->Disposal Spill Spill Occurs Spill_Response Follow Spill Management Protocol: Contain, Collect as Hazardous Waste, Decontaminate Spill->Spill_Response Spill_Response->Container

References

Personal protective equipment for handling 4,6-Dihydroxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4,6-Dihydroxy-5-nitropyrimidine was located. The following guidance is based on the safety information for the closely related compound, 4,6-Dichloro-5-nitropyrimidine, and general best practices for handling potentially hazardous chemicals in a laboratory setting. Researchers should handle this compound with caution and assume it may be hazardous.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is necessary to prevent skin and eye contact, inhalation, and ingestion. The required protective equipment varies based on the type of activity being performed.

Activity Required Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers, transport within the lab)- Standard laboratory coat - Safety glasses with side shields - Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing solutions, transfers)- Chemical-resistant laboratory coat or gown - Chemical splash goggles - Double-gloving with nitrile gloves
High-Hazard Activities (e.g., heating, potential for aerosolization, spill cleanup)- Disposable, solid-front chemical-resistant gown - Chemical splash goggles and a full-face shield - Double-gloving with nitrile or butyl rubber gloves - NIOSH-approved N95 or higher respirator

Operational Plan

A systematic workflow is critical to ensure safety and prevent contamination when handling this compound.

1. Preparation and Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated laboratory.

  • For procedures with a risk of generating dust or aerosols, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is mandatory.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Handling the Solid Compound:

  • Before handling, don the appropriate PPE as outlined in the table above.

  • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Use anti-static weighing paper or a tared, sealed container to minimize dust generation.

  • After use, decontaminate spatulas and the weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

3. Solution Preparation:

  • Conduct all solution preparation within a certified chemical fume hood.

  • Slowly add the solvent to the solid compound to prevent splashing.

  • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and the handler's initials.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small spills, and if properly trained and equipped, use an appropriate absorbent material to contain the spill.

  • Wear enhanced PPE, including respiratory protection, during cleanup.

  • For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and disposable lab coats, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of all solutions containing the compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional guidelines.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution spill_alert Alert Others & Evacuate handle_weigh->spill_alert Spill cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate handle_solution->spill_alert Spill cleanup_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe spill_cleanup Follow Spill Cleanup Protocol spill_alert->spill_cleanup spill_cleanup->cleanup_decontaminate

Caption: Step-by-step workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dihydroxy-5-nitropyrimidine
Reactant of Route 2
4,6-Dihydroxy-5-nitropyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.